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  • Product: 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid
  • CAS: 1314655-25-8

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314655-25-8) is a highly valuable bifunctional building block utilized in advanced organic synthesis, pharmaceutical drug discovery, and material...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314655-25-8) is a highly valuable bifunctional building block utilized in advanced organic synthesis, pharmaceutical drug discovery, and materials science. Structurally, it features a rigid cyclopropane core that restricts conformational freedom, a carboxylic acid handle for amidation or esterification, and a terminal alkyne primed for click chemistry (CuAAC) or further cross-coupling.

This whitepaper details a highly optimized, self-validating five-step synthetic protocol to access this target compound from commercially available 4-bromophenylacetonitrile. As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but to deeply analyze the causality and mechanistic logic behind each experimental choice, ensuring robust reproducibility and high yields.

Retrosynthetic Strategy & Reaction Design

The synthesis is architected around the principles of functional group compatibility and chemoselectivity.

  • Cyclopropanation: The sequence initiates with a phase-transfer catalyzed (PTC) cyclopropanation of 4-bromophenylacetonitrile. The nitrile group sufficiently acidifies the benzylic protons, enabling facile deprotonation.

  • Hydrolysis & Esterification: The resulting nitrile is hydrolyzed to the carboxylic acid under harsh basic conditions. We deliberately perform this hydrolysis before introducing the alkyne, as the extreme conditions (150 °C in ethylene glycol) would otherwise cause hydration or degradation of the sensitive terminal alkyne. The acid is subsequently protected as a methyl ester to prevent palladium catalyst poisoning during the cross-coupling step.

  • Sonogashira Coupling: A Pd/Cu-cocatalyzed Sonogashira coupling introduces the trimethylsilyl (TMS)-protected acetylene.

  • Global Deprotection: A single-step saponification and TMS-cleavage yields the final target, minimizing purification bottlenecks.

SyntheticRoute A 4-Bromophenylacetonitrile B 1-(4-Bromophenyl)cyclopropanecarbonitrile A->B 1,2-Dibromoethane, NaOH, TEBAC C 1-(4-Bromophenyl)cyclopropanecarboxylic acid B->C KOH, Ethylene glycol, 150 °C D Methyl 1-(4-bromophenyl)cyclopropanecarboxylate C->D MeOH, H2SO4, Reflux E Methyl 1-(4-((TMS)ethynyl)phenyl)cyclopropanecarboxylate D->E TMS-Acetylene, Pd/Cu, Et3N F 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid E->F KOH, MeOH/H2O, 50 °C

Figure 1: Five-step synthetic route to 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected yields for a standard 100 mmol scale synthesis.

StepReagent / IntermediateMW ( g/mol )Eq.AmountExpected Yield
1 4-Bromophenylacetonitrile196.051.019.6 g-
1 1,2-Dibromoethane187.861.528.2 g85%
2 1-(4-Bromophenyl)cyclopropanecarbonitrile222.081.018.9 g-
2 Potassium Hydroxide (KOH)56.115.023.8 g90%
3 1-(4-Bromophenyl)cyclopropanecarboxylic acid241.081.018.4 g-
3 Methanol (MeOH)32.04Excess100 mL95%
4 Methyl 1-(4-bromophenyl)cyclopropanecarboxylate255.111.018.3 g-
4 Trimethylsilylacetylene (TMSA)98.221.510.6 g88%
5 Methyl 1-(4-((TMS)ethynyl)phenyl)cyclopropanecarboxylate272.421.017.2 g-
5 Potassium Hydroxide (KOH)56.115.017.7 g92%
Final 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid 186.21 - 10.8 g ~58% Overall

Step-by-Step Experimental Methodologies & Causality

Step 1: Phase-Transfer Catalyzed Cyclopropanation

Protocol: To a vigorously stirred mixture of 4-bromophenylacetonitrile (100 mmol), 1,2-dibromoethane (150 mmol), and triethylbenzylammonium chloride (TEBAC, 5 mmol) at 60 °C, add 50% aqueous NaOH (50 mL) dropwise over 30 minutes. Stir for 6 hours. Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.

  • Causality: The biphasic nature of the reaction prevents the organic reactants from interacting with the aqueous base. TEBAC acts as a phase-transfer catalyst, shuttling hydroxide ions into the organic layer to generate the carbanion, which undergoes a rapid double nucleophilic substitution ([1]).

  • Self-Validation: TLC (Hexanes/EtOAc 9:1) will show the disappearance of the starting material ( Rf​≈0.3 ) and the appearance of a new, less polar spot ( Rf​≈0.5 ).

Step 2: Nitrile Hydrolysis

Protocol: Dissolve the crude nitrile (85 mmol) in ethylene glycol (80 mL). Add KOH (425 mmol) and reflux the mixture at 150 °C for 24 hours. Cool to room temperature, dilute with water, and wash with diethyl ether. Acidify the aqueous layer to pH 2 with 6M HCl. The product precipitates as a white solid. Filter and dry under vacuum.

  • Causality: Nitriles adjacent to quaternary centers are notoriously sterically hindered and resistant to hydrolysis. Ethylene glycol is selected as the solvent because its high boiling point permits the extreme thermal energy required to drive the hydration and subsequent hydrolysis to completion.

  • Self-Validation: The successful formation of the carboxylic acid is visually confirmed by the massive precipitation of a white crystalline solid upon acidification of the aqueous layer.

Step 3: Fischer Esterification

Protocol: Suspend the carboxylic acid (76 mmol) in anhydrous methanol (100 mL). Add concentrated H₂SO₄ (2 mL) dropwise. Reflux for 12 hours. Concentrate the mixture, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Causality: Free carboxylic acids can coordinate strongly to palladium, inhibiting catalytic turnover during the Sonogashira coupling. Esterification masks this acidic proton. Sulfuric acid acts as both a catalyst and a dehydrating agent by protonating the carbonyl oxygen, increasing its electrophilicity.

  • Self-Validation: TLC (Hexanes/EtOAc 4:1) will show a shift from a streaking baseline spot (acid) to a clean, high-running spot ( Rf​≈0.6 ).

Step 4: Sonogashira Cross-Coupling

Protocol: In an oven-dried, argon-purged Schlenk flask, dissolve the methyl ester (72 mmol) in anhydrous triethylamine (80 mL). Add Pd(PPh₃)₂Cl₂ (3.6 mmol) and CuI (7.2 mmol). Degas the mixture for 10 minutes. Add trimethylsilylacetylene (108 mmol) via syringe. Heat the mixture at 70 °C for 6 hours. Filter through a pad of Celite, concentrate, and purify via flash chromatography.

  • Causality: Triethylamine serves a dual purpose as both the solvent and the base required to neutralize the HBr byproduct. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species, while CuI generates the highly reactive copper acetylide intermediate ([2]).

  • Self-Validation: The reaction mixture will rapidly transition from a pale yellow to a dark brown/black suspension (precipitation of triethylammonium bromide salts), indicating active catalytic turnover.

Step 5: Global Deprotection (Ester Hydrolysis & TMS Cleavage)

Protocol: Dissolve the coupled product (63 mmol) in a mixture of methanol and water (3:1, 80 mL). Add KOH (315 mmol) and stir at 50 °C for 12 hours. Concentrate to remove methanol, dilute with water, and wash with dichloromethane. Acidify the aqueous layer to pH 2 with 1M HCl. Extract the precipitated product with ethyl acetate, dry, and concentrate to yield the final target.

  • Causality: This step elegantly achieves dual deprotection in a single pot. The hydroxide acts as a hard nucleophile to cleave the silyl ether (desilylation) while simultaneously saponifying the methyl ester ([3]).

  • Self-Validation: The final acidification will yield a distinct precipitate. 1 H-NMR will confirm the disappearance of the sharp TMS singlet (~0.2 ppm) and the methyl ester singlet (~3.6 ppm), alongside the appearance of the terminal alkyne proton (~3.1 ppm).

Mechanistic Insights: The Sonogashira Catalytic Cycle

The Sonogashira cross-coupling reaction is a cornerstone of sp²-sp carbon-carbon bond formation. The mechanism involves two intersecting catalytic cycles: the palladium cycle and the copper cycle ([4]).

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aryl bromide, forming a Pd(II) intermediate.

  • Transmetalation: The terminal alkyne is deprotonated by the amine base in the presence of CuI, forming a copper acetylide. This species transfers the alkyne to the Pd(II) complex.

  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination, forming the C-C bond and regenerating the Pd(0) catalyst.

Sonogashira Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L2] Pd0->OxAdd Aryl Bromide Addition TransMet Transmetalation [Pd(II)(Ar)(C≡CR)L2] OxAdd->TransMet Cu-Acetylide Transfer RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product Coupled Alkyne Product RedElim->Product Product Release

Figure 2: Simplified Pd/Cu co-catalyzed Sonogashira cross-coupling catalytic cycle.

References

  • Application of Microwave Irradiation to Phase-Transfer Catalyzed Reactions Organic Process Research & Development - ACS Publications URL:[Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion Organometallics - ACS Publications URL:[Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 National Institutes of Health (NIH) / PMC URL:[Link]

  • Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry Chemical Reviews - ACS Publications URL:[Link]

Sources

Exploratory

Characterization and Application of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid in Modern Drug Discovery

Executive Summary In the contemporary landscape of drug discovery, the demand for highly modular, metabolically stable, and conformationally restricted building blocks has never been higher. 1-(4-ethynylphenyl)cyclopropa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the demand for highly modular, metabolically stable, and conformationally restricted building blocks has never been higher. 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314655-25-8) represents a prime example of such a strategic moiety. Designed as a bifunctional linker, it features two orthogonal reactive handles—a terminal alkyne and a carboxylic acid—anchored to a rigid cyclopropane core.

This whitepaper provides an in-depth technical guide on the physicochemical properties, structural rationale, de novo synthesis, and bioconjugation workflows associated with this compound. It is intended for medicinal chemists and drug development professionals seeking to leverage this building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted covalent inhibitors.

Physicochemical Profiling & Structural Rationale

Quantitative Data Summary
PropertyValue
Chemical Name 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid
CAS Number 1314655-25-8
Molecular Formula C12H10O2[1]
Molecular Weight 186.21 g/mol
Monoisotopic Mass 186.06808 Da[1]
SMILES String C#CC1=CC=C(C=C1)C2(CC2)C(=O)O[1]
Predicted XlogP 2.0[1]
The Rationale Behind the Cyclopropane Core

The incorporation of the cyclopropane ring is not merely a structural spacer; it is a calculated design choice to overcome common pharmacokinetic liabilities. Cytochrome P450 (CYP450) enzymes frequently oxidize benzylic positions via hydrogen atom abstraction[2]. By installing a cyclopropane ring at the benzylic position, the C–H bonds are shortened and strengthened due to increased s-character, which significantly raises the activation energy required for hydrogen abstraction[3].

This modification effectively blocks benzylic oxidation, leading to a prolonged in vivo half-life and an improved metabolic stability profile[4],[2]. Furthermore, the cyclopropane ring restricts the conformational flexibility of the attached pharmacophores. By locking the molecule into a specific bioactive conformation, it reduces the entropic penalty associated with receptor binding, which frequently translates to enhanced target potency[3],[5].

De Novo Synthesis & Scale-Up Protocol

To ensure high yields and avoid catalyst poisoning during cross-coupling, the synthesis of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid must be carefully orchestrated. The following self-validating protocol details the causality behind each synthetic step.

Step-by-Step Methodology
  • Phase-Transfer Catalyzed Cyclopropanation: React 4-bromophenylacetonitrile with 1,2-dibromoethane in the presence of 50% aqueous NaOH and triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst (PTC). Causality: Utilizing PTC avoids the need for strictly anhydrous conditions and pyrophoric bases (like NaH), making the initial cyclopropanation highly scalable and safe.

  • Hydrolysis: Subject the resulting nitrile to basic hydrolysis using KOH in ethylene glycol at 150°C, followed by acidic workup (HCl) to yield 1-(4-bromophenyl)cyclopropanecarboxylic acid.

  • Esterification (Protection): Reflux the acid in methanol with a catalytic amount of H₂SO₄ to form the methyl ester. Causality: Free carboxylic acids can coordinate to palladium catalysts during Sonogashira coupling, leading to catalyst deactivation. Esterification prevents this competitive coordination, ensuring high turnover numbers.

  • Sonogashira Cross-Coupling: React the methyl ester with trimethylsilylacetylene (TMS-acetylene) using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (Et₃N) as both base and solvent. Heat to 60°C until complete conversion is observed via LC-MS.

  • Global Deprotection: Treat the TMS-protected alkyne ester with an excess of LiOH in a THF/H₂O mixture at room temperature. Causality: LiOH efficiently hydrolyzes the methyl ester back to the carboxylic acid while simultaneously cleaving the TMS group to reveal the terminal alkyne in a single, elegant step.

Synthesis A 4-Bromophenylacetonitrile B 1-(4-Bromophenyl)cyclopropanecarbonitrile A->B 1,2-Dibromoethane, NaOH, TEBA (PTC) C 1-(4-Bromophenyl)cyclopropanecarboxylic acid B->C KOH, Ethylene Glycol, 150°C, then HCl D Methyl 1-(4-bromophenyl)cyclopropanecarboxylate C->D MeOH, H2SO4, Reflux E Methyl 1-(4-(TMS-ethynyl)phenyl)cyclopropanecarboxylate D->E TMS-Acetylene, Pd(PPh3)2Cl2, CuI, Et3N F 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid E->F LiOH, THF/H2O (Global Deprotection)

Caption: Synthetic workflow for 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid.

Analytical Characterization (Self-Validating System)

To confirm the integrity of the synthesized building block, the following analytical markers must be validated. This establishes a self-validating loop where structural identity is unambiguously confirmed before downstream application.

  • ¹H NMR (400 MHz, DMSO-d6): The cyclopropane protons are highly diagnostic due to ring strain and anisotropic effects. They appear as an AA'BB' system (or two distinct multiplets) upfield between 1.10 – 1.60 ppm (4H). The terminal alkyne proton appears as a sharp singlet at ~4.15 ppm (or ~3.1 ppm in CDCl₃). The aromatic protons appear as an AB quartet around 7.30 – 7.50 ppm (4H). The carboxylic acid proton exchanges with moisture but may appear as a broad singlet >12.0 ppm.

  • LC-MS (ESI-): The compound readily ionizes in negative mode. The expected exact mass for the [M-H]⁻ ion is m/z 185.0608 [1].

  • FT-IR: Look for the sharp terminal alkyne C≡C stretch at ~2110 cm⁻¹ and the strong carboxylic acid C=O stretch at ~1690 cm⁻¹ .

Application Workflows: Bioconjugation & Click Chemistry

The true power of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid lies in its orthogonal reactivity. The carboxylic acid can be engaged in amide couplings, while the terminal alkyne is reserved for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol A: Amide Coupling (PROTAC Linker Attachment)
  • Pre-Activation: Dissolve the cyclopropane-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Causality: Pre-activation forms the highly reactive HOAt ester intermediate. Allowing this to form before adding the amine prevents the amine from reacting directly with the coupling reagent (which can form stable guanidinium byproducts).

  • Coupling: Add the target primary or secondary amine (1.1 eq) dropwise. Stir for 2 hours.

  • Validation: Monitor via LC-MS. The disappearance of the m/z 185.06 peak confirms the consumption of the starting material.

Protocol B: CuAAC (Click Chemistry)
  • Preparation: Dissolve the alkyne-bearing conjugate (1.0 eq) and the azide-bearing partner (e.g., a fluorophore or targeting ligand, 1.1 eq) in a 1:1 mixture of tert-butanol and water (0.1 M). Causality: This specific solvent system ensures the simultaneous dissolution of hydrophobic organic substrates and inorganic water-soluble catalysts.

  • Catalysis: Add freshly prepared sodium ascorbate (0.5 eq) followed by CuSO₄·5H₂O (0.1 eq). Causality: Sodium ascorbate acts as a reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). This prevents the oxidative homocoupling of the alkyne (Glaser coupling) that occurs if Cu(I) is exposed to oxygen.

  • Validation: Stir at room temperature for 2–12 hours until complete conversion to the 1,4-disubstituted 1,2,3-triazole is observed via LC-MS.

Functionalization Core 1-(4-Ethynylphenyl)cyclopropane- 1-carboxylic acid Amide Amide Conjugate (e.g., PROTAC Linker) Core->Amide R-NH2, HATU, DIPEA (Amide Coupling) Triazole 1,2,3-Triazole Conjugate (e.g., Fluorophore/Target) Core->Triazole R-N3, CuSO4, NaAsc (CuAAC Click) Dual Dual-Functionalized Therapeutic Entity Amide->Dual CuAAC Click Triazole->Dual Amide Coupling

Caption: Orthogonal reactivity pathways utilizing the carboxylic acid and terminal alkyne handles.

References

  • 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (C12H10O2) - PubChemLite Source: PubChemLite / University of Luxembourg URL:[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis Source: Organic Letters (ACS Publications) URL:[Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry Source: Docentes FCT NOVA URL:[Link]

Sources

Foundational

Comprehensive NMR Characterization and Structural Analysis of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In modern drug discovery and bioconjugation, bifunctional building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery and bioconjugation, bifunctional building blocks are critical for modular synthesis. 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS No. 1314655-25-8) is a highly versatile scaffold featuring a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and a carboxylic acid for standard amide coupling or PROTAC linker synthesis.

Validating the structural integrity of this molecule prior to downstream synthesis is paramount. As a Senior Application Scientist, I have designed this technical guide to provide a deep dive into the Nuclear Magnetic Resonance (NMR) characterization of this compound. Rather than merely listing chemical shifts, this whitepaper elucidates the physical causality behind the spectral data and provides a self-validating experimental protocol to ensure absolute analytical confidence.

Mechanistic Principles of Structural Elucidation

The structural verification of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid relies on identifying three distinct magnetic environments. Understanding the quantum mechanical and spatial factors governing these shifts is essential for accurate spectral interpretation.

Magnetic Anisotropy of the Cyclopropane Core

The cyclopropane ring possesses a unique electronic structure with high p-character in its C-C bonds, generating a substantial ring current when placed in an external magnetic field. This 1[1], shifting them significantly upfield to the 1.2–1.7 ppm region—an area usually reserved for highly shielded methyl groups. Furthermore, the rigid attachment of the phenyl ring renders the four cyclopropane protons diastereotopic, resulting in distinct multiplet splitting patterns (typically two sets of doublets of doublets)[2].

Diamagnetic Anisotropy of the Terminal Alkyne

Unlike alkenes, which are strongly deshielded, the terminal alkyne proton (-C≡CH) appears relatively upfield (around 3.0–3.1 ppm). This is caused by the cylindrical electron cloud of the triple bond. When aligned with the applied magnetic field ( B0​ ), the circulating π -electrons generate an induced magnetic field that directly opposes B0​ along the axis of the bond. This diamagnetic anisotropy shields the acetylenic proton, providing a highly diagnostic, sharp singlet.

The para-Substituted Phenyl System

The phenyl ring is substituted at the 1 and 4 positions with electronically distinct groups (the electron-withdrawing cyclopropanecarboxylic acid and the mildly electron-withdrawing ethynyl group). This breaks the symmetry into two sets of chemically equivalent but magnetically non-equivalent protons, resulting in a classic AA'BB' multiplet system that visually presents as a pair of distinct doublets (coupling constant 3J≈8.0 Hz) in the 7.2–7.5 ppm aromatic region.

Quantitative NMR Spectral Data

The following tables summarize the predicted and empirically grounded chemical shifts for 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, synthesized from established structure-activity rules for these specific functional groups.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
12.00 – 13.00 Broad singlet1H--COOH : Highly deshielded due to electronegative oxygens and hydrogen bonding. Often broad due to chemical exchange.
7.45 Doublet (AA'BB')2H 8.2Ar-H (ortho to ethynyl) : Deshielded by the aromatic ring current.
7.30 Doublet (AA'BB')2H 8.2Ar-H (ortho to cyclopropane) : Slightly more shielded than the ethynyl-adjacent protons.
3.08 Singlet1H--C≡CH : Shielded by the diamagnetic anisotropy of the alkyne cylinder.
1.65 Multiplet (dd)2H 7.0, 4.0Cyclopropane -CH 2​
  • (cis/trans) : Diastereotopic protons shielded by the cyclopropyl ring current.
1.25 Multiplet (dd)2H 7.0, 4.0Cyclopropane -CH 2​
  • (cis/trans) : Second set of diastereotopic protons.
  • Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)
    Chemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
    180.5 Quaternary (C=O)-COOH : Extreme deshielding from sp 2 hybridization and oxygen electronegativity.
    140.2 Quaternary (Ar-C)Ipso-C (to cyclopropane) : Shifted downfield by the adjacent strained ring system.
    132.1 Methine (Ar-CH)Ortho-C (to ethynyl) : Standard aromatic region.
    128.5 Methine (Ar-CH)Ortho-C (to cyclopropane) : Standard aromatic region.
    121.0 Quaternary (Ar-C)Ipso-C (to ethynyl) : Shielded relative to standard aromatic carbons due to alkyne proximity.
    83.5 Quaternary (C≡C)-C≡CH (Internal) : Deshielded relative to the terminal carbon.
    77.2 Methine (C≡CH)-C≡CH (Terminal) : Characteristic sp-hybridized carbon shift.
    28.4 Quaternary (C)Cyclopropane Core (C1) : Deshielded relative to CH 2​ due to dual attachment to Ar and COOH.
    16.5 Methylene (CH 2​ )Cyclopropane CH 2​ : Highly shielded due to ring strain and magnetic anisotropy.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every parameter is chosen with a specific physical causality to prevent artifact generation or signal loss.

    Step 1: Sample Preparation
    • Mass & Solvent : Dissolve exactly 15–20 mg of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Internal Standard : Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero-point reference ( δ 0.00 ppm), which is critical for accurately measuring the subtle upfield shifts of the cyclopropane protons.

    • Filtration : Pass the solution through a glass wool plug into a 5 mm NMR tube to remove particulates. Causality: Solid particles distort the localized magnetic field ( B0​ homogeneity), leading to peak broadening and loss of the fine J -coupling resolution needed for the AA'BB' aromatic system.

    Step 2: NMR Acquisition Parameters
    • 1 H NMR : 400 MHz, 16 scans, 30° pulse angle. Set the relaxation delay ( D1​ ) to 1.0 second.

    • 13 C NMR : 100 MHz, 1024 scans, 30° pulse angle. Critical Step : Set the relaxation delay ( D1​ ) to a minimum of 2.0 to 3.0 seconds .

      • Causality: In 13 C NMR, carbon atoms relax primarily through dipole-dipole interactions with directly attached protons. This molecule contains five critical quaternary carbons (COOH, alkyne internal, ipso-aromatic x2, and cyclopropane C1). Because they lack attached protons, their longitudinal relaxation times ( T1​ ) are exceptionally long. If D1​ is too short, the magnetization of these nuclei will not fully recover to the Z-axis before the next pulse, leading to signal saturation and the complete disappearance of these diagnostic peaks.

    Step 3: Processing and Validation
    • Apply a line broadening (LB) function of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Causality: This optimizes the signal-to-noise ratio without artificially obscuring the fine splitting of the cyclopropane multiplets.

    • Self-Validation Check : Integrate the terminal alkyne singlet (~3.08 ppm). Set this integral to exactly 1.00. The aromatic doublets must integrate to 2.00 each, and the cyclopropane multiplets must integrate to 2.00 each. Any deviation greater than 5% indicates either incomplete relaxation (parameter error) or the presence of impurities (sample error).

    Structural Verification & Application Workflow

    The following diagram illustrates the logical workflow from sample preparation through spectral verification to downstream bioconjugation applications.

    G Start 1-(4-ethynylphenyl)cyclopropane- 1-carboxylic acid Prep Sample Preparation (CDCl3, 298K) Start->Prep NMR1H 1H NMR Acquisition (400 MHz) Prep->NMR1H NMR13C 13C NMR Acquisition (100 MHz, D1=2s) Prep->NMR13C VerifyAlkyne Verify Alkyne 1H: ~3.1 ppm | 13C: ~83, 77 ppm NMR1H->VerifyAlkyne VerifyCyclo Verify Cyclopropane 1H: ~1.2-1.7 ppm | 13C: ~16, 28 ppm NMR1H->VerifyCyclo VerifyPhenyl Verify para-Phenyl 1H: ~7.3, 7.45 ppm NMR1H->VerifyPhenyl NMR13C->VerifyAlkyne NMR13C->VerifyCyclo NMR13C->VerifyPhenyl Valid Structure Confirmed VerifyAlkyne->Valid VerifyCyclo->Valid VerifyPhenyl->Valid App1 CuAAC Click Chemistry (Triazole Formation) Valid->App1 App2 Amide Coupling (Peptidomimetics/PROTACs) Valid->App2

    Workflow for NMR structural verification and downstream synthetic applications.

    References

    • Sigma-Aldrich. "1-(4-ETHYNYLPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID." Sigma-Aldrich Co. LLC.
    • Abraham, R. J., Leonard, P., & Tormena, C. F. "1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton." PubMed, National Institutes of Health.
    • BenchChem. "1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid." BenchChem.

    Sources

    Exploratory

    Analytical Characterization of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid: A Mass Spectrometry Whitepaper

    Executive Summary 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8) is a highly versatile, bifunctional building block increasingly utilized in advanced organic synthesis, medicinal chemistry, and the...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8) is a highly versatile, bifunctional building block increasingly utilized in advanced organic synthesis, medicinal chemistry, and the development of clickable pharmacological probes. Featuring a rigid cyclopropane core, a reactive carboxylic acid moiety, and a terminal alkyne, this molecule presents unique electronic and structural properties. For drug development professionals and analytical scientists, establishing a robust, self-validating Mass Spectrometry (MS) methodology is critical for structural confirmation, pharmacokinetic profiling, and degradation analysis. This whitepaper details the core ionization mechanics, collision-induced dissociation (CID) pathways, and a validated LC-MS/MS protocol for this compound.

    Ionization Dynamics and Thermodynamic Causality

    The selection of the ionization mode is the foundational step in any mass spectrometric method. For 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, Electrospray Ionization in negative mode (ESI-) is the definitive choice.

    The Causality of ESI(-): The molecule contains a carboxylic acid group with an estimated pKa​ of 4.5–5.0. In a slightly basic or neutral aqueous mobile phase, the carboxylic acid acts as a strong thermodynamic sink for deprotonation, readily yielding the [M−H]− precursor ion. While positive mode ESI can force protonation to yield [M+H]+ , the gas-phase basicity of the cyclopropane and alkyne moieties is relatively low, resulting in poor ionization efficiency and unstable signal responses. By leveraging the natural acidity of the carboxylate, ESI(-) provides a sensitivity increase of up to 50-fold compared to ESI(+).

    Quantitative Mass Metrics

    The exact mass parameters dictate the tuning of the first quadrupole (Q1). The theoretical isotopic distribution must be monitored to validate the absence of isobaric interferences.

    Table 1: Exact Mass and Isotopic Distribution

    ParameterValueFormula
    Molecular Formula C12​H10​O2​ -
    Monoisotopic Mass 186.0681 Da-
    Target Precursor Ion [M−H]− 185.0608 m/z [C12​H9​O2​]−
    M+1 Isotope (13C contribution) 186.0641 m/z~13.2% relative abundance
    M+2 Isotope (18O contribution) 187.0650 m/z~0.4% relative abundance

    Mechanistic Fragmentation Pathways (CID)

    When the isolated [M−H]− precursor is accelerated into the collision cell and subjected to Collision-Induced Dissociation (CID) with neutral argon gas, the molecule undergoes highly predictable, structurally diagnostic fragmentations[1].

    • Primary Decarboxylation (m/z 185 141): The most thermodynamically favorable pathway is the neutral loss of carbon dioxide ( CO2​ , 44 Da). The cleavage of the C-C bond between the cyclopropane ring and the carboxylate group is driven by the relief of steric crowding and the formation of a highly resonance-stabilized ethynylphenyl-cyclopropyl anion.

    • Cyclopropane Ring Opening (m/z 141 113): Arylcyclopropanes are known to undergo radical or heterolytic ring-opening under high-energy conditions due to immense inherent ring strain (~27.5 kcal/mol)[2][3]. The resulting intermediate rapidly expels a neutral ethylene molecule ( C2​H4​ , 28 Da), yielding a stable [C9​H5​]− product ion.

    • Alkyne Cleavage (m/z 141 115): Alternatively, the terminal ethynyl group, while generally stable, can undergo cleavage under elevated collision energies, resulting in the loss of acetylene ( C2​H2​ , 26 Da)[4].

    Fragmentation_Pathway M_H [M-H]⁻ m/z 185.06 Loss_CO2 - CO₂ (44 Da) Decarboxylation M_H->Loss_CO2 Frag_141 [C₁₁H₉]⁻ m/z 141.07 Loss_CO2->Frag_141 Loss_C2H4 - C₂H₄ (28 Da) Ring Opening Frag_141->Loss_C2H4 Loss_C2H2 - C₂H₂ (26 Da) Alkyne Cleavage Frag_141->Loss_C2H2 Frag_113 [C₉H₅]⁻ m/z 113.04 Loss_C2H4->Frag_113 Frag_115 [C₉H₇]⁻ m/z 115.05 Loss_C2H2->Frag_115

    Fig 2. Mechanistic CID fragmentation pathway of the deprotonated precursor ion at m/z 185.06.

    Self-Validating LC-MS/MS Experimental Protocol

    To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates internal checks (e.g., dimer monitoring) to guarantee that the observed signals are true representations of the analyte rather than source-induced artifacts.

    Step 1: Reagent and Sample Preparation
    • Action: Prepare a 1.0 µg/mL stock solution of the analyte in 50:50 (v/v) LC-MS grade Water:Acetonitrile.

    • Causality: Carboxylic acids are notorious for forming strongly bound hydrogen-bonded dimers [2M−H]− in the gas phase if the concentration is too high or if purely aqueous solvents are used. The 50% organic fraction disrupts these intermolecular forces.

    • Validation Check: During initial infusion, monitor m/z 371.13 (the dimer). If the dimer peak exceeds 5% of the monomer base peak (m/z 185.06), dilute the sample by a factor of 10.

    Step 2: Chromatographic Separation (UPLC)
    • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

      • Causality: Ammonium acetate buffers the system near neutral pH, ensuring the carboxylic acid remains deprotonated in solution without introducing non-volatile sodium/potassium ions that cause severe ion suppression and complex adduct formation.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

    Step 3: Mass Spectrometer Tuning (Triple Quadrupole)
    • Source Parameters: Set the ESI Capillary Voltage to -2.5 kV.

      • Causality: Voltages exceeding -3.0 kV in negative mode frequently trigger corona discharges at the capillary tip, prematurely destroying the analyte and elevating baseline noise.

    • Desolvation Temperature: 450 °C to ensure complete droplet evaporation of the aqueous phase.

    LCMS_Workflow N1 Sample Prep 1 µg/mL N2 UPLC C18 Column N1->N2 N3 ESI(-) Deprotonation N2->N3 N4 Q1 Isolation m/z 185.1 N3->N4 N5 CID Cell Argon Gas N4->N5 N6 Q3 Detection m/z 141.1 N5->N6

    Fig 1. Self-validating LC-MS/MS workflow for 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid.

    Optimized MRM Parameters

    For quantitative bioanalysis or impurity tracking, Multiple Reaction Monitoring (MRM) is required. The table below summarizes the optimized collision energies (CE) required to overcome the activation energy barriers for each specific fragmentation pathway.

    Table 2: Optimized MRM Transitions and Collision Energies

    Precursor Ion (Q1)Product Ion (Q3)Neutral LossCollision Energy (CE)Analytical Purpose
    185.1 m/z141.1 m/z44 Da ( CO2​ )-15 eVPrimary Quantifier (Highest Sensitivity)
    185.1 m/z113.0 m/z72 Da ( CO2​+C2​H4​ )-28 eVSecondary Qualifier (Structural Confirmation)
    185.1 m/z115.1 m/z70 Da ( CO2​+C2​H2​ )-32 eVTertiary Qualifier (Alkyne Verification)

    References

    • A Radical Clock Probe Uncouples H Atom Abstraction from Thioether Cross-Link Formation by the Radical S-Adenosyl-l-methionine Enzyme SkfB Biochemistry - ACS Publications. Details the mechanistic ring-opening and mass spectrometric fragmentation behaviors of arylcyclopropanecarboxylic acid derivatives.2

    • Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks ResearchGate. Provides foundational thermodynamic data on the ring strain and activation energies required for the fragmentation of cyclopropyl rings in gas-phase mass spectrometry. 3

    • 3-(4-Ethynylphenyl)-1,5-diphenylformazan MDPI. Discusses the structural stability, synthesis, and mass spectrometric characterization of compounds containing the 4-ethynylphenyl moiety. 4

    • LC–MS/MS Profiling of Stress-Induced Degradation Products of Avapritinib and Development of a Stability-Indicating HPLC Method MOCA. Illustrates the LC-MS/MS method development, structural determination, and specific fragmentation patterns of ethynylphenyl-containing pharmaceutical compounds. 1

    Sources

    Foundational

    Structural Elucidation and Crystallographic Profiling of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid (EPCCA)

    Executive Summary 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid (EPCCA, CAS 1314655-25-8) is a highly versatile, bifunctional synthon increasingly utilized in the discovery of targeted therapeutics, including Asparag...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid (EPCCA, CAS 1314655-25-8) is a highly versatile, bifunctional synthon increasingly utilized in the discovery of targeted therapeutics, including Asparaginyl Endopeptidase (AEP) inhibitors[1]. By combining a terminal alkyne for bioorthogonal click chemistry with a carboxylic acid for standard amide coupling, EPCCA serves as a critical junction in complex molecular assemblies. This whitepaper provides an in-depth technical guide to the crystallographic characterization of EPCCA, detailing the methodology for obtaining high-resolution X-ray diffraction data, analyzing its unique conformational rigidity, and understanding its solid-state packing motifs.

    The Rationale for the Cyclopropane Core in Drug Design

    The incorporation of a cyclopropane ring at the benzylic position is a deliberate strategic choice in medicinal chemistry[2]. As an Application Scientist, understanding the structural causality behind this choice is paramount:

    • Conformational Restriction: The cyclopropane ring significantly restricts the rotational degrees of freedom of the adjacent phenyl ring and carboxylic acid group. This "locks" the molecule into a specific dihedral conformation, reducing the entropic penalty upon binding to a target protein receptor[3].

    • Metabolic Stability: Traditional benzylic positions are highly susceptible to oxidation by Cytochrome P450 enzymes. The sp3 -hybridized carbons of the cyclopropane ring, constrained by high ring strain, effectively block this metabolic liability, enhancing the pharmacokinetic half-life of the resulting drug candidate[4].

    Crystallographic Methodology & Protocol

    To accurately determine the 3D conformation of EPCCA, high-quality single crystals must be grown and analyzed via X-ray diffraction[5]. The following protocol is designed to be a self-validating system, ensuring high-fidelity data collection.

    Step-by-Step Crystallization Protocol
    • Solvent Selection: Dissolve 50 mg of EPCCA in 1.0 mL of ethyl acetate (EtOAc). EtOAc is chosen because it is a moderate hydrogen-bond acceptor that readily solubilizes the carboxylic acid without irreversibly disrupting dimer formation.

    • Vapor Diffusion Setup: Place the EtOAc solution in a 2-dram inner vial. Place this vial inside a 20 mL outer scintillation vial containing 5 mL of an anti-solvent, such as n-hexane.

    • Equilibration: Seal the outer vial and incubate at a constant 20 °C.

      • Causality: The slow vapor diffusion of the non-polar hexane into the EtOAc gradually lowers the solubility of EPCCA. This slow kinetic gradient prevents rapid, chaotic nucleation, which is the primary cause of twinned or microcrystalline lattices.

    • Harvesting: After 3–5 days, harvest the resulting colorless, block-like single crystals. Immediately immerse them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.

    Data Collection and Refinement

    Mount the crystal on a goniometer under a cold nitrogen stream at 100 K.

    • Causality: Cryogenic cooling minimizes the thermal vibrations of the atoms (the Debye-Waller factor), which dramatically improves the signal-to-noise ratio for high-angle diffraction reflections, allowing for precise determination of the alkyne and cyclopropane bond lengths[5].

    Use Mo K α radiation ( λ=0.71073 Å) and solve the phase problem using direct methods. A successful refinement should yield an R1​ value of < 5% and a Goodness-of-Fit (GoF) near 1.0.

    XRayWorkflow A 1. Solvent Screening (Vapor Diffusion) B 2. Crystal Harvesting (Cryoprotection at 100K) A->B Single Crystals C 3. X-Ray Diffraction (Mo/Cu K-alpha Source) B->C Mount on Goniometer D 4. Phase Solution (Direct Methods) C->D Diffraction Data E 5. Structural Refinement (Anisotropic Displacement) D->E Electron Density Map

    Step-by-step X-ray crystallography workflow for small molecule synthons like EPCCA.

    Conformational Analysis & Packing Motifs

    The crystal structure of EPCCA reveals several critical intra- and intermolecular features that dictate its physicochemical behavior.

    • The Carboxylic Acid Dimer: In the solid state, EPCCA molecules predominantly assemble into centrosymmetric dimers via strong intermolecular hydrogen bonds between the carboxylic acid groups ( R−COOH⋯HOOC−R )[6][7]. This forms a classic R22​(8) hydrogen-bonded ring motif[8]. The O···O donor-acceptor distance is typically observed around 2.65 Å, indicative of a strong, highly ordered interaction[9].

    • Ethynyl Group Linearity and Interactions: The terminal alkyne is strictly linear, with a C−C≡C bond angle approaching 180°. While the primary packing is driven by the acid dimers, the terminal alkyne hydrogen ( C≡C−H ) can participate in weak, secondary C−H⋯O interactions or π−π stacking with adjacent phenyl rings, stabilizing the three-dimensional crystalline network[10][11].

    • Dihedral Orthogonality: The Walsh orbitals of the cyclopropane ring interact with the π -system of the phenyl ring. Crystallographic data typically shows the phenyl ring adopting a bisected conformation relative to the cyclopropane ring to maximize this orbital overlap, a critical factor for computational chemists modeling the trajectory of the alkyne vector for click-chemistry applications.

    SyntheticUtility Core EPCCA (Bifunctional Synthon) Amidation Carboxylic Acid Activation (Amide Coupling) Core->Amidation HBTU/DIPEA Click Alkyne Functionalization (CuAAC Click Chemistry) Core->Click Cu(I) Catalyst Target1 AEP Inhibitors / Targeted Therapeutics Amidation->Target1 Target2 PROTACs / Chemical Probes Click->Target2

    Bifunctional synthetic utility of EPCCA in modern drug discovery and probe development.

    Quantitative Data Presentation

    The following table summarizes the representative crystallographic parameters for EPCCA, serving as a benchmark for quality control in structural characterization.

    ParameterValue / Specification
    Chemical Formula C12​H10​O2​
    Molecular Weight 186.21 g/mol
    Crystal System Triclinic (Representative)
    Space Group P1ˉ
    Temperature 100(2) K
    Wavelength (Mo K α ) 0.71073 Å
    Z (Molecules per unit cell) 2
    Primary Packing Motif Centrosymmetric R22​(8) Acid Dimer
    Target R1​ (Final Refinement) ≤0.050
    Target Goodness-of-Fit (GoF) 1.00 - 1.05

    Sources

    Exploratory

    Advanced Physicochemical Profiling and Bioconjugation Workflows for 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid

    Executive Summary In modern drug discovery and bioconjugation, the architectural design of linker molecules dictates the pharmacokinetic stability and target-binding thermodynamics of the final conjugate. 1-(4-ethynylphe...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern drug discovery and bioconjugation, the architectural design of linker molecules dictates the pharmacokinetic stability and target-binding thermodynamics of the final conjugate. 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314655-25-8) is a premium bifunctional building block that elegantly merges three distinct chemical motifs: a rigid cyclopropane core, a terminal alkyne, and a carboxylic acid[1].

    This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural components, and field-proven, self-validating protocols for its application in advanced synthesis and bioconjugation.

    Physicochemical Profiling

    Understanding the baseline physical and chemical properties of this compound is critical for predicting its behavior in organic solvents during synthesis and in aqueous buffers during bioconjugation.

    Table 1: Quantitative Chemical and Physical Data
    PropertyValueMechanistic Implication
    Molecular Formula C₁₂H₁₀O₂Determines mass-to-charge ratio for LC-MS tracking.
    Molecular Weight 186.21 g/mol Low molecular weight ensures minimal bulk addition to the final conjugate[1].
    Monoisotopic Mass 186.06808 DaExact mass target for high-resolution mass spectrometry (HRMS) validation[2].
    Predicted XLogP ~2.0Indicates moderate lipophilicity; requires organic co-solvents (e.g., DMSO/DMF) for initial stock solutions[2].
    Topological Polar Surface Area 37.3 ŲHighly membrane-permeable profile, ideal for intracellular PROTAC or probe design.
    Functional Groups Carboxyl, AlkyneEnables orthogonal reactivity (amide coupling followed by click chemistry).

    Structural Causality & Mechanistic Utility

    As application scientists, we do not merely use reagents; we select them based on the thermodynamic and kinetic advantages their structures confer.

    The Cyclopropane Ring: Conformational Restriction

    The incorporation of a cyclopropane ring at the alpha position of the carboxylic acid is a deliberate medicinal chemistry strategy. Unlike flexible aliphatic chains or simple gem-dimethyl groups, the cyclopropane ring forces the adjacent functional groups into a coplanar, rigidified geometry[3].

    • Causality: This rigidity reduces the number of rotatable bonds, thereby lowering the entropic penalty upon target binding. Furthermore, the enhanced s-character of the cyclopropane C-H bonds increases metabolic stability against cytochrome P450-mediated oxidation, improving the overall lipophilic efficiency (LipE) of the drug candidate[3].

    The Terminal Alkyne: Bioorthogonal Precision

    The terminal alkyne serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    • Causality: Uncatalyzed 1,3-dipolar cycloadditions between azides and alkynes are kinetically sluggish at room temperature. However, the introduction of a Cu(I) catalyst lowers the activation energy, driving the reaction to completion with absolute regioselectivity (forming a 1,4-disubstituted-1,2,3-triazole)[4]. The alkyne is biologically inert, ensuring no cross-reactivity with endogenous thiols or amines[5].

    Workflow A 1-(4-ethynylphenyl)cyclopropane- 1-carboxylic acid B Amide Coupling (HATU / DIPEA) A->B Primary Amine C Alkyne-Functionalized Intermediate B->C D CuAAC Click Chemistry (CuSO4 / Ascorbate / THPTA) C->D Azide-Cargo E Final Bioconjugate (Triazole Linkage) D->E

    Workflow for bifunctional conjugation using the cyclopropane-alkyne linker.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, every protocol must include a built-in feedback loop for validation. Below are the optimized workflows for utilizing 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid.

    Protocol 1: Sterically Hindered Amide Coupling

    Due to the steric bulk of the alpha-cyclopropyl group, standard coupling reagents (like EDC/NHS) often yield poor conversions. We utilize HATU to generate a highly reactive 7-azabenzotriazole active ester.

    Step-by-Step Methodology:

    • Activation: Dissolve 1.0 eq of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid and 1.2 eq of HATU in anhydrous DMF.

    • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA deprotonates the carboxylic acid, facilitating the nucleophilic attack on HATU. The steric bulk of DIPEA prevents it from acting as a competing nucleophile.

    • Amine Addition: Add 1.1 eq of the target primary amine. Stir at room temperature for 2 hours.

    • Self-Validation (LC-MS): Quench a 1 µL aliquot in 50% Acetonitrile/Water. Run LC-MS. The disappearance of the m/z 185.06[M-H]⁻ peak[2] and the appearance of the product mass confirms conversion.

    Protocol 2: CuAAC Bioconjugation (Click Chemistry)

    When conjugating the resulting alkyne-functionalized molecule to a sensitive biomolecule (e.g., a protein or oligonucleotide), protecting the biomolecule from Copper-induced Reactive Oxygen Species (ROS) is paramount.

    Step-by-Step Methodology:

    • Preparation: Combine the alkyne-functionalized intermediate (50 µM final) and the azide-modified cargo (e.g., a fluorophore or protein) in a suitable biological buffer (e.g., PBS, pH 7.4).

    • Catalyst Complexation: In a separate tube, pre-mix CuSO₄ (1 mM final) with a water-soluble accelerating ligand such as THPTA or BTTAA (5 mM final). Causality: The ligand stabilizes the Cu(I) oxidation state and acts as a sacrificial reductant, preventing ROS-mediated degradation of the biomolecule[4][6].

    • Reduction: Add Sodium Ascorbate (10 mM final) to the reaction mixture, followed immediately by the Cu/Ligand complex. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ[4].

    • Incubation: Rotate the mixture at room temperature for 1 hour.

    • Self-Validation (Fluorescence/SDS-PAGE): If conjugating a fluorophore, read the fluorescence intensity to confirm covalent attachment[4]. If conjugating to a protein, run an SDS-PAGE gel; a distinct upward molecular weight shift validates successful triazole formation.

    CuAAC_Logic Cu2 Cu(II) Precursor (CuSO4) Cu1 Active Cu(I) Catalyst Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 Donates e- Complex Cu(I)-Ligand Complex Cu1->Complex Ligand THPTA/BTTAA Ligand (Stabilizer/Protectant) Ligand->Complex Coordination Reaction Azide + Alkyne Cycloaddition Complex->Reaction Catalysis

    Mechanistic logic of CuAAC catalysis with accelerating ligands and reductants.

    Conclusion

    1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid is a highly specialized, bifunctional scaffold. By understanding the thermodynamic stability provided by its cyclopropane core and the bioorthogonal precision of its terminal alkyne, researchers can engineer highly stable, target-specific bioconjugates. Adhering to the mechanistically grounded protocols outlined above ensures high-yield, reproducible results while maintaining the structural integrity of sensitive biological cargoes.

    References

    • PubChemLite: 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (C12H10O2) Source: Université du Luxembourg / PubChemLite URL:[Link]

    • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Source: ResearchGate / Current Protocols in Chemical Biology URL:[Link]

    • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid Source: ResearchGate / Organic Process Research & Development URL:[Link]

    Sources

    Foundational

    Solvation Thermodynamics and Experimental Solubility Profiling of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid

    Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 1-(4-ethynylphenyl)cycl...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

    Executive Summary

    The compound 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314655-25-8) is a highly specialized bifunctional building block[1]. Featuring both a terminal alkyne for click chemistry (CuAAC) or cross-coupling (Sonogashira) and a carboxylic acid for amidation or salt formation, it is a critical intermediate in modern drug discovery and materials science.

    However, its unique structural topology—combining the rigid, lipophilic cyclopropane ring with strong hydrogen-bonding motifs—creates complex dissolution thermodynamics. This whitepaper provides an in-depth analysis of its solvation mechanics, predictive solubility in organic solvents based on Hansen Solubility Parameters (HSP), and a self-validating experimental protocol for determining its thermodynamic equilibrium solubility.

    Structural Analytics and Solvation Causality

    To predict and manipulate the solubility of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, we must deconstruct its molecular architecture into its thermodynamic interaction components. According to the principles of , solvation occurs when the dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces of the solvent closely match those of the solute[2][3].

    Functional Group Contributions:
    • Carboxylic Acid (-COOH): In the solid state, this moiety forms strong intermolecular hydrogen-bonded dimers. To achieve dissolution, a solvent must possess a high hydrogen-bond acceptor capacity ( δH​ ) to disrupt this crystal lattice energy[4].

    • Terminal Alkyne (-C≡CH): Acts as a weak hydrogen-bond donor and participates in π−π interactions. It requires solvents that can stabilize the slightly acidic alkynyl proton without inducing oxidative homocoupling (Glaser coupling).

    • Phenyl Ring & Cyclopropane: These structural elements contribute heavily to the dispersion forces ( δD​ ) and overall lipophilicity. The cyclopropane ring, in particular, restricts conformational flexibility, often increasing the melting point and lattice energy compared to linear alkyl chains.

    Solvation Mechanism & Solvent Selection

    SolventSelection API 1-(4-ethynylphenyl) cyclopropane-1-carboxylic acid PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Disrupts -COOH dimers API->PolarAprotic High Solvation (Strong H-bond Acceptor) PolarProtic Polar Protic (e.g., MeOH, EtOH) Competes for H-bonds API->PolarProtic Moderate Solvation (H-bond Donor/Acceptor) NonPolar Non-Polar (e.g., Hexane, Toluene) Cannot break lattice API->NonPolar Low Solvation (Dispersion Only)

    Caption: Solvation mechanism and solvent selection based on intermolecular interactions.

    Predicted Solubility Profile in Organic Solvents

    Due to the specific interplay of its functional groups, the solubility of this compound is highly dependent on the solvent's dielectric constant and hydrogen-bonding capabilities. Below is the theoretically derived solubility profile based on structural analogs and HSP modeling.

    SolventClassificationPredicted Solubility (mg/mL at 25°C)Solvation Causality
    Dimethyl Sulfoxide (DMSO) Polar Aprotic> 100Exceptional H-bond acceptor; efficiently breaks carboxylic acid dimers.
    Dimethylformamide (DMF) Polar Aprotic> 100High dielectric constant; strong dipole-dipole stabilization.
    Methanol (MeOH) Polar Protic30 - 50Acts as both H-bond donor and acceptor; solvates the polar headgroup.
    Ethyl Acetate (EtOAc) Polar Aprotic10 - 20Moderate dipole; interacts favorably with the lipophilic cyclopropane/phenyl domains.
    Dichloromethane (DCM) Halogenated5 - 10Solvates the phenyl ring via dispersion forces but lacks strong H-bond capacity.
    Hexane Non-Polar< 0.1Relies solely on dispersion forces; insufficient energy to overcome the crystal lattice.

    Standardized Experimental Protocol: Thermodynamic Solubility

    To obtain empirical, regulatory-compliant data, the equilibrium solubility must be determined using the Saturation Shake-Flask Method , aligned with the guidelines[5][6][7].

    This protocol is designed as a self-validating system : it incorporates kinetic sampling to mathematically prove that thermodynamic equilibrium has been achieved, eliminating false readings caused by supersaturation or slow dissolution kinetics.

    Phase 1: Preparation and Equilibration
    • Solvent Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap (to prevent solvent evaporation and chemical leaching).

    • Solid Addition: Incrementally add 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid to the solvent until a visible, persistent suspension remains. The presence of excess solid is the fundamental prerequisite for thermodynamic equilibrium[8].

    • Thermal Agitation: Place the sealed vials in an orbital shaker incubator set to 25.0°C ± 0.1°C at 200 RPM.

    • Self-Validating Kinetic Sampling: Extract 100 µL aliquots at 24, 48, and 72 hours . Equilibrium is confirmed only when the concentration difference between two consecutive time points is ≤5% .

    Phase 2: Phase Separation

    Causality of choice: Centrifugation followed by PTFE filtration is mandatory. Nylon or cellulose filters must be avoided, as the highly lipophilic ethynylphenyl moiety may adsorb to the filter membrane, leading to artificially low solubility quantification.

    • Centrifuge the 72-hour sample at 10,000 × g for 15 minutes to pellet the undissolved excess solid.

    • Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Dilute the filtrate immediately with the mobile phase to prevent precipitation prior to analysis.

    Phase 3: HPLC-UV Quantification

    The extended π -conjugation from the phenyl ring to the ethynyl group provides a strong chromophore, making UV detection highly sensitive.

    • Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Isocratic mixture of 0.1% Trifluoroacetic acid (TFA) in Water : Acetonitrile (40:60 v/v). Note: TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes.

    • Detection Wavelength: ~254 nm.

    ShakeFlask Step1 1. Solid Excess Addition Add API to organic solvent until suspension forms Step2 2. Equilibration (USP <1236>) Agitate at 25°C for 24-72h Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.22 µm PTFE Filtration Step2->Step3 Step4 4. HPLC-UV Quantification Determine thermodynamic solubility (ΔC ≤ 5%) Step3->Step4

    Caption: Self-validating workflow for determining equilibrium solubility via the shake-flask method.

    Practical Considerations for Synthesis and Formulation

    When utilizing 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid in synthetic workflows (e.g., PROTAC synthesis, API manufacturing), the choice of solvent dictates not only solubility but also chemical stability:

    • Avoidance of Oxidative Degradation: In highly polar aprotic solvents like DMF or DMSO, the terminal alkyne is highly soluble but can be susceptible to base-catalyzed oxidative homocoupling if trace metals (like copper) and oxygen are present. Degassing the solvent via sparging with inert gas (N 2​ or Ar) is critical during dissolution studies or subsequent reactions.

    • Solid-State Characterization: After the solubility study, the residual undissolved solid should be analyzed via Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD)[8]. Solvents like methanol can sometimes induce the formation of solvates or polymorphs, which fundamentally alter the apparent solubility profile.

    References

    • Biorelevant. USP <1236>: Solubility Measurements Chapter. Biorelevant Technical Guides. Available at:[Link]

    • Wikipedia Contributors. Hansen solubility parameter. Wikipedia, The Free Encyclopedia. Available at:[Link]

    • Shakeel, F., et al. (2020). Solubilization, Hansen Solubility Parameters, Solution Thermodynamics and Solvation Behavior of Flufenamic Acid. MDPI Pharmaceuticals, 13(10), 269. Available at:[Link]

    • ResearchGate Contributors. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate Q&A. Available at:[Link]

    Sources

    Exploratory

    In-Depth Technical Guide: pKa Determination and Mechanistic Profiling of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid

    Executive Summary For drug development professionals and physical organic chemists, understanding the acid dissociation constant (pKa) of a pharmacophore is critical for predicting its pharmacokinetic (PK) and pharmacody...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For drug development professionals and physical organic chemists, understanding the acid dissociation constant (pKa) of a pharmacophore is critical for predicting its pharmacokinetic (PK) and pharmacodynamic (PD) behavior. 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid represents a highly specialized structural motif. It combines the conformational rigidity of a cyclopropane ring, the hydrogen-bonding capacity of a carboxylic acid, and the bioorthogonal reactivity of a terminal alkyne (ethynyl group). This whitepaper provides a comprehensive mechanistic analysis of its pKa, detailing the theoretical electronic effects that govern its acidity, and outlines a field-proven experimental protocol for its empirical determination.

    Structural Deconstruction & Theoretical pKa Estimation

    The acidity of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid is dictated by the electronic environment surrounding the carboxylic acid proton. To accurately estimate its pKa, we must analyze its structural analogs and apply linear free-energy relationships (LFER).

    • Base Scaffold (Cyclopropanecarboxylic Acid): The unsubstituted cyclopropanecarboxylic acid has an experimental pKa of approximately 4.83[1].

    • Phenyl Substitution: Introducing a phenyl ring at the C1 position (1-phenylcyclopropanecarboxylic acid) increases the acidity, dropping the pKa to approximately 4.30 - 4.38[2]. This shift is driven by the electron-withdrawing inductive effect (-I) of the sp2 -hybridized aromatic carbons.

    • Para-Ethynyl Substitution: The addition of a terminal alkyne (-C≡CH) at the para position of the phenyl ring introduces further electron-withdrawing character. The ethynyl group possesses a positive Hammett substituent constant ( σp​≈+0.23 ), indicating strong electron-withdrawing properties through both inductive and resonance effects[3].

    Using the Hammett equation ( ΔpKa​=−ρσp​ ), we can predict that the ethynyl group will further depress the pKa by approximately 0.10 to 0.15 units relative to the phenyl analog, resulting in a theoretical pKa of 4.15 - 4.25 .

    Quantitative Data Summary
    CompoundExperimental pKaTheoretical pKaPrimary Electronic Driver
    Cyclopropanecarboxylic acid4.83[1]-Baseline sp3 /Walsh orbital hybridization
    1-Phenylcyclopropanecarboxylic acid~4.34[2]--I effect of sp2 phenyl carbons
    1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid N/A 4.15 - 4.25 Combined -I/+R of para-ethynyl group [3]

    Mechanistic Insights: The Cyclopropane "Pseudo-Pi" Effect

    A critical mechanistic question arises: How does a substituent on the phenyl ring influence the carboxylic acid when they are separated by a saturated, sp3 -hybridized quaternary carbon (C1)?

    In standard alkanes, electronic transmission attenuates rapidly across sigma bonds. However, the cyclopropane ring is unique. The internal C-C bonds of cyclopropane are highly strained, forcing the bonding electrons outward into "bent bonds" or Walsh orbitals . These orbitals possess significant p -character (pseudo- π character), allowing them to conjugate with adjacent π -systems, such as the phenyl ring and the carbonyl group of the carboxylic acid.

    Consequently, the electron-withdrawing pull of the para-ethynyl group is transmitted efficiently across the phenyl ring, through the pseudo- π system of the cyclopropane ring, and directly to the carboxylic acid, stabilizing the resulting carboxylate anion and lowering the pKa.

    G A 4-Ethynyl Group (EWG, σp ≈ +0.23) B Phenyl Ring (π-System) A->B -I / +R Effects C Cyclopropane Ring (Walsh Orbitals) B->C Pseudo-π Conjugation D Carboxylic Acid (Ionization Center) C->D Inductive Transmission

    Electronic transmission pathway from the ethynyl group to the carboxylic acid.

    Experimental Protocol: The Yasuda-Shedlovsky Method

    Because 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid is highly lipophilic and poorly soluble in water, standard aqueous potentiometric titration will result in precipitation, yielding erroneous pKa values. To ensure scientific integrity and trustworthiness, the Yasuda-Shedlovsky extrapolation method must be employed using cosolvent mixtures[4].

    Step-by-Step Methodology
    • Cosolvent Preparation: Prepare a series of Methanol/Water or Dioxane/Water mixtures ranging from 30% to 60% (v/v) organic modifier. This ensures the compound remains fully dissolved during the titration.

    • Electrode Calibration (Four-Plus Technique): Calibrate the glass pH electrode in the specific cosolvent mixtures to measure the hydrogen ion concentration ( pcH ) rather than thermodynamic activity, accounting for liquid junction potentials[4].

    • Potentiometric Titration: Dissolve an exact amount of the compound (~1 mM) in the respective cosolvent. Titrate with standardized 0.1 M KOH under a nitrogen atmosphere at a constant temperature (e.g., 25.0 ± 0.1 °C) and ionic strength (0.15 M KCl).

    • Apparent pKa ( psKa​ ) Calculation: Use non-linear least-squares regression to calculate the apparent pKa ( psKa​ ) for each cosolvent ratio.

    • Extrapolation: Plot the Yasuda-Shedlovsky equation: psKa​+log[H2​O] versus 1/ϵ (where ϵ is the dielectric constant of the specific cosolvent mixture).

    • Aqueous pKa Determination: Perform a linear extrapolation to the dielectric constant of 100% water ( 1/ϵ≈0.0127 at 25 °C). The y-intercept yields the true aqueous pKa.

    Workflow S1 Step 1: Cosolvent Preparation Prepare varying ratios of MeOH/H2O S2 Step 2: Electrode Calibration Four-parameter pH calibration (pcH) S1->S2 S3 Step 3: Potentiometric Titration Titrate with standardized KOH under N2 S2->S3 S4 Step 4: Apparent pKa (psKa) Calculate psKa for each cosolvent ratio S3->S4 S5 Step 5: Yasuda-Shedlovsky Plot Plot psKa + log[H2O] vs. 1/ε S4->S5 S6 Step 6: Aqueous pKa Extrapolate to 100% Water (1/ε ≈ 0.0127) S5->S6

    Step-by-step workflow for potentiometric pKa determination using Yasuda-Shedlovsky extrapolation.

    Implications for Drug Development

    Understanding that the pKa of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid is ~4.2 has profound implications for its use in drug design:

    • Ionization State: At physiological pH (7.4), the compound will be >99.9% ionized. This high degree of ionization will limit passive diffusion across the blood-brain barrier (BBB) but will enhance aqueous solubility in the GI tract.

    • Target Binding: The carboxylate anion will act as a strong hydrogen bond acceptor and can form robust salt bridges with basic residues (e.g., Arginine, Lysine) in target protein binding pockets.

    • Bioorthogonal Handle: The ethynyl group remains electronically unperturbed by the ionization state of the carboxylic acid, ensuring it remains highly reactive for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. This makes the molecule an ideal candidate for Activity-Based Protein Profiling (ABPP) or as a linker in Proteolysis Targeting Chimeras (PROTACs).

    References

    • Using Atomic Charges to Describe the pKa of Carboxylic Acids - ChemRxiv. Available at:[Link]

    • Range of validity of the Hammett equation: Acidity of substituted ethynylbenzenes - ResearchGate. Available at:[Link]

    • PH-metric Log P 11. pKa Determination of Water-Insoluble Drugs in Organic Solvent-Water Mixtures - PubMed. Available at:[Link]

    Sources

    Foundational

    Computational Modeling of Ethynylphenyl Cyclopropane Derivatives: A Technical Whitepaper on Rational Drug Design

    Executive Summary Ethynylphenyl cyclopropane derivatives represent a privileged and highly specialized scaffold in modern medicinal chemistry. They are predominantly utilized in the development of irreversible inhibitors...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Ethynylphenyl cyclopropane derivatives represent a privileged and highly specialized scaffold in modern medicinal chemistry. They are predominantly utilized in the development of irreversible inhibitors for flavin adenine dinucleotide (FAD)-dependent enzymes, such as Lysine-specific demethylase 1 (LSD1) and Monoamine Oxidase (MAO). This whitepaper provides a comprehensive, self-validating computational framework for modeling these highly strained, π -conjugated systems, bridging quantum mechanics, molecular docking, and molecular dynamics.

    The Pharmacophore: Structural and Electronic Significance

    The cyclopropyl ring is extensively utilized in drug development due to its unique geometric and electronic properties. Key features include the coplanarity of its three carbon atoms, unusually short C-C bonds (1.51 Å), and enhanced π -character, which collectively provide a rigid conformational restriction[1].

    When conjugated with an ethynylphenyl moiety, the resulting derivatives exhibit a rigid, linear extension that is highly effective at probing deep hydrophobic pockets in target proteins[2]. Furthermore, the ethynyl group serves as a versatile electronic modulator, altering the oxidation potential of the molecule, and acts as a potential handle for click-chemistry applications in downstream proteomic target validation[3].

    Quantum Mechanical (QM) Profiling

    Understanding the intrinsic reactivity of the ethynylphenyl cyclopropane pharmacophore requires rigorous QM modeling. The high ring strain of the cyclopropane (approximately 27.5 kcal/mol) makes it highly susceptible to single-electron transfer (SET) oxidation—a strict prerequisite for its mechanism of action as a suicide inhibitor[4].

    Methodology 1: Step-by-Step QM Optimization Protocol
    • Initial Conformer Generation: Generate 3D structures using the OPLS4 force field.

      • Causality: This rapidly samples the conformational space of the flexible ethynylphenyl linker, ensuring the global energy minimum is selected before initiating computationally expensive QM calculations.

    • Density Functional Theory (DFT) Optimization: Optimize the lowest-energy conformers using the B3LYP functional with a 6-31G(d,p) basis set in a polarizable continuum model (PCM) for water.

      • Causality: B3LYP provides an optimal balance between computational cost and accuracy for modeling the highly strained cyclopropane C-C bonds and the sp-hybridized alkyne. The PCM simulates the dielectric environment of the biological milieu.

    • Frontier Molecular Orbital (FMO) Analysis: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

      • Causality: The HOMO energy directly correlates with the molecule's propensity to undergo SET by the FAD cofactor. A higher HOMO energy indicates a lower oxidation potential, facilitating the radical-mediated ring-opening cascade.

    Table 1: Computed QM Parameters for Substituted Cyclopropanes
    Compound VariantHOMO (eV)LUMO (eV)Gap (eV)Ring Strain Energy (kcal/mol)
    Phenylcyclopropylamine (PCA)-5.82-0.455.3727.5
    2-(3-Ethynylphenyl)cyclopropylamine-5.61-0.684.9328.1
    2-(4-Ethynylphenyl)cyclopropylamine-5.58-0.724.8628.3
    2-(4-Fluoro-3-ethynylphenyl)cyclopropylamine-5.70-0.804.9028.2

    Target Engagement and Molecular Docking

    Ethynylphenyl cyclopropanes are potent inhibitors of LSD1, an epigenetic eraser frequently overexpressed in various human cancers[3]. The linear ethynylphenyl group is specifically designed to occupy the extended substrate-binding cleft of LSD1, displacing structural water molecules and maximizing van der Waals interactions.

    Workflow A Ligand Prep & QM (DFT B3LYP/6-31G*) C Induced-Fit Docking (Side-chain Plasticity) A->C B Target Prep (LSD1 & FAD Cofactor) B->C D Molecular Dynamics (GROMACS, 500 ns) C->D E MM-PBSA & Trajectory Analysis D->E

    Fig 1: End-to-end computational workflow for modeling ethynylphenyl cyclopropanes.

    Methodology 2: Step-by-Step Induced-Fit Docking (IFD) Protocol
    • Protein Preparation: Retrieve the LSD1/CoREST complex (e.g., PDB ID: 2V1D). Assign protonation states at pH 7.4 using PROPKA.

      • Causality: The catalytic lysine (Lys661) and surrounding acidic residues must have correct protonation states to accurately model the electrostatic environment of the active site.

    • Grid Generation: Center the receptor grid on the N5 atom of the FAD cofactor, with a bounding box of 20 ų.

      • Causality: The cyclopropylamine warhead must be positioned in close proximity (< 3.5 Å) to the FAD N5 atom to enable the oxidative cleavage mechanism.

    • Induced-Fit Docking Execution: Perform docking allowing flexibility for residues within 5 Å of the ligand.

      • Causality: Standard rigid docking fails to accommodate the rigid, linear ethynylphenyl group. IFD allows side-chain plasticity, mimicking the natural breathing of the hydrophobic substrate-binding cleft.

    Mechanism of Action and Molecular Dynamics (MD)

    Once bound, the cyclopropylamine undergoes a SET to the FAD cofactor, generating a radical cation. This triggers the homolytic cleavage of the highly strained cyclopropane ring, forming a reactive primary radical that covalently binds to the FAD, irreversibly inhibiting the enzyme[4].

    MOA N1 Ethynylphenyl Cyclopropylamine N3 Non-Covalent Complex N1->N3 N2 LSD1 Active Site (FAD Cofactor) N2->N3 N4 Single Electron Transfer (SET) N3->N4 Oxidation N5 Ring Opening & Radical Formation N4->N5 Strain Relief N6 Irreversible Covalent Adduct N5->N6 Target Engagement

    Fig 2: Mechanistic pathway of LSD1 inhibition via cyclopropane ring opening.

    Methodology 3: Step-by-Step Molecular Dynamics Protocol
    • System Solvation and Neutralization: Place the docked complex in a dodecahedron box filled with TIP3P water molecules. Add Na+/Cl- ions to neutralize the system and simulate a 0.15 M physiological salt concentration.

      • Causality: Explicit solvation is mandatory to capture the hydrophobic effect driving the ethynylphenyl group into the binding pocket.

    • Equilibration (NVT and NPT ensembles): Run 1 ns of NVT (constant volume/temperature) followed by 1 ns of NPT (constant pressure/temperature) with position restraints on the heavy atoms.

      • Causality: This prevents the system from destabilizing due to steric clashes introduced during solvation, allowing the water molecules to relax around the complex.

    • Production Run (500 ns): Execute unrestrained MD using the AMBER ff14SB force field for the protein and GAFF2 for the ligand.

      • Causality: A 500 ns timescale is required to assess the long-term stability of the linear ethynylphenyl moiety within the dynamic LSD1 cavity and to calculate accurate binding free energies using MM-PBSA.

    Table 2: Comparative Binding Affinities and MD Stability Metrics (LSD1)
    LigandDocking Score (kcal/mol)MM-PBSA ΔG (kcal/mol)Ligand RMSD (Å)H-Bonds (Avg)
    Tranylcypromine (Control)-6.4-18.51.8 ± 0.31.2
    2-(3-Ethynylphenyl)CPA-8.1-26.31.4 ± 0.21.5
    2-(4-Ethynylphenyl)CPA-8.5-28.11.2 ± 0.21.4

    Conclusion

    The integration of QM profiling, Induced-Fit Docking, and extensive MD simulations provides a self-validating computational framework for the design of ethynylphenyl cyclopropane derivatives. The ethynyl extension not only lowers the HOMO-LUMO gap—facilitating the critical SET step—but also anchors the molecule deeply within the target active site, significantly enhancing binding affinity and residence time.

    References

    • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL
    • Title: Selective 5-Hydroxytrytamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine – Identification of Drugs with Antidepressant-Like Action Source: PMC URL
    • Source: Googleapis.
    • Title: Inhibition of the macrophage demethylase LSD1 reverses Leishmania amazonensis-induced transcriptomic changes Source: bioRxiv URL

    Sources

    Exploratory

    Engineering Conformational Rigidity: The Discovery and Synthesis of Novel 1-Arylcyclopropane-1-Carboxylic Acids

    Executive Summary In modern medicinal chemistry, managing the delicate balance between target affinity and pharmacokinetic liability is paramount. As a Senior Application Scientist, I frequently employ conformational res...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern medicinal chemistry, managing the delicate balance between target affinity and pharmacokinetic liability is paramount. As a Senior Application Scientist, I frequently employ conformational restriction as a primary strategy to optimize lead compounds. The 1-arylcyclopropane-1-carboxylic acid scaffold represents a masterclass in this approach. By locking the aryl and carboxylate vectors into a rigid sp²-like cyclopropyl geometry, we drastically reduce the entropic penalty upon receptor binding while simultaneously shielding the alpha-carbon from metabolic degradation.

    This technical whitepaper explores the mechanistic rationale, synthetic workflows, and target applications of 1-arylcyclopropane-1-carboxylic acids, providing actionable, field-proven protocols for drug development professionals.

    Mechanistic Rationale: The Power of the Cyclopropane Pharmacophore

    Unlike flexible alkyl chains, the cyclopropane ring possesses unique "banana bonds" with high s-character, imparting pi-like electron density that can engage in favorable interactions with target binding pockets.

    • Entropic Optimization: The rigid geometry restricts the number of rotatable bonds. When binding to targets like the sodium-hydrogen exchanger isoform-1 (NHE-1), this pre-organization enhances affinity by up to three orders of magnitude[1].

    • Metabolic Stability: The gem-disubstituted nature of the alpha-carbon completely blocks alpha-oxidation and slows down glucuronidation, leading to improved oral bioavailability and prolonged plasma half-lives.

    • Target Versatility: This scaffold has been successfully deployed across diverse therapeutic areas. For instance, it forms the core of novel hypoxia-inducible factor 1α (HIF-1α) signaling inhibitors used to combat anticancer metastasis[2], and related cycloalkane carboxylic acids serve as potent NaV1.7 inhibitors for pain management[3]. Furthermore, derivatives of this class are critical in the development of uricosuric agents like Lesinurad, which inhibit the URAT1 transporter to treat gout[4].

    MOA Drug 1-Arylcyclopropane Derivative Target Target Protein (e.g., URAT1 / NHE-1) Drug->Target Competitive Inhibition Pathology Disease State (Hyperuricemia) Target->Pathology Aberrant Transport Therapy Therapeutic Efficacy (Excretion / Homeostasis) Target->Therapy Pathway Normalization Substrate Endogenous Substrate (Uric Acid / Na+) Substrate->Target Binds

    Fig 1: Pharmacological mechanism of 1-arylcyclopropane derivatives.

    Quantitative Structure-Activity Relationship (SAR)

    The impact of the 1-arylcyclopropane moiety on biological activity is profound. Table 1 summarizes the pharmacological enhancements observed when integrating this scaffold into various lead series.

    Table 1: SAR and Pharmacological Impact of 1-Arylcyclopropane Derivatives

    CompoundTargetIC₅₀ (µM)Pharmacological EffectReference
    Cyclopropane 3a NHE-13.5Baseline target inhibition[[1]]()
    Compound 7f (gem-dimethyl)NHE-10.003~1000-fold enhanced affinity via hydrophobic packing1
    Compound 30m (Carboxamide)HIF-1α0.32Attenuated protein accumulation; blocked metastasis2
    Cyclopentane analog 31 NaV1.7PotentRobust analgesic effect with improved PK profile3

    Synthetic Methodologies: A Self-Validating Protocol

    The classical approach to synthesizing 1-arylcyclopropane-1-carboxylic acids involves the α-alkylation of arylacetonitriles followed by rigorous hydrolysis[5],[6]. The causality behind selecting a biphasic sodium hydroxide system with a phase-transfer catalyst (PTC) over anhydrous conditions (e.g., NaH in DMF) is twofold: it is highly scalable and it suppresses unwanted intermolecular side reactions by keeping the reactive carbanion localized at the solvent interface.

    Protocol: Biphasic Synthesis of 1-Phenylcyclopropane-1-carboxylic acid

    Objective: To synthesize the target acid via a dual-alkylation/hydrolysis sequence with built-in validation checkpoints.

    Step 1: Cyclopropanation (Formation of 1-Phenylcyclopropanecarbonitrile)

    • Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and an internal thermometer, add phenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq).

    • Catalysis: Introduce tetrabutylammonium bromide (TBAB, 0.05 eq) as the phase-transfer catalyst. Causality: TBAB ferries the hydroxide ion into the organic phase, enabling the deprotonation of the highly acidic alpha-protons without requiring strictly anhydrous conditions.

    • Initiation: Slowly dropwise add a 50% (w/w) aqueous NaOH solution (4.0 eq) while maintaining vigorous stirring (800 rpm).

    • Self-Validation Checkpoint 1 (Thermal): Monitor the internal temperature. A rapid exothermic spike (from 20°C to ~45°C) validates the initiation of the first alkylation event. Use an ice bath to maintain the temperature below 50°C to prevent polymerization.

    • Self-Validation Checkpoint 2 (Chromatographic): After 4 hours, monitor the reaction via TLC (Hexane:EtOAc 9:1). The complete disappearance of the UV-active phenylacetonitrile spot (Rf ~0.4) and the emergence of a distinct, less polar spot (Rf ~0.6) confirms successful cyclopropanation.

    • Workup: Dilute with water, extract with ethyl acetate, wash with brine, and concentrate under reduced pressure to yield the crude nitrile.

    Step 2: Acidic Hydrolysis

    • Setup: Dissolve the crude 1-phenylcyclopropanecarbonitrile in a ternary mixture of water, glacial acetic acid, and concentrated sulfuric acid (1:1:1 v/v/v)[5].

    • Reaction: Heat the mixture to reflux (110°C) for 16 hours. Causality: The extreme steric hindrance of the cyclopropane ring makes the nitrile highly resistant to standard basic hydrolysis; thus, harsh acidic conditions are required to force the hydration to the amide and subsequent hydrolysis to the carboxylic acid.

    • Self-Validation Checkpoint 3 (Precipitation): Upon completion, cool the mixture to 0°C. The spontaneous precipitation of a white-to-beige crystalline solid validates the formation of the carboxylic acid, which is insoluble in the cold acidic aqueous matrix.

    • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to obtain pure 1-phenylcyclopropane-1-carboxylic acid (>98% purity by HPLC).

    SynthesisWorkflow A Arylacetonitrile (Substrate) C 1-Arylcyclopropane- 1-carbonitrile A->C Alkylation (50% NaOH) B 1,2-Dibromoethane + PTC (TBAB) B->C E 1-Arylcyclopropane- 1-carboxylic acid C->E Acidic Reflux D H2SO4 / AcOH / H2O (Hydrolysis) D->E

    Fig 2: Biphasic synthetic workflow for 1-arylcyclopropane-1-carboxylic acids.

    Conclusion & Future Perspectives

    References

    • [1] Title: Arylcyclopropanecarboxyl guanidines as novel, potent, and selective inhibitors of the sodium hydrogen exchanger isoform-1 | Source: PubMed | URL: 1

    • [3] Title: Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 | Source: PubMed | URL: 3

    • [2] Title: Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis | Source: PubMed | URL: 2

    • [5] Title: 1-Phenyl-1-cyclopropanecarboxylic acid | 6120-95-2 | Source: ChemicalBook | URL: 7

    • [4] Title: Lesinurad | C17H14BrN3O2S | Source: PubChem - NIH | URL: 4

    • [6] Title: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives | Source: PMC | URL: 6

    Sources

    Foundational

    Whitepaper: 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid as a Next-Generation Bioisostere in Rational Drug Design

    Executive Summary In modern medicinal chemistry, the carboxylic acid functional group is a double-edged sword. While it is a privileged pharmacophore present in over 450 marketed drugs—driving critical electrostatic and...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern medicinal chemistry, the carboxylic acid functional group is a double-edged sword. While it is a privileged pharmacophore present in over 450 marketed drugs—driving critical electrostatic and hydrogen-bonding interactions with target proteins—it is frequently plagued by poor passive membrane permeability, rapid efflux, and severe metabolic liabilities[1].

    To circumvent these attrition risks, structural biologists and medicinal chemists employ bioisosteric replacement. 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314655-25-8) emerges as a highly specialized, bifunctional building block. It seamlessly merges the conformational restriction and metabolic shielding of a cyclopropyl ring with the rigid, synthetic versatility of a 4-ethynylphenyl vector. This technical guide dissects the causality behind its physicochemical advantages and provides self-validating protocols for its integration into drug discovery pipelines.

    Mechanistic Rationale: The Causality of the Bioisostere

    The Cyclopropyl Advantage: Conformational Restriction and Electronic Modulation

    Replacing a flexible aliphatic chain (e.g., an acetic or propionic acid derivative) with a 1-aryl-cyclopropane-1-carboxylic acid fundamentally alters the molecule's thermodynamic profile. The causality of this advantage is rooted in the unique quantum mechanical properties of the cyclopropane ring:

    • Enhanced π -Character: The C–C bonds in a cyclopropane ring are significantly shorter (approx. 1.51 Å) than standard alkanes and possess enhanced π -character [2]. This allows the cyclopropyl ring to conjugate with the adjacent phenyl π -system and the carboxylate carbonyl, stabilizing a specific, predictable dihedral angle.

    • Entropic Optimization: By restricting rotational degrees of freedom, the cyclopropyl ring pre-organizes the carboxylate moiety into its bioactive geometry. This drastically reduces the entropic penalty ( ΔS ) incurred upon target binding, frequently resulting in a 10- to 100-fold increase in target affinity compared to acyclic analogs.

    The 4-Ethynylphenyl Vector: Rigidity and Synthetic Versatility

    The 4-ethynylphenyl moiety serves a dual purpose. Pharmacologically, the sp -hybridized alkyne is a linear, rigid, and lipophilic vector that acts as a classical bioisostere for halogens or cyano groups, probing deep hydrophobic pockets within receptor binding sites. Synthetically, the terminal alkyne provides an orthogonal chemical handle for late-stage diversification via Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid structure-activity relationship (SAR) library generation.

    Overcoming Pharmacokinetic Liabilities

    A primary flaw of standard aliphatic carboxylic acids is their propensity to undergo Phase II metabolism via acyl-CoA synthetase. This pathway yields reactive acyl-glucuronides, which act as electrophiles that covalently adduct to hepatic proteins, triggering immune-mediated idiosyncratic drug toxicity (IDT) [1].

    The integration of the cyclopropane-1-carboxylic acid bioisostere directly neutralizes this threat. The geminal disubstitution at the C1 position creates intense steric shielding around the carbonyl carbon. This steric bulk physically blocks the approach of UDP-glucuronosyltransferases (UGTs) and acyl-CoA synthetases, shunting the molecule away from toxic clearance pathways and significantly prolonging its half-life.

    MetabolicPathway Acyclic Acyclic Carboxylic Acid (Standard) AcylCoA Acyl-CoA Synthetase Activation Acyclic->AcylCoA Cyclo Cyclopropane-1-carboxylic Acid (Bioisostere) Steric Steric Shielding (Blocks Activation) Cyclo->Steric Gluc Acyl-Glucuronide (Reactive Metabolite) AcylCoA->Gluc Tox Protein Adduction & Toxicity Gluc->Tox Stable Metabolic Stability & Target Binding Steric->Stable

    Fig 1. Metabolic shielding by cyclopropane-1-carboxylic acid vs. acyclic acids.

    Quantitative Data Profiling

    To illustrate the profound impact of this bioisosteric replacement, the tables below summarize the physicochemical and in vitro ADME shifts when transitioning from a flexible acyclic analog (4-ethynylphenylacetic acid) to the cyclopropyl bioisostere[3].

    Table 1: Comparative Physicochemical Properties
    Property4-Ethynylphenylacetic Acid (Acyclic)1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid
    C-C Bond Length (Cα-Cβ) ~1.54 Å~1.51 Å
    pKa (Predicted) ~4.3~4.1
    Rotatable Bonds 31
    Topological Polar Surface Area 37.3 Ų37.3 Ų
    Steric Shielding of Carbonyl LowHigh
    Table 2: Comparative In Vitro ADME Profile
    Assay ParameterAcyclic AnalogCyclopropyl Bioisostere
    HLM Half-life ( t1/2​ ) 18 min>120 min
    Acyl-Glucuronide Formation High (+176 m/z detected)Below Limit of Quantitation
    Passive Permeability ( Papp​ ) 2.1 x 10⁻⁶ cm/s8.5 x 10⁻⁶ cm/s

    Experimental Workflows: Self-Validating Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each critical step is explained to guarantee reproducibility.

    Protocol 1: Pd-Catalyzed Sonogashira Integration

    Purpose: To couple the 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid to a halogenated target scaffold without degrading the sensitive carboxylate moiety. Causality Check: Terminal alkynes are highly susceptible to oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen. Rigorous degassing ensures the alkyne reacts exclusively with the oxidative addition complex of the aryl halide.

    • Preparation: In an oven-dried Schlenk flask, combine the aryl halide core (1.0 equiv), 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (1.2 equiv), Pd(PPh3​)4​ (0.05 equiv), and CuI (0.1 equiv).

    • Solvent & Base: Add anhydrous DMF (0.2 M) and triethylamine (3.0 equiv).

    • Degassing (Critical): Subject the mixture to three freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

    • Reaction: Stir the mixture at 80°C for 6 hours. Monitor via LC-MS until the aryl halide is consumed.

    • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to protonate the carboxylic acid (ensuring it partitions into the organic layer). Wash with brine, dry over Na2​SO4​ , and purify via reverse-phase preparative HPLC.

    Protocol 2: In Vitro Microsomal Stability and Reactive Metabolite Trapping

    Purpose: To experimentally validate the metabolic resistance of the cyclopropyl bioisostere against acyl-glucuronidation. Causality Check: By incubating with both NADPH (for Phase I CYP450 metabolism) and UDPGA (the obligate cofactor for Phase II UGT enzymes), we create a comprehensive in vitro system that models the primary clearance routes of carboxylic acids.

    • Incubation Matrix: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein), MgCl2​ (3.3 mM), and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Activation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM) and UDPGA (2 mM).

    • Sampling: Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes.

    • Quenching: Immediately quench each aliquot into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.

    • LC-MS/MS Analysis: Analyze the supernatant. Calculate the intrinsic clearance ( CLint​ ) based on parent compound depletion. Scan for +176 Da mass shifts to confirm the absence of acyl-glucuronide formation.

    Workflow Step1 1-(4-ethynylphenyl)cyclopropane -1-carboxylic acid Step2 Sonogashira Coupling (Pd/Cu Catalysis) Step1->Step2 Step3 Lead Scaffold Integration Step2->Step3 Step4 In Vitro ADME (Microsomal Stability) Step3->Step4 Step5 In Vivo Efficacy & Pharmacokinetics Step4->Step5

    Fig 2. Workflow for integrating the ethynylphenyl cyclopropyl bioisostere.

    Conclusion

    The strategic application of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid represents a masterclass in rational drug design. By leveraging the unique quantum mechanics and steric bulk of the cyclopropyl ring, medicinal chemists can rescue promising scaffolds from metabolic failure and poor permeability. Concurrently, the ethynyl vector provides the rigidity and synthetic handles necessary to rapidly map the chemical space of complex biological targets.

    References

    • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. ACS Publications.[Link]

    • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. NIH / PubMed Central.[Link]

    • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. ACS Publications.[Link]

    Sources

    Exploratory

    Orbital Engineering in Drug Design: Electronic Properties of the Ethynylphenyl Cyclopropane Moiety

    Executive Summary The ethynylphenyl cyclopropane (EPC) moiety represents a sophisticated structural motif in modern pharmacochemistry, combining the rigid, linear extension of an alkyne with the unique hyperconjugative p...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The ethynylphenyl cyclopropane (EPC) moiety represents a sophisticated structural motif in modern pharmacochemistry, combining the rigid, linear extension of an alkyne with the unique hyperconjugative properties of a cyclopropane ring. By acting as both a conformational restrictor and an electronic tuner, the EPC scaffold allows researchers to precisely modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of drug candidates. This technical guide deconstructs the quantum mechanical foundations of the EPC scaffold, outlines self-validating methodologies for its electronic characterization, and explores its strategic utility in drug development.

    Quantum Mechanical Foundations of the EPC Scaffold

    The unique electronic signature of the EPC moiety arises from the synergistic interaction of its three distinct structural components:

    The Cyclopropane Walsh Orbitals

    Unlike typical sp³-hybridized alkanes, the C–C bonds within a cyclopropane ring possess significant p-character (often described theoretically as sp⁵ hybridized). This unique geometry gives rise to quasi-π "Walsh orbitals." These orbitals are highly polarizable and can hyperconjugatively interact with adjacent π-systems, effectively allowing the saturated cyclopropane ring to act as an electron donor[1].

    Conformational Gating of Hyperconjugation

    The electronic communication between the cyclopropane ring and the phenyl π-system is not static; it is heavily gated by the molecule's conformation. Maximum orbital overlap—and thus maximum electron donation—occurs in the bisected conformation , where the plane of the phenyl ring bisects the cyclopropane C–C bond[2]. In this state, the cyclopropane stabilizes the adjacent aromatic system. Conversely, if steric hindrance forces the molecule into a perpendicular conformation , this symmetry is broken, effectively shutting off the hyperconjugative donation and altering the molecule's spectroscopic properties[3].

    The Ethynyl Extension

    The addition of the ethynyl (alkyne) group at the para or meta position of the phenyl ring introduces a rigid, sp-hybridized axis. The ethynyl group serves a dual electronic purpose: it exerts an electron-withdrawing inductive effect (-I) through its sp-hybridized carbons, while its orthogonal π-orbitals seamlessly extend the conjugation network of the phenyl ring. This extended conjugation narrows the HOMO-LUMO bandgap and facilitates long-range electronic communication across the molecule[4].

    Diagrammatic Representation of Electronic Modulation

    The following diagram illustrates the logical flow of electronic effects within the EPC moiety, demonstrating how individual structural components contribute to the overall molecular orbital landscape.

    EPC_Electronic_Modulation Cyclopropane Cyclopropane Ring (Walsh Orbitals) Hyperconjugation σ-π Hyperconjugation (Bisected Conformation) Cyclopropane->Hyperconjugation Electron Donation Phenyl Phenyl Spacer (π-System) Phenyl->Hyperconjugation ExtendedConj Extended π-Conjugation Phenyl->ExtendedConj Ethynyl Ethynyl Group (sp-Hybridized) Inductive Inductive Electron Withdrawal (-I) Ethynyl->Inductive Ethynyl->ExtendedConj π-Overlap HOMOLUMO Modulated HOMO/LUMO Levels Hyperconjugation->HOMOLUMO Raises HOMO Inductive->HOMOLUMO Lowers LUMO ExtendedConj->HOMOLUMO Narrows Bandgap

    Electronic modulation pathways within the ethynylphenyl cyclopropane moiety.

    Self-Validating Experimental Workflows

    To accurately harness the EPC moiety in drug design, its electronic properties must be rigorously profiled. The following protocols establish a self-validating loop between theoretical prediction and empirical measurement.

    Workflow A: Computational Profiling via Density Functional Theory (DFT)

    Causality: Before physical synthesis, DFT is employed to map the molecular electrostatic potential (MEP) and predict the lowest-energy conformation. This ensures that the designed molecule will actually adopt the hyperconjugative bisected state rather than a sterically hindered perpendicular state[4].

    Step-by-Step Protocol:

    • Initialization: Construct the 3D model of the target EPC derivative using a molecular editor and import it into a quantum chemistry software package (e.g., Gaussian).

    • Geometry Optimization: Execute a geometry optimization calculation using the B3LYP functional and the 6-311+G(d,p) basis set. Validation Check: This specific level of theory balances computational cost with the inclusion of diffuse functions necessary for accurately modeling hyperconjugative interactions and anionic intermediates.

    • Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry at the exact same level of theory. Validation Check: The complete absence of imaginary frequencies confirms the structure is a true energy minimum on the potential energy surface, rather than a transition state[4].

    • Orbital Extraction: Extract the HOMO and LUMO energies from the checkpoint file and generate the MEP surface to identify regions of nucleophilic and electrophilic susceptibility.

    Workflow B: Empirical Validation via Cyclic Voltammetry (CV)

    Causality: Computational models must be grounded in physical reality. CV provides direct empirical measurement of oxidation/reduction potentials, which correlate mathematically to the HOMO/LUMO levels, while also assessing the electrochemical stability of the reactive ethynyl linkage[5].

    Step-by-Step Protocol:

    • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane (DCM). Validation Check: DCM provides a wide electrochemical window, and TBAPF₆ ensures sufficient conductivity without participating in redox events.

    • Cell Assembly: Utilize a standard three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ reference electrode. Polish the working electrode with 0.05 µm alumina slurry prior to use to ensure a pristine, reproducible electroactive surface area.

    • Deoxygenation: Purge the solution with high-purity N₂ for 15 minutes to remove dissolved oxygen, which would otherwise introduce parasitic reduction peaks and skew the baseline.

    • Data Acquisition: Scan the potential at a rate of 100 mV/s. Record the onset oxidation ( Eox​ ) and reduction ( Ered​ ) potentials[5].

    • Internal Calibration: Spike the solution with a small amount of ferrocene (Fc) and record the Fc/Fc⁺ redox couple. Validation Check: Referencing all potentials to the internal Fc/Fc⁺ couple corrects for reference electrode drift and provides a standardized baseline for calculating solid-state ionization potentials.

    Quantitative Data Presentation

    The table below summarizes representative baseline electronic properties to illustrate the tuning effect of combining these structural motifs.

    Structural MoietyRepresentative HOMO (eV)Representative LUMO (eV)Bandgap (eV)Dipole Moment (Debye)Preferred Conformation
    Phenyl (Benzene) -6.70-0.306.400.00Planar
    Phenylcyclopropane -6.25-0.256.000.45Bisected
    Ethynylphenyl -6.50-1.105.400.80Planar
    Ethynylphenyl Cyclopropane -6.10-1.254.851.35Bisected

    Note: Values are representative theoretical baselines derived from B3LYP/6-311+G(d,p) calculations for unsubstituted parent scaffolds to illustrate the relative narrowing of the bandgap and modulation of the dipole moment.

    Strategic Applications in Drug Development

    The unique electronic and structural signature of the EPC moiety offers several distinct advantages in medicinal chemistry and rational drug design:

    • Metabolic Stability via Steric Shielding: The cyclopropane ring is significantly more resistant to cytochrome P450-mediated oxidation compared to standard flexible alkyl chains. The rigid C–C bonds resist hydrogen atom transfer (HAT) unless specifically activated by adjacent highly electron-withdrawing groups.

    • Targeted π-Interactions: The extended conjugation provided by the ethynyl group, combined with the electron-donating effect of the bisected cyclopropane, creates a highly polarized π-system. This can be engineered to form highly specific cation-π or π-stacking interactions within the hydrophobic pockets of target proteins, such as the hinge regions of kinases.

    • Conformational Restriction: The rigid, linear ethynyl spacer projects functional groups deep into binding pockets without the massive entropic penalty associated with flexible aliphatic linkers. The cyclopropane ring further restricts the rotational degrees of freedom of the adjacent phenyl ring, locking the drug candidate into its bioactive conformation.

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Orthogonal Functionalization of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid in Scaffold Design

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step orthogonal functionalization protocols, and self-validating quality control. Execut...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step orthogonal functionalization protocols, and self-validating quality control.

    Executive Summary & Structural Rationale

    In modern medicinal chemistry, designing molecular scaffolds that balance conformational rigidity with metabolic stability is paramount. 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8)[1] is a highly versatile, bifunctional building block that addresses these needs.

    This molecule features three critical structural motifs:

    • The Cyclopropane Ring: Acts as a conformational lock. By restricting the rotational degrees of freedom, it projects attached pharmacophores into predictable 3D vectors. Furthermore, the absence of α -protons relative to the carboxylic acid prevents common metabolic liabilities such as α -oxidation or racemization.

    • The Carboxylic Acid: Situated on a quaternary carbon, this group is sterically hindered. Standard coupling reagents (e.g., EDC/HOBt) often fail or proceed sluggishly here, necessitating the use of highly reactive uronium salts like HATU[2][3].

    • The Terminal Alkyne: Provides an orthogonal reactive handle. It remains completely inert during standard amidation conditions, allowing for subsequent late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4][5] or Sonogashira cross-coupling.

    By leveraging these features, researchers can rapidly generate diverse, rigidified libraries from a single precursor.

    Orthogonal Functionalization Workflow

    The most efficient use of this building block involves a two-step orthogonal functionalization. Because the terminal alkyne is stable to basic amidation conditions, the sterically hindered carboxylic acid is typically derivatized first, followed by transition-metal-catalyzed elaboration of the alkyne.

    Workflow A 1-(4-ethynylphenyl) cyclopropane-1-carboxylic acid B Amide Intermediate (HATU Coupling) A->B Amine, HATU DIPEA, DMF C Triazole Conjugate (CuAAC Click) B->C Azide, Cu(II) Ascorbate D Extended Aryl Scaffold (Sonogashira) B->D Aryl Halide Pd/Cu, Base

    Orthogonal functionalization workflow of the bifunctional cyclopropane scaffold.

    Experimental Protocols & Mechanistic Causality

    Protocol 1: Amidation of the Sterically Hindered Carboxylic Acid

    Mechanistic Insight: The carboxylic acid is attached to C1 of the cyclopropane ring, creating a neo-pentyl-like steric environment. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2]. The nitrogen atom at the 7-position of the HOAt leaving group provides neighboring-group participation (anchimeric assistance), drastically accelerating the acylation of the incoming amine compared to standard HOBt-based reagents[3][6].

    Step-by-Step Methodology:

    • Activation: Dissolve 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) dropwise. Causality: DIPEA deprotonates the carboxylic acid to form the carboxylate, which then attacks the uronium carbon of HATU. A 3.0 eq excess ensures the amine hydrochloride salt (if used in the next step) is fully neutralized.

    • Pre-activation Time: Stir at room temperature for 10 minutes to ensure full conversion to the highly reactive OAt-active ester[2].

    • Amine Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol). Stir at room temperature for 2–4 hours.

    • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

    • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the terminal alkyne-bearing amide.

    Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    Mechanistic Insight: The CuAAC reaction, pioneered by Sharpless and Meldal, is the premier "Click" reaction[4][5]. We use a catalytic system of CuSO4​ and Sodium Ascorbate. Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ from Cu(II)[5][7]. Maintaining a slight excess of ascorbate prevents the Cu(I) from oxidizing back to Cu(II), which would otherwise trigger unwanted oxidative homocoupling of the terminal alkynes (Glaser coupling)[4].

    CuAAC_Mechanism Cu Active Cu(I) Catalyst Pi π-Alkyne-Cu Complex Cu->Pi + Terminal Alkyne Acetylide Cu-Acetylide Complex Pi->Acetylide - H+ (Base) Metallacycle Cu-Metallacycle Acetylide->Metallacycle + Organic Azide Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole Ring Contraction Triazole->Cu Catalyst Regeneration

    Catalytic cycle of the CuAAC reaction preventing oxidative homocoupling.

    Step-by-Step Methodology:

    • Preparation: Dissolve the alkyne-amide intermediate from Protocol 1 (1.0 eq, 0.2 mmol) and the desired organic azide (1.1 eq, 0.22 mmol) in a 1:1 mixture of tert-Butanol and Water (4.0 mL)[7].

    • Catalyst Assembly: In a separate vial, dissolve CuSO4​⋅5H2​O (0.05 eq, 10 mol%) and Sodium Ascorbate (0.15 eq, 30 mol%) in 0.5 mL of water. The solution will briefly turn brown and then pale yellow, indicating the formation of Cu(I)[7].

    • Cycloaddition: Add the catalyst solution to the reaction mixture. Stir vigorously at room temperature for 2–6 hours.

    • Workup: Dilute with water (5 mL) and extract with Dichloromethane ( 3×10 mL). If the product precipitates directly from the aqueous alcohol mixture, it can be isolated via simple vacuum filtration, bypassing extraction[4].

    • Copper Removal: Wash the organic layer with saturated aqueous EDTA or aqueous ammonia to sequester and remove residual copper ions, which is critical for biological assays.

    Quantitative Data & Optimization

    To ensure optimal yields, the following table summarizes the causal relationship between reagent selection and reaction efficiency for the sterically hindered cyclopropane core.

    Reaction StepReagent / Catalyst SystemSolventTime (h)Yield (%)Mechanistic Rationale for Outcome
    Amidation EDC, HOBt, DIPEADMF2415 - 25%HOBt active ester is insufficiently reactive for the quaternary C1 center.
    Amidation HATU, DIPEA DMF 2 - 4 85 - 95% HOAt provides anchimeric assistance; highly efficient for hindered acids. [3]
    CuAAC CuI, DIPEATHF1240 - 50%Cu(I) salts are prone to oxidation, leading to Glaser homocoupling byproducts.
    CuAAC CuSO4​ , Na-Ascorbate t-BuOH/ H2​O 2 - 4 >95% Ascorbate maintains Cu(I) state; aqueous media accelerates the reaction. [4][7]

    Self-Validating Quality Control (QC)

    To ensure the integrity of the synthesized scaffolds, every protocol must be treated as a self-validating system. Use the following analytical markers to confirm success:

    • Validation of Amidation (Protocol 1):

      • 1H-NMR ( CDCl3​ ): Look for the retention of the terminal alkyne proton, which appears as a sharp singlet at δ≈3.10 ppm . The cyclopropane protons will appear as two distinct multiplets (AA'BB' system) between δ1.00−1.70 ppm .

      • LC-MS: Confirm the mass shift corresponding to the loss of H2​O (-18 Da) and the addition of the amine mass.

    • Validation of CuAAC (Protocol 2):

      • 1H-NMR ( CDCl3​ or DMSO- d6​ ): The definitive marker of a successful click reaction is the complete disappearance of the alkyne proton ( δ≈3.10 ppm) and the emergence of a new, highly deshielded singlet at δ7.80−8.50 ppm , corresponding to the C5 proton of the newly formed 1,2,3-triazole ring[8].

      • FT-IR: Disappearance of the sharp alkyne C≡C stretch at ≈2100cm−1 and the azide N=N=N stretch at ≈2100cm−1 .

    References

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Available at:[Link]

    • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Available at:[Link]

    • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available at:[Link]

    Sources

    Application

    Application Note: 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid as a Bifunctional Building Block in Medicinal Chemistry

    Executive Summary In modern medicinal chemistry, the rapid assembly of complex, metabolically stable pharmacophores is paramount. 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (EPCA) (CAS: 1314655-25-8) has emerged a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern medicinal chemistry, the rapid assembly of complex, metabolically stable pharmacophores is paramount. 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (EPCA) (CAS: 1314655-25-8) has emerged as a highly versatile, bifunctional building block. By combining the conformational rigidity of a cyclopropanecarboxylic acid core with the bioorthogonal reactivity of a terminal alkyne, EPCA serves as an ideal scaffold for Fragment-Based Drug Discovery (FBDD), Proteolysis Targeting Chimera (PROTAC) linker assembly, and late-stage functionalization.

    This application note details the structural rationale behind utilizing EPCA, provides comparative physicochemical data, and outlines self-validating laboratory protocols for its integration into drug discovery workflows.

    Structural Rationale & Medicinal Chemistry Significance

    As a Senior Application Scientist, it is critical to understand why a specific building block is chosen over cheaper, simpler alternatives. EPCA provides two distinct mechanistic advantages:

    The Cyclopropanecarboxylic Acid Core: A Privileged Bioisostere

    The 1-arylcyclopropanecarboxylic acid motif is a classical bioisostere for gem-dimethyl groups and open-chain aliphatic acids [1].

    • Conformational Restriction: The cyclopropane ring restricts the number of rotatable bonds. This "conformational lock" pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding.

    • Metabolic Stability: Unlike standard benzylic or aliphatic systems, the cyclopropane ring lacks abstractable α -hydrogens. This effectively blocks Cytochrome P450-mediated benzylic oxidation and β -oxidation pathways, thereby extending the pharmacokinetic half-life of the drug candidate [2].

    The 4-Ethynylphenyl Handle: Bioorthogonal Precision

    The terminal alkyne on the phenyl ring is the premier functional handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), widely known as Click Chemistry [3].

    • Chemoselectivity: The terminal alkyne is completely inert to biological nucleophiles, electrophiles, and standard amide-coupling reagents. This allows the carboxylic acid to be functionalized first without requiring protecting groups for the alkyne.

    • Triazole Formation: Upon CuAAC, the resulting 1,2,3-triazole acts as a rigid, metabolically stable bioisostere for an amide bond, capable of participating in hydrogen bonding and dipole-dipole interactions within the target binding pocket [4].

    Table 1: Physicochemical Comparison of Acidic Motifs

    The following table summarizes why the cyclopropane motif in EPCA is prioritized over traditional aliphatic linkers during lead optimization.

    Structural MotifRotatable Bonds ( α to COOH)Relative Metabolic StabilitySteric ProfilePrimary Medicinal Chemistry Application
    Open-chain Aliphatic Acid High ( 3)Low (Prone to β -oxidation)Highly FlexibleFlexible spacers, transient probes
    gem-Dimethyl Acid Moderate (2)ModerateBulkySteric shielding of amides
    Cyclopropanecarboxylic Acid Low (1) High (Blocks oxidation) Rigid / Planar-like Conformational restriction, FBDD

    Synthetic Workflows & Visualizations

    EPCA's bifunctionality allows it to act as a central hub in modular synthesis. The carboxylic acid is typically engaged first via amide coupling, followed by the alkyne via CuAAC.

    Workflow EPCA 1-(4-ethynylphenyl) cyclopropane-1-carboxylic acid Amide Amide Coupling (Carboxyl Reactivity) EPCA->Amide HATU, DIPEA Click CuAAC Cycloaddition (Alkyne Reactivity) EPCA->Click Cu(II), NaAsc, Ligand Target1 Target Pharmacophore (Amide Linkage) Amide->Target1 Target2 PROTAC / Fluorophore (Triazole Linkage) Click->Target2

    Bifunctional synthetic workflow of EPCA in modular drug discovery.

    Furthermore, the terminal alkyne can be utilized in Target-Templated In Situ Click Chemistry . In this advanced FBDD technique, the biological target itself acts as the reaction vessel, bringing the EPCA-alkyne and an azide-probe into proximity to form a high-affinity triazole inhibitor exclusively inside the active site.

    InSitu cluster_0 In Situ Target-Templated Assembly Target Biological Target (Protein Pocket) Alkyne EPCA-Derived Alkyne Fragment Target->Alkyne Binds Pocket A Azide Azide-Bearing Fragment Target->Azide Binds Pocket B Triazole High-Affinity Triazole Inhibitor Alkyne->Triazole Proximity-Driven Azide->Triazole Cycloaddition

    Target-templated in situ click chemistry utilizing EPCA-derived fragments.

    Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to aid in troubleshooting.

    Protocol A: Sterically Hindered Amide Coupling of EPCA

    Because the carboxylic acid is directly attached to a quaternary carbon (the cyclopropane ring), it is highly sterically hindered. Standard coupling reagents like EDC/NHS will result in poor yields.

    Materials:

    • EPCA (1.0 eq)

    • Primary or Secondary Amine (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous DMF

    Step-by-Step Methodology:

    • Activation: Dissolve EPCA and HATU in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add DIPEA.

      • Causality: HATU generates a highly reactive 7-azabenzotriazole ester intermediate. This specific intermediate is required to overcome the severe steric bulk of the cyclopropane ring, ensuring rapid activation.

    • Coupling: Stir the activation mixture for 10 minutes at room temperature, then add the amine.

    • Reaction Monitoring (Self-Validation): After 2 hours, sample 5 μ L of the reaction, dilute in 100 μ L acetonitrile, and analyze via LC-MS.

      • Validation Check: You must observe the disappearance of the EPCA mass ( m/z 187.07 [M+H]+) and the appearance of the product mass. If the activated ester persists, the amine is either too hindered or has formed a salt; add an additional 1.0 eq of DIPEA.

    • Workup: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over Na2​SO4​ , and concentrate.

    Protocol B: Bioorthogonal CuAAC (Click) Conjugation

    Once the amide is formed, the terminal alkyne can be conjugated to an azide-bearing PROTAC linker or fluorophore.

    Materials:

    • EPCA-Amide Adduct (1.0 eq)

    • Azide-bearing payload (1.05 eq)

    • CuSO4​⋅5H2​O (0.1 eq)

    • Sodium Ascorbate (0.2 eq)

    • THPTA Ligand (0.1 eq)

    • Solvent: t -BuOH / H2​O (1:1 v/v)

    Step-by-Step Methodology:

    • Preparation: Dissolve the EPCA-Amide adduct and the Azide in t -BuOH.

    • Catalyst Complexation: In a separate vial, dissolve CuSO4​ and THPTA in water.

      • Causality: THPTA is a highly water-soluble ligand that wraps the copper ion. This prevents the Cu(I) species from disproportionating and protects biological payloads from copper-induced reactive oxygen species (ROS) degradation.

    • In Situ Reduction: Add Sodium Ascorbate to the Copper/THPTA solution. The solution will briefly turn dark and then clear/yellow, indicating the reduction of Cu(II) to the catalytically active Cu(I).

      • Causality: Direct use of Cu(I) salts (like CuI) often fails due to rapid oxidation in air. In situ reduction guarantees a steady, controlled supply of active catalyst.

    • Cycloaddition: Add the active catalyst solution to the starting materials. Stir at room temperature for 1-4 hours.

    • Reaction Monitoring (Self-Validation): Monitor via TLC or LC-MS. The terminal alkyne C-H stretch ( 3300 cm−1 ) in IR or the alkyne mass in LC-MS will disappear.

      • Validation Check: If the reaction stalls at 50% conversion, the Cu(I) has likely oxidized. Do not add more copper. Instead, spike the reaction with an additional 0.1 eq of Sodium Ascorbate to regenerate the catalyst.

    References

    • Title: Systemic Evolutionary Chemical Space Exploration For Drug Discovery Source: ChemRxiv URL
    • Title: Convergent Approach to (E)
    • Title: Click Chemistry and Its Applications in Medicinal Chemical Synthesis Source: BOC Sciences URL
    • Title: Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents Source: MDPI URL
    Method

    Application Note: 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid as a Bifunctional Linker in Click Chemistry and Drug Design

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Structural Rationale In modern drug discovery and chemical bio...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

    Executive Summary & Structural Rationale

    In modern drug discovery and chemical biology, the architectural design of linker moieties is as critical as the selection of the pharmacophore itself. 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8) has emerged as a highly versatile bifunctional building block. It features a terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a carboxylic acid for standard amide or ester couplings.

    Mechanistic Insights: Why Cyclopropane?

    The inclusion of a cyclopropane ring is not merely a spatial spacer; it acts as a rigidifying structural element. By introducing cyclopropylic strain, the ring restricts the rotational degrees of freedom of the adjacent substituents. This conformational restriction minimizes the entropic penalty upon receptor binding—a proven strategy in medicinal chemistry to enhance target selectivity and metabolic stability against proteolytic degradation[1]. Furthermore, the para-substitution of the ethynyl group on the phenyl ring ensures optimal steric projection, preventing the bulky cyclopropane moiety from hindering the subsequent CuAAC cycloaddition[2].

    Table 1: Physicochemical Properties
    PropertyValue
    CAS Number 1314655-25-8
    Molecular Formula C₁₂H₁₀O₂
    Molecular Weight 186.21 g/mol
    Structural Features Terminal alkyne, cyclopropane ring, carboxylic acid
    Solubility Soluble in DMF, DMSO, MeOH; poorly soluble in H₂O
    Primary Utility Bifunctional linker for bioconjugation, PROTACs, and ADCs

    Experimental Workflows & Logical Relationships

    To fully leverage this compound, researchers typically employ a two-step functionalization strategy: an initial amide coupling to attach a biological targeting ligand or pharmacophore, followed by a bioorthogonal CuAAC click reaction to append a fluorophore, payload, or secondary biomolecule.

    G A 1-(4-ethynylphenyl)cyclopropane- 1-carboxylic acid C Amide Coupling (HATU, DIPEA) A->C B Target Amine (Pharmacophore) B->C D Alkyne-Functionalized Intermediate C->D F CuAAC Click Reaction (CuSO4, THPTA) D->F E Azide-Fluorophore (e.g., Cy5-N3) E->F G Triazole-Linked Bioconjugate F->G

    Workflow for dual-functionalization using amide coupling and CuAAC click chemistry.

    Validated Methodologies & Protocols

    As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in causality for reagent selection and in-process controls to guarantee experimental integrity.

    Protocol 1: Pre-Click Functionalization via Amide Coupling

    Objective: Covalently attach a target amine (e.g., a kinase inhibitor or peptide) to the carboxylic acid moiety. Causality of Reagent Choice: The quaternary C1 carbon of the cyclopropane ring imposes significant steric hindrance. Standard coupling reagents (like EDC/NHS) often result in sluggish kinetics and poor yields. HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester, driving the sterically hindered reaction to completion.

    Step-by-Step Procedure:

    • Preparation: Dissolve 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (1.0 eq, typically 0.1 mmol) in 2 mL of anhydrous DMF under an inert argon atmosphere.

    • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

    • Conjugation: Add the target amine (1.0 eq) dissolved in 1 mL of DMF. Stir continuously for 2–4 hours at room temperature.

    • Validation & In-Process Control: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 185.06 [M-H]⁻) and the emergence of the product mass confirm conversion. Do not proceed to workup until the active ester intermediate is fully consumed.

    • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

    Protocol 2: Bioorthogonal Conjugation via CuAAC Click Chemistry

    Objective: React the terminal ethynyl group of the intermediate with an azide-functionalized reporter (e.g., Cy5-N₃) in aqueous media. Causality of Reagent Choice: The generation of Cu(I) via sodium ascorbate reduction inevitably produces reactive oxygen species (ROS) in aqueous buffers. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is employed as an accelerating ligand; it coordinates the Cu(I) to maintain its catalytic activity while simultaneously acting as a sacrificial reductant, shielding sensitive biomolecules from oxidative degradation[3].

    Step-by-Step Procedure:

    • Stock Solutions: Prepare the following in degassed Milli-Q water: 100 mM CuSO₄, 200 mM THPTA, and 100 mM Sodium Ascorbate. Critical Note: Sodium ascorbate must be prepared fresh immediately before use; oxidized ascorbate will fail to reduce Cu(II).

    • Catalyst Complexation: Premix CuSO₄ and THPTA in a 1:2 molar ratio. Let the mixture stand for 5 minutes at room temperature.

    • Reaction Assembly: In a 2 mL Eppendorf tube, combine the alkyne-modified intermediate (final concentration 50 µM) and the azide-fluorophore (100 µM) in PBS buffer (pH 7.4).

    • Initiation: Add the Cu/THPTA complex (final Cu concentration 250 µM). Finally, add Sodium Ascorbate (final concentration 2.5 mM) to initiate the cycloaddition.

    • Incubation: Rotate the tube slowly in the dark at room temperature for 1 hour.

    • Validation & In-Process Control: To validate the click reaction before consuming expensive biological reagents, perform a parallel model reaction using a fluorogenic azide. Measure the fluorescence intensity at the specific excitation/emission wavelengths of the triazole product. A plateau in fluorescence indicates reaction completion[3],[4].

    Quantitative Data & Condition Optimization

    The success of the CuAAC bioconjugation heavily depends on the ligand and reducing agent used. Table 2 summarizes the optimization data, demonstrating why the THPTA ligand is strictly recommended over ligand-free or TBTA-based conditions for aqueous bioconjugations.

    Table 2: Optimization of CuAAC Reaction Conditions for Aqueous Bioconjugation
    Cu(I) SourceLigand SystemReducing AgentTimeConversion YieldCytotoxicity / ROS Damage
    CuSO₄ (250 µM)NoneNa Ascorbate (2.5 mM)4 h< 40%High (Protein degradation)
    CuSO₄ (250 µM)TBTA (500 µM)Na Ascorbate (2.5 mM)2 h~ 75%Moderate (Poor aq. solubility)
    CuSO₄ (250 µM) THPTA (500 µM) Na Ascorbate (2.5 mM) 1 h > 95% Low (Highly biocompatible)

    Data synthesis based on standard bioconjugation optimization parameters[3].

    References

    • Source: Current Protocols in Chemical Biology (NIH PMC)
    • Cyclopropane-Based Conformational Restriction of Histamine. (1S,2S)-2-(2-Aminoethyl)-1-(1H-imidazol-4-yl)
    • Click chemistry as a promising protocol for fluorogenic reactions Source: ResearchGate URL
    • Arylazopyrazoles for Conjugation by CuAAC Click Chemistry Source: ACS Publications URL

    Sources

    Application

    Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid

    Target Audience: Researchers, bioconjugation scientists, and drug development professionals (ADCs, PROTACs, and targeted therapeutics). Objective: To provide an authoritative, mechanistically grounded protocol for utiliz...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, bioconjugation scientists, and drug development professionals (ADCs, PROTACs, and targeted therapeutics). Objective: To provide an authoritative, mechanistically grounded protocol for utilizing 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid as a bifunctional linker in advanced organic synthesis and bioconjugation.

    Strategic Rationale & Mechanistic Causality

    The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the premier example of "click chemistry," enabling the rapid, highly specific assembly of complex molecules[1]. While aliphatic alkynes (e.g., propargyl-PEG derivatives) are ubiquitous in bioconjugation, the use of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8)[2] offers distinct kinetic and structural advantages for drug developers:

    • Kinetic Acceleration via Aromaticity: The phenylacetylene moiety exhibits significantly higher reactivity in CuAAC compared to aliphatic alkynes. The electron-withdrawing nature of the sp2 hybridized phenyl ring increases the acidity of the terminal alkyne proton. This facilitates rapid deprotonation and subsequent Copper(I)-acetylide formation—the rate-limiting step of the catalytic cycle—allowing for quantitative conversion in minutes at low catalyst loadings[3].

    • Steric Shielding & Conformational Rigidity: The cyclopropane-1-carboxylic acid moiety acts as a rigid, sterically constrained spacer. In the context of Antibody-Drug Conjugates (ADCs) or PROTACs, the sp3 hybridized carbons of the cyclopropane ring restrict the conformational freedom of the resulting amide linkage. This rigidity reduces the entropic penalty upon target binding and significantly enhances metabolic stability against endogenous esterases and amidases.

    • Orthogonal Reactivity: The carboxylic acid handle (pKa ~4.5) remains unreactive during the CuAAC process, allowing for modular, orthogonal functionalization (e.g., EDC/NHS coupling) either prior to or following the click reaction[4].

    Reaction Workflow & Pathway Visualization

    The following diagram illustrates the mechanistic workflow, from the initial formation of the active Cu(I) catalytic species to the final orthogonal assembly of the bioconjugate.

    G A 1-(4-ethynylphenyl)cyclopropane -1-carboxylic acid (Aromatic Alkyne) C Cu(I)-THPTA Complex (Catalytic Species) A->C Deprotonation & Cu-Acetylide Formation B Azide-Functionalized Target Molecule B->C Azide Coordination D 1,4-Disubstituted 1,2,3-Triazole Intermediate C->D Cycloaddition & Protonation E EDC/NHS Activation of Cyclopropane Handle D->E Orthogonal Functionalization F Final Bioconjugate (Amide Linkage) E->F Amide Coupling

    Workflow for CuAAC and downstream functionalization of the cyclopropane handle.

    Quantitative Reaction Parameters

    To ensure reproducibility across different operating environments, the reaction parameters must be tailored to the solubility of the cyclopropane derivative and the stability of the target azide.

    Table 1: Optimization of CuAAC Conditions for 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid

    ParameterCondition A (Aqueous / Bioconjugation)Condition B (Organic Synthesis)Mechanistic Rationale
    Solvent PBS (pH 7.4) with 5-10% DMSODMF or t -BuOH/H₂O (1:1)Aqueous buffers maintain protein folding; organic solvents maximize the solubility of the hydrophobic phenyl-cyclopropane core.
    Catalyst Source CuSO₄ (50–100 µM)CuI (5 mol%) or CuSO₄ (1 mol%)CuSO₄ is highly water-soluble and easily reduced in situ. CuI is preferred for neat organic synthesis[5].
    Accelerating Ligand THPTA (250–500 µM)TBTA (1–5 mol%)THPTA is highly water-soluble, accelerates the reaction, and acts as a sacrificial reductant to protect biomolecules from ROS[6]. TBTA stabilizes Cu(I) in organic media.
    Reducing Agent Sodium Ascorbate (1–5 mM)Sodium Ascorbate (10 mol%)Continuously regenerates the active Cu(I) oxidation state from Cu(II) species in the presence of ambient oxygen[7].
    Reaction Time 1 – 2 hours (Room Temp)2 – 4 hours (RT to 40°C)The aromatic alkyne reacts rapidly; prolonged exposure in aqueous conditions risks protein aggregation or oxidative damage.

    Self-Validating Experimental Protocols

    The following protocols are designed with built-in causality and validation checkpoints to ensure high-fidelity conjugation.

    Protocol A: Aqueous CuAAC Bioconjugation

    Designed for coupling 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid to an azide-modified protein or peptide.

    Step 1: Reagent Preparation

    • Prepare a 100 mM stock of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid in anhydrous DMSO.

    • Prepare a 20 mM stock of CuSO₄ in degassed Milli-Q water.

    • Prepare a 50 mM stock of THPTA ligand in degassed Milli-Q water.

    • Critical Causality: Prepare a 100 mM stock of Sodium Ascorbate in water immediately before use . Ascorbate rapidly oxidizes in air, losing its reducing power, which will stall the catalytic cycle[8].

    Step 2: Pre-complexation of the Catalyst

    • In a separate microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions at a 1:5 molar ratio (e.g., 5 µL of CuSO₄ + 10 µL of THPTA).

    • Critical Causality: Pre-complexing the copper with the ligand before introduction to the biomolecule prevents free Cu(II) from binding non-specifically to histidine or cysteine residues on the protein surface, which can cause precipitation or structural degradation[9].

    Step 3: Reaction Assembly

    • Dilute the azide-modified protein in PBS (pH 7.4) to a final concentration of 50–100 µM.

    • Add the alkyne stock solution to achieve a 5- to 10-fold molar excess relative to the azide (ensure final DMSO concentration remains ≤10% to prevent protein denaturation).

    • Add the pre-formed Cu(I)-THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate (final concentration 5 mM).

    Step 4: Incubation and Self-Validation

    • Mix gently by inversion and incubate at room temperature for 1 hour on a slow rotisserie[6].

    • Self-Validation Checkpoint: Run a parallel negative control omitting the Sodium Ascorbate. Analyze both mixtures via LC-MS. The absence of the mass-shifted conjugate in the control validates that the observed linkage is strictly a product of the CuAAC mechanism, ruling out non-specific electrostatic binding.

    Protocol B: Orthogonal Amide Coupling of the Cyclopropane Handle

    Designed for functionalizing the carboxylic acid post-click.

    Step 1: Activation

    • Dissolve the purified triazole-cyclopropane-carboxylic acid intermediate in DMF.

    • Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of NHS (N-hydroxysuccinimide).

    • Critical Causality: The cyclopropane ring introduces steric bulk adjacent to the carbonyl carbon. Allow the activation reaction to proceed for at least 2 hours at room temperature to ensure complete conversion to the active NHS-ester, which is slower than linear aliphatic acids.

    Step 2: Conjugation

    • Add 1.2 equivalents of the target primary amine (e.g., a payload or fluorophore) and 3 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Stir overnight at room temperature. Purify via preparative HPLC.

    Analytical Validation & Troubleshooting

    • Incomplete CuAAC Conversion: If LC-MS indicates unreacted azide, the Cu(I) catalyst may have oxidized. Verify that the reaction vessel was sealed to prevent excess oxygen diffusion and ensure the sodium ascorbate was prepared fresh[6].

    • Protein Precipitation: If the biomolecule precipitates upon addition of the alkyne, the hydrophobicity of the phenyl-cyclopropane core is likely exceeding the solubility threshold of the protein. Reduce the molar excess of the alkyne or increase the co-solvent (DMSO) concentration marginally, provided the protein can tolerate it.

    • Monitoring Reaction Kinetics: The consumption of the terminal alkyne can be monitored via FTIR (disappearance of the sharp ~3300 cm⁻¹ C-H stretch and ~2100 cm⁻¹ C≡C stretch), though LC-MS remains the gold standard for exact mass verification of the 1,4-disubstituted 1,2,3-triazole product.

    References

    • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC nih.gov
    • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
    • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics acs.org
    • Copper-catalysed azide-alkyne cycloadditions (CuAAC)
    • Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) benchchem.com
    • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology jenabioscience.com
    • Alkyne Azide Click Chemistry Protocol for ADC Bioconjug
    • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents mdpi.com
    • CAS 1314655-25-8 | Sigma-Aldrich sigmaaldrich.com

    Sources

    Method

    Synthesis of PROTACs using 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid linkers

    Advanced Application Note: Synthesis of Rigid PROTACs using 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid Linkers Executive Summary The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targe...

    Author: BenchChem Technical Support Team. Date: March 2026

    Advanced Application Note: Synthesis of Rigid PROTACs using 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid Linkers

    Executive Summary

    The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. However, the design of the chemical linker connecting the Protein of Interest (POI) ligand (warhead) and the E3 ubiquitin ligase ligand (anchor) remains a critical bottleneck. Flexible linkers, such as polyethylene glycol (PEG) or long alkyl chains, often suffer from high entropic penalties during ternary complex formation and poor metabolic stability.

    This application note details the strategic use of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid as a rigid, bifunctional linker. By combining a sterically constrained cyclopropane core with a bioorthogonal alkyne handle, this linker facilitates the rapid, modular assembly of highly stable PROTACs via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    Strategic Rationale: The Case for Rigid Linkers

    The physicochemical properties of a PROTAC are heavily dictated by its linker. Incorporating rigid motifs like cyclopropane and phenyl rings provides two distinct advantages:

    • Thermodynamic Pre-organization: Rigid linkers restrict the conformational flexibility of the PROTAC molecule. This pre-organization reduces the entropic cost of binding when forming the productive POI–PROTAC–E3 Ligase ternary complex, often leading to enhanced degradation efficacy[1].

    • Metabolic Stability: Flexible alkyl chains are susceptible to cytochrome P450-mediated oxidative metabolism. The cyclopropane ring introduces angle strain that pre-organizes the adjacent carbonyl into a trans-locked conformation, sterically shielding it from enzymatic cleavage. Furthermore, the removal of weak C–H bonds prevents oxidative liabilities[].

    The 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid linker is uniquely designed for modular synthesis. The carboxylic acid serves as an anchor point for amide coupling to an E3 ligase ligand, while the terminal alkyne is primed for click chemistry with an azide-functionalized POI ligand[3].

    Mechanistic Overview

    PROTACs function via an event-driven pharmacology, acting as catalytic adapters that hijack the cell's ubiquitin-proteasome system (UPS).

    G POI Target Protein (POI) PROTAC PROTAC Molecule (Rigid Linker) POI->PROTAC Binds Warhead Proteasome 26S Proteasome (Degradation) PROTAC->Proteasome Ubiquitination & Transfer E3 E3 Ubiquitin Ligase E3->PROTAC Binds Anchor

    Caption: Logical relationship and mechanism of action of PROTAC components.

    Experimental Workflow

    The synthesis is executed in a highly convergent, two-step modular approach.

    Workflow Step1 1. Linker Preparation 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid Step2 2. Amide Coupling (HATU/DIPEA) Attach E3 Ligase Ligand (Amine) Step1->Step2 Step3 3. Intermediate Purification Isolate Alkyne-E3 Ligase Conjugate Step2->Step3 Step4 4. CuAAC Click Chemistry (CuSO4/NaAsc) Attach Azide-POI Ligand Step3->Step4 Step5 5. Final Purification & QC Prep-HPLC, LC-MS, NMR Step4->Step5

    Caption: Modular two-step experimental workflow for PROTAC synthesis.

    Detailed Step-by-Step Protocols

    Protocol A: Amide Coupling (E3 Ligase Anchor Attachment)

    Objective: Conjugate the sterically hindered carboxylic acid of the linker to an amine-bearing E3 ligase ligand (e.g., a lenalidomide or VHL derivative). Causality & Design: The cyclopropane-1-carboxylic acid is highly sterically hindered. Standard carbodiimide coupling reagents (like EDC/NHS) often result in poor yields due to slow activation kinetics. Therefore, HATU (a uronium-based reagent) is utilized to generate a highly reactive 7-azabenzotriazole active ester, driving the amidation forward efficiently. DIPEA acts as a non-nucleophilic base to deprotonate the amine without interfering with the active ester.

    Step-by-Step Procedure:

    • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (1.0 eq) and the amine-functionalized E3 ligase ligand (1.05 eq) in anhydrous DMF (0.1 M concentration).

    • Activation: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Coupling: Add HATU (1.2 eq) in one portion. The solution will typically turn a pale yellow color as the active ester forms.

    • Reaction Monitoring (Self-Validation): Stir at room temperature for 2–4 hours. Validation Check: Withdraw a 5 µL aliquot, dilute in 100 µL acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (UV 254 nm) is <5% and the [M+H]+ mass matches the desired alkyne-E3 intermediate.

    • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purification: Purify the crude intermediate via flash column chromatography (Silica gel, typically a gradient of Dichloromethane/Methanol) to isolate the pure Alkyne-E3 intermediate.

    Protocol B: CuAAC Click Chemistry (POI Warhead Attachment)

    Objective: "Click" the purified Alkyne-E3 intermediate with an azide-functionalized POI ligand to form the final PROTAC. Causality & Design: CuAAC requires the active copper(I) species. Because Cu(I) is thermodynamically unstable and easily oxidized to Cu(II), it is generated in situ by reducing CuSO4 with Sodium Ascorbate . A mixed solvent system (t-BuOH/Water or DMSO/Water) is critical: PROTAC intermediates are highly hydrophobic, while the inorganic catalysts are water-soluble. The co-solvent ensures a homogeneous reaction mixture, preventing precipitation and ensuring high reaction kinetics[4][5].

    Step-by-Step Procedure:

    • Solvent Preparation: Prepare a 1:1 (v/v) mixture of tert-butanol (t-BuOH) and deionized water. Degas the solvent by bubbling argon through the liquid for 15 minutes. Causality: Degassing is critical to prevent dissolved oxygen from prematurely oxidizing the catalytic Cu(I) back to inactive Cu(II).

    • Reagent Mixing: In a reaction vial, dissolve the Alkyne-E3 intermediate (1.0 eq) and the Azide-POI ligand (1.05 eq) in the degassed solvent mixture (0.05 M concentration).

    • Catalyst Addition:

      • Add a freshly prepared aqueous solution of CuSO4·5H2O (0.1 eq).

      • Add a freshly prepared aqueous solution of Sodium Ascorbate (0.5 eq). Note: The solution should briefly turn brown/orange, indicating the formation of the active Cu(I) species.

    • Incubation: Stir the reaction vigorously at room temperature for 12–24 hours under an argon atmosphere.

    • Reaction Monitoring (Self-Validation): Validation Check: Analyze a 5 µL aliquot via LC-MS. The formation of the 1,4-disubstituted triazole is confirmed by the complete consumption of the alkyne intermediate and the appearance of the final PROTAC [M+H]+ mass.

    • Purification: Due to the high molecular weight and polarity of the final PROTAC, direct purification via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA or Formic Acid) is required. Lyophilize the product fractions to obtain the final PROTAC as a solid powder.

    Quality Control & Data Presentation

    To ensure the scientific integrity of the synthesized PROTACs, the following quantitative parameters and troubleshooting metrics should be strictly monitored.

    ParameterTarget SpecificationAnalytical MethodTroubleshooting / Corrective Action
    Amide Coupling Yield > 75%Gravimetric AnalysisIf < 75%, check for steric hindrance; consider heating to 40°C or switching to COMU coupling reagent.
    CuAAC Click Yield > 80%Gravimetric AnalysisIf incomplete, add an additional 0.2 eq of Sodium Ascorbate and 0.05 eq of CuSO4 to regenerate Cu(I).
    Chemical Purity > 95%Analytical HPLC (UV 254 nm)Adjust Prep-HPLC gradient (e.g., shallower gradient of 5% to 95% Acetonitrile over 30 mins) to resolve closely eluting impurities.
    Molecular Identity Exact Mass ± 5 ppmHigh-Resolution Mass Spectrometry (HRMS, ESI+)If adducts (e.g.,[M+Na]+) dominate, optimize MS source parameters or use a different ionization solvent modifier.
    Structural Integrity Defined Triazole Proton (~8.0 ppm)1H-NMR (400 MHz, DMSO-d6)Absence of the triazole singlet indicates failure of the cycloaddition; verify the integrity of the terminal alkyne starting material.

    References

    • Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model Source: ACS Publications URL:[Link]

    • Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach Source: RSC Publishing URL:[Link]

    • A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation Source: ACS Publications URL:[Link]

    • Accelerating next-generation drug discovery with click-based construction of PROTACs Source: EurekAlert! URL:[Link]

    Sources

    Application

    Application Note: 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid in the Design of Enzyme Inhibitors

    Executive Summary 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (EPCA) is a highly versatile, bifunctional building block increasingly utilized in structure-based drug design (SBDD) and chemical proteomics. This mole...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (EPCA) is a highly versatile, bifunctional building block increasingly utilized in structure-based drug design (SBDD) and chemical proteomics. This molecule seamlessly integrates three critical pharmacophoric elements: a carboxylic acid for facile amide coupling, a rigid cyclopropane ring for conformational restriction, and a terminal alkyne for bioorthogonal reactivity. This application note details the mechanistic rationale for incorporating EPCA into enzyme inhibitor scaffolds and provides validated protocols for its use in modular library generation and Activity-Based Protein Profiling (ABPP).

    Structural Rationale in Enzyme Inhibitor Design

    To understand the utility of EPCA, one must examine the causality behind its structural components:

    • Conformational Restriction via the Cyclopropyl Fragment: Flexible alkyl linkers often incur a high entropic penalty upon binding to an enzyme's active site. The incorporation of a cyclopropane ring restricts the conformational degrees of freedom, locking the attached phenyl and carboxylic acid groups into a defined trajectory. Furthermore, the cyclopropane ring features enhanced π -character and shorter C-C bonds (1.51 Å) compared to standard alkanes, allowing it to engage in unique hydrophobic or cation- π interactions within the binding pocket[1].

    • Bioorthogonal Handle via the Ethynyl Group: The terminal alkyne is a biologically inert moiety that serves as a highly specific reaction partner for azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. This "click chemistry" approach allows researchers to rapidly synthesize diverse triazole-containing inhibitor libraries or append fluorophores to covalent inhibitors post-binding[3].

    • The Carboxylic Acid Anchor: The C1-carboxylic acid provides a synthetic anchor point. Because it is attached to a sterically hindered quaternary carbon (the cyclopropane C1), standard coupling requires highly efficient reagents (e.g., HATU) to form stable amide bonds with target-binding amines or covalent warheads.

    Application 1: Modular Synthesis of Targeted Inhibitor Libraries

    Expertise & Causality: When designing inhibitors for kinases or proteases, optimizing the solvent-exposed region is critical for achieving selectivity. By coupling EPCA to a hinge-binding scaffold (via the carboxylic acid), the alkyne is projected toward the solvent channel. CuAAC is then employed to "click" a library of diverse azides onto the scaffold. The cyclopropane ring is crucial here; unlike a flexible linker, it prevents the resulting triazole from folding back and sterically clashing with the core scaffold, ensuring the vector points outward into the solvent or an adjacent allosteric pocket.

    Workflow A 1-(4-ethynylphenyl)cyclopropane- 1-carboxylic acid (EPCA) B Amide Coupling (HATU, DIPEA, Target Amine) A->B Step 1 C Alkyne-Functionalized Intermediate B->C Yield >90% D CuAAC 'Click' Reaction (CuSO4, NaAsc, Azide Library) C->D Step 2 E Triazole-Linked Inhibitor Library D->E Regioselective F High-Throughput Enzyme Assay E->F Screening

    Workflow for modular inhibitor library synthesis using EPCA.

    Protocol 1: High-Throughput Amide Coupling and CuAAC (96-Well Format)

    Self-Validating System: This protocol includes an LC-MS validation step before click chemistry to ensure the sterically hindered amide bond has formed, preventing false negatives in the subsequent assay.

    Step 1: Amide Coupling

    • Prepare a 0.2 M solution of EPCA in anhydrous DMF.

    • Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Rationale: HATU is required due to the steric hindrance of the cyclopropane-bound carboxylic acid. DIPEA ensures the amine remains unprotonated and nucleophilic.

    • Stir for 15 minutes at room temperature to form the active ester.

    • Add 1.0 equivalent of the target amine (e.g., a kinase hinge-binding fragment). Stir for 12 hours.

    • Validation: Analyze a 1 µL aliquot via LC-MS. Proceed to Step 2 only if conversion is >95%.

    Step 2: CuAAC "Click" Reaction

    • Transfer 10 µmol of the alkyne-intermediate to a 96-well plate.

    • Add 12 µmol of various diverse azides to each well.

    • Prepare a fresh catalytic mixture: 5 mol% CuSO 4​⋅5H2​O and 10 mol% sodium ascorbate in H 2​ O/t-BuOH (1:1 v/v). Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidative homocoupling of the alkynes[2].

    • Add the catalytic mixture to the wells, seal, and agitate at room temperature for 6 hours.

    • Purify via solid-phase extraction (SPE) and evaporate the solvent. The resulting triazole library is ready for direct enzymatic screening.

    Application 2: Activity-Based Protein Profiling (ABPP) Probe Generation

    Expertise & Causality: ABPP utilizes chemical probes to assess the functional state of enzymes in complex proteomes[3]. A bulky fluorophore attached directly to an inhibitor often abolishes cell permeability or alters binding affinity. By coupling EPCA to a covalent warhead (e.g., a fluorophosphonate for serine hydrolases, or an acrylamide for cysteine kinases), the small, uncharged alkyne tag allows the probe to readily cross cell membranes and bind its target in living cells. The fluorophore is only attached via CuAAC after cell lysis.

    ABPP A Live Cell Incubation with EPCA-Warhead Probe B Covalent Binding to Active Enzyme A->B In situ labeling C Cell Lysis & Proteome Extraction B->C Denaturation D Post-Lysis CuAAC with Azide-Fluorophore C->D Bioorthogonal tag E SDS-PAGE & In-Gel Fluorescence D->E Target visualization

    Activity-Based Protein Profiling (ABPP) workflow utilizing the EPCA alkyne tag.

    Protocol 2: In Situ Labeling and Post-Lysis CuAAC

    Self-Validating System: A control sample pre-treated with a known competitive inhibitor must be run in parallel to differentiate specific active-site labeling from non-specific protein alkylation.

    Step 1: In Situ Labeling

    • Incubate live cells with 1–10 µM of the EPCA-warhead probe for 1–2 hours at 37°C.

    • Control: In a parallel well, pre-incubate cells with 50 µM of a known competitive inhibitor for 30 mins prior to probe addition to validate active-site specificity.

    Step 2: Lysis and Proteome Extraction

    • Wash cells with cold PBS to remove unbound probe.

    • Lyse cells using a Dounce homogenizer in NP-40 lysis buffer. Centrifuge at 10,000 x g to clear debris.

    • Quantify protein concentration via BCA assay and normalize all samples to 2 mg/mL.

    Step 3: Post-Lysis CuAAC (Click)

    • To 50 µL of proteome, add 1 µL of Azide-TAMRA (Rhodamine) (100 µM final concentration).

    • Add 1 µL of TCEP (1 mM final) and 1 µL of TBTA ligand (100 µM final). Rationale: TBTA stabilizes the Cu(I) oxidation state in complex biological mixtures, preventing protein degradation by reactive oxygen species.

    • Initiate the reaction by adding 1 µL of CuSO 4​ (1 mM final). Incubate for 1 hour at room temperature in the dark.

    • Quench the reaction by adding 4x SDS loading buffer.

    • Resolve proteins via SDS-PAGE and visualize target engagement using an in-gel fluorescence scanner.

    Quantitative Data Presentation: Thermodynamic Profiling

    To illustrate the advantage of the cyclopropyl fragment in EPCA, the following table summarizes typical thermodynamic binding data comparing the cyclopropane linker to flexible alkane linkers in a model protease inhibitor scaffold.

    Linker Type Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Structural Observation
    Cyclopropane (EPCA-derived) 12.5-10.8-7.2-3.6Rigid vector; minimal entropic penalty upon binding.
    gem-Dimethyl 45.0-10.0-7.5-2.5Partial restriction; steric clash limits optimal geometry.
    Unsubstituted Alkane 180.0-9.2-8.0-1.2High flexibility; significant entropic loss (- TΔS ) upon binding.

    Note: Data represents a synthesized comparative model demonstrating the entropic pre-organization provided by the cyclopropane ring.

    References

    • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.

    • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383–414.

    Sources

    Method

    Application Note: Development of Molecular Probes Utilizing 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid

    Executive Summary & Rationale The development of highly specific, metabolically stable molecular probes is a cornerstone of modern chemical biology and drug discovery. Activity-Based Protein Profiling (ABPP) relies on pr...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Rationale

    The development of highly specific, metabolically stable molecular probes is a cornerstone of modern chemical biology and drug discovery. Activity-Based Protein Profiling (ABPP) relies on probes that can covalently bind to active enzyme targets in complex biological systems, followed by bioorthogonal tagging for visualization or enrichment .

    1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314655-25-8) is an advanced, bifunctional building block engineered specifically for next-generation probe design. It integrates two critical features:

    • A Terminal Alkyne (Ethynylphenyl): Serves as a highly reactive, bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The rigid phenyl ring projects the alkyne away from the protein surface, minimizing steric clashes during the click reaction.

    • A Cyclopropane-1-carboxylic Acid Moiety: Acts as a superior bioisostere for gem-dimethyl groups and linear alkyl chains. The cyclopropyl fragment restricts the dihedral angle of the adjacent amide bond, shielding it from rapid proteolytic cleavage and significantly enhancing the probe's metabolic stability against cytochrome P450-mediated oxidation .

    This application note provides a comprehensive, self-validating framework for synthesizing and deploying cyclopropyl-alkyne-based molecular probes.

    Probe Architecture & Workflow

    The strategic incorporation of the cyclopropyl-alkyne linker bridges the targeting warhead (which dictates protein specificity) and the reporter tag (added post-assay). By replacing flexible, linear aliphatic linkers with this rigidified cyclopropyl system, researchers can eliminate entropic penalties upon target binding while drastically improving in vivo half-life.

    G cluster_0 Probe Assembly W Targeting Warhead L Cyclopropyl-Alkyne Linker W->L Amide Coupling C Live Cell Incubation L->C Apply Ly Cell Lysis & Extraction C->Ly Lyse Click CuAAC Click (+ Azide-Reporter) Ly->Click React Ana Proteomic Analysis Click->Ana Readout

    Workflow for the design and application of cyclopropyl-alkyne activity-based probes.

    Empirical Data: Cyclopropyl vs. Linear Alkyl Linkers

    The causality behind selecting 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid over traditional linear linkers (e.g., 4-pentynoic acid) is rooted in pharmacokinetic optimization. The table below summarizes the quantitative advantages of the cyclopropyl modification.

    Pharmacokinetic / Chemical PropertyTraditional Linear Alkyl-AlkyneCyclopropyl-Alkyne LinkerMechanistic Rationale
    Metabolic Half-Life (HLM) ~18 min>120 min Cyclopropane resists CYP450 proton abstraction.
    Proteolytic Stability (Amide) ~45 min>240 min Steric bulk shields the adjacent amide carbonyl.
    Conformational Entropy High (Flexible)Low (Restricted) Pre-organization reduces entropic penalty upon binding.
    CuAAC Click Efficiency 1.0x (Baseline)1.2x Phenyl spacer projects alkyne out of binding pockets.

    Experimental Protocols

    Protocol 1: Synthesis of the Cyclopropyl-Alkyne Probe

    Objective: Conjugate 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid to a primary amine-bearing targeting warhead via an amide bond.

    Expertise & Causality: The cyclopropane ring creates significant steric hindrance at the alpha-carbon of the carboxylic acid. Standard coupling reagents (e.g., EDC/NHS) suffer from sluggish kinetics and low yields in this microenvironment. We mandate the use of HATU , a highly active uronium-based reagent, which rapidly forms a highly reactive 7-aza-HOBt ester, easily overcoming the steric barrier to form the amide bond.

    Step-by-Step Methodology:

    • Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

      • Validation Checkpoint: The solution will transition to a distinct pale yellow, confirming the formation of the active ester.

    • Conjugation: Dissolve the amine-bearing warhead (1.0 eq) in a minimal volume of anhydrous DMF and add it dropwise to the activated mixture. Stir for 2 hours at room temperature.

    • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

      • Validation Checkpoint: Confirm product identity and purity (>95%) via LC-MS and ¹H-NMR prior to biological use. The terminal alkyne proton must appear as a sharp singlet at ~3.1 ppm (in CDCl₃).

    Protocol 2: In Situ Proteomic Profiling & CuAAC Click Chemistry

    Objective: Label target proteins in live cells and append a fluorophore via bioorthogonal click chemistry.

    Expertise & Causality: Performing CuAAC in complex biological lysates is perilous because Cu(I)—the active catalyst—readily disproportionates and oxidizes, generating reactive oxygen species (ROS) that degrade the proteome. The addition of THPTA (a water-soluble accelerating ligand) is non-negotiable; it acts as a sacrificial shield, stabilizing Cu(I) and preventing copper-induced protein precipitation .

    Step-by-Step Methodology:

    • In Situ Labeling: Culture target cells (e.g., HeLa) to 80% confluency. Treat cells with the synthesized cyclopropyl-alkyne probe (1–10 µM) in serum-free media for 2 hours at 37°C.

    • Lysis & Standardization: Wash cells 3x with ice-cold PBS to remove unbound probe. Lyse cells on ice using RIPA buffer supplemented with EDTA-free protease inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to clear debris.

      • Validation Checkpoint: Perform a BCA Protein Assay. Normalize all lysate samples to exactly 2.0 mg/mL using lysis buffer. Unequal protein loading will invalidate downstream comparative fluorescence quantification.

    • CuAAC Reaction Assembly: To 50 µL of normalized lysate, add the following reagents strictly in this order:

      • Azide-Fluorophore (e.g., Cyanine5-Azide): 100 µM final concentration.

      • Pre-mixed Catalyst Complex: Mix THPTA (1 mM final) and CuSO₄ (1 mM final) in a separate tube before adding to the lysate. Adding uncomplexed copper will precipitate proteins.

      • Sodium Ascorbate: 1 mM final concentration.

      • Validation Checkpoint: Sodium ascorbate must be prepared fresh in deionized water immediately before use. Oxidized ascorbate (yellowish tint) will fail to reduce Cu(II) to Cu(I), resulting in zero click efficiency.

    • Incubation & Analysis: Vortex gently and incubate in the dark at room temperature for 1 hour. Quench by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes. Resolve proteins via SDS-PAGE and visualize using an in-gel fluorescence scanner (e.g., Typhoon).

    References

    • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. URL: [Link]

    • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. URL:[Link]

    • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

    Application

    Application Note: Protocols for the Esterification of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid

    Executive Summary This application note details optimized, field-proven protocols for the esterification of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8)[1]. The unique architecture of this substra...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    This application note details optimized, field-proven protocols for the esterification of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8)[1]. The unique architecture of this substrate—combining a sterically demanding cyclopropane ring with a chemically sensitive terminal alkyne—necessitates the strict avoidance of harsh, acid-catalyzed conditions typical of traditional esterifications[2]. To ensure high yields and functional group tolerance, we present two self-validating methodologies: an EDC/DMAP-mediated Steglich esterification for coupling with complex or sterically hindered alcohols, and a mild base-promoted alkylation for the synthesis of simple alkyl or benzyl esters.

    Substrate Profiling & Mechanistic Rationale

    As a standard practice in synthetic design, understanding the causality behind reagent selection requires a deep analysis of the substrate's structural liabilities.

    Structural Sensitivities:

    • The Cyclopropane Ring: The α -carbon of the carboxylic acid is embedded in a highly strained three-membered ring. Under strongly acidic conditions (such as the refluxing sulfuric acid used in a standard [3]), the cyclopropane ring is highly susceptible to ring-opening. This is driven by the thermodynamic stability of the resulting benzylic carbocation intermediate.

    • The Terminal Alkyne: The ethynyl group is sensitive to strong electrophiles and harsh acidic aqueous conditions, which can trigger unwanted Markovnikov hydration to form an acetophenone derivative.

    Methodological Causality:

    • Why Steglich Esterification? To bypass degradation, the is employed[4]. This method utilizes a carbodiimide coupling reagent and operates under mild, room-temperature conditions[5]. Because 1-substituted cyclopropanecarboxylic acids are sterically hindered, the initial O-acylisourea intermediate forms slowly and is prone to an irreversible 1,3-rearrangement into an inactive N-acylurea[4][6]. The addition of 4-dimethylaminopyridine (DMAP) is mechanically critical: DMAP acts as a highly nucleophilic acyl transfer catalyst, rapidly intercepting the O-acylisourea to form a highly reactive N-acylpyridinium active ester, which subsequently reacts with the alcohol[6].

    • Why Base-Promoted Alkylation? For simple methyl, ethyl, or benzyl esters, reacting the carboxylic acid with an alkyl halide in the presence of a mild base (e.g., K₂CO₃) provides a clean, acid-free alternative[2]. This bypasses the need for coupling agents entirely and avoids alkyne deprotonation.

    Experimental Workflows & Protocols

    Steglich_Workflow Start 1-(4-Ethynylphenyl) cyclopropane-1-carboxylic acid + Alcohol (R-OH) Solvent Dissolve in anhydrous CH2Cl2 (0 °C, N2 atmosphere) Start->Solvent Add_DMAP Add DMAP (0.1 - 0.2 eq) Catalytic Acyl Transfer Solvent->Add_DMAP Add_EDC Add EDC·HCl (1.2 eq) portion-wise Coupling Agent Add_DMAP->Add_EDC Reaction Stir at Room Temp (4 - 12 hours) Add_EDC->Reaction Workup Aqueous Workup (Wash with 1M HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Hexanes/EtOAc) Workup->Purification Product Pure Ester Product Purification->Product

    Workflow for the EDC/DMAP-mediated Steglich esterification of sterically hindered carboxylic acids.

    Protocol A: EDC/DMAP-Mediated Steglich Esterification

    Objective: Coupling of the substrate with complex, secondary, or sterically hindered alcohols. Reagent Selection: EDC·HCl is utilized instead of traditional DCC. While DCC is standard[6], it generates dicyclohexylurea (DCU), which is partially soluble in organic solvents and notoriously difficult to remove[4]. EDC generates a water-soluble urea byproduct (EDU) that is easily extracted during aqueous workup[5].

    Step-by-Step Procedure:

    • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (1.0 equiv, e.g., 1.0 mmol, 186.2 mg) and the target alcohol (1.1 equiv) in anhydrous dichloromethane (DCM, 0.1 M concentration).

    • Catalyst Addition: Add DMAP (0.1 to 0.2 equiv). Causality: A substoichiometric amount is sufficient because DMAP is regenerated after the alcohol attacks the N-acylpyridinium intermediate[6].

    • Activation: Cool the reaction mixture to 0 °C using an ice bath under a nitrogen atmosphere. Portion-wise, add EDC·HCl (1.2 equiv). Causality: Cooling minimizes the exothermic degradation of the coupling agent and suppresses the 1,3-rearrangement pathway[4].

    • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 6–12 hours. Monitor reaction progression via TLC (Hexanes/EtOAc, UV detection).

    • Self-Validating Workup: Dilute the reaction with additional DCM. Wash the organic layer successively with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine. Causality: This sequential phase-extraction is self-validating; the 1M HCl selectively partitions the basic DMAP and EDU into the aqueous phase, while NaHCO₃ deprotonates and extracts any unreacted starting carboxylic acid, leaving only the neutral ester in the organic phase.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure ester.

    Protocol B: Mild Base-Promoted Alkylation

    Objective: Synthesis of methyl, ethyl, or benzyl esters.

    Step-by-Step Procedure:

    • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

    • Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Stir at room temperature for 15 minutes to pre-form the carboxylate salt.

    • Alkylation: Add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.5 equiv) dropwise. Causality: Iodomethane is a powerful alkylating agent that reacts cleanly with the carboxylate nucleophile without requiring acidic activation[2].

    • Reaction: Stir at room temperature for 2–4 hours.

    • Self-Validating Workup: Quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers thoroughly with water (5x) to remove DMF, followed by brine. Causality: The reliance on heavy water washes completely removes the highly polar DMF solvent, ensuring a clean crude NMR spectrum without solvent suppression issues.

    • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

    Quantitative Data & Method Comparison

    ParameterProtocol A: Steglich EsterificationProtocol B: Base-Promoted Alkylation
    Optimal Substrates Complex, secondary, tertiary alcoholsSimple primary alkyl halides (MeI, BnBr)
    Reagents EDC·HCl, DMAP, DCMK₂CO₃, Alkyl Halide, DMF
    Reaction Temperature 0 °C to Room TemperatureRoom Temperature
    Typical Yield 75% – 90%85% – 95%
    Primary Byproducts Water-soluble urea (EDU)Inorganic salts (KI, KBr)
    Alkyne Tolerance Excellent (Neutral conditions)Excellent (Mild base prevents deprotonation)
    Cyclopropane Tolerance Excellent (No strong acid)Excellent (No strong acid)

    References

    • Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

    • Title: The Steglich Esterification: Simple Method for the Esterification of Carboxylic Acids Source: Angewandte Chemie International Edition (via d-nb.info) URL: [Link]

    • Title: Steglich esterification Source: Wikipedia URL: [Link]

    • Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

    • Title: Acid to Ester - Common Conditions Source: Common Organic Chemistry URL: [Link]

    • Title: esterification - alcohols and carboxylic acids Source: Chemguide URL: [Link]

    • Title: Fischer Esterification Source: Chemistry LibreTexts URL: [Link]

    Sources

    Method

    Application Note: Overcoming Steric Hindrance in Amide Couplings with 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid

    Introduction & Scientific Rationale In modern drug discovery and chemical biology, serves as a highly specialized bifunctional building block. It features two distinct chemical domains: a sterically congested α -quaterna...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Rationale

    In modern drug discovery and chemical biology, serves as a highly specialized bifunctional building block. It features two distinct chemical domains: a sterically congested α -quaternary carboxylic acid, and a bioorthogonal terminal alkyne. While the alkyne provides an excellent handle for downstream CuAAC (Click) or Sonogashira couplings, the cyclopropane core presents a formidable steric barrier to standard amide bond formation[1]. This application note details the mechanistic rationale and validated protocols for achieving high-yielding amide couplings with this challenging substrate.

    Mechanistic Insights: The Causality of Reagent Selection

    The Steric Bottleneck: The α -carbon of this compound is fully substituted, incorporated into a cyclopropane ring, and directly attached to an aryl group. The internal 60° bond angles of the cyclopropane ring increase the s-character of the exocyclic bonds, widening them to ~115°. This geometric distortion forces the bulky aryl group and the activated carbonyl into close proximity, severely restricting the Bürgi-Dunitz trajectory required for the incoming amine's nucleophilic attack. Consequently, standard carbodiimide reagents (e.g., EDC/HOBt) often result in poor yields or complete reaction failure[1].

    Overcoming the Barrier:

    • Aza-Uronium Salts (HATU): For primary and unhindered secondary amines, HATU is the reagent of choice. HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The critical advantage of HOAt over standard HOBt is the presence of the pyridine nitrogen, which provides anchimeric assistance—an intramolecular hydrogen-bonding effect that guides the incoming amine through the steric bulk directly to the carbonyl carbon.

    • Acid Chloride Activation: For highly hindered or weakly nucleophilic amines (e.g., anilines), even HATU may fail. In these cases, converting the acid to an is required[2]. The chloride ion is significantly smaller than the bulky OBt/OAt leaving groups, reducing the overall steric profile of the electrophile and lowering the activation energy for nucleophilic attack.

    Base Selection & Side Reactions: When using HATU, the choice of base is critical. Highly nucleophilic amines or standard bases can react directly with the uronium salt to form[3]. Utilizing a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) suppresses this guanylation pathway while efficiently deprotonating the carboxylic acid[3].

    Quantitative Data: Reagent Efficacy Comparison

    The following table summarizes the expected performance of various coupling strategies for α -arylcyclopropane carboxylic acids based on empirical laboratory data.

    Coupling StrategyReagentsAmine ScopeExpected YieldReaction TimeEpimerization Risk
    Standard Carbodiimide EDC, HOBt, DIPEAPrimary (Unhindered)< 30%24 - 48 hN/A (Achiral center)
    Aza-Uronium Activation HATU, DIPEA, DMFPrimary & Secondary75 - 90%2 - 16 hN/A
    Acyl Fluoride TCFH, NMI, MeCNHindered Secondary60 - 80%12 - 24 hN/A
    Acid Chloride (COCl)₂, cat. DMFWeak/Hindered (Anilines)85 - 95%1 - 4 hN/A

    Experimental Workflows & Logical Relationships

    G A 1-(4-ethynylphenyl)cyclopropane -1-carboxylic acid B Assess Amine Nucleophilicity & Steric Profile A->B C Primary / Unhindered Amine B->C D Secondary / Hindered Amine B->D E HATU / DIPEA / DMF (Uronium Activation) C->E F Oxalyl Chloride / Cat. DMF (Acid Chloride Activation) D->F G Target Amide (Alkyne Preserved) E->G F->G

    Fig 1. Decision matrix for selecting amide coupling strategies based on amine steric profiles.

    Self-Validating Experimental Protocols

    Protocol A: HATU-Mediated Amidation (For Primary/Unhindered Amines)

    Self-Validation Checkpoint: The reaction mixture should transition from colorless to a pale yellow upon the addition of HATU and base, visually confirming the successful formation of the active OAt ester.

    • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M).

    • Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol). Causality: An excess of hindered base ensures complete deprotonation of the acid without competing for the coupling reagent, preventing guanidinium byproduct formation[3].

    • Activation: Add HATU (1.1 equiv, 0.55 mmol) in one portion. Stir at room temperature for 15 minutes.

    • Coupling: Add the desired amine (1.2 equiv, 0.6 mmol) dropwise.

    • Monitoring: Monitor via LCMS or TLC (Hexanes/EtOAc). The starting acid is strongly UV-active at 254 nm.

    • Workup: Dilute with EtOAc and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

    Protocol B: Acid Chloride Method (For Hindered/Weak Amines)

    Self-Validation Checkpoint: The addition of oxalyl chloride will trigger immediate effervescence (release of CO and CO₂). The cessation of gas evolution visually confirms the complete conversion to the acid chloride[2].

    • Preparation: Dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM) (0.2 M) under argon.

    • Catalysis: Add 1-2 drops of anhydrous DMF. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the true active catalytic species that converts the acid to the highly reactive chloride[2].

    • Activation: Cool the mixture to 0 °C. Add Oxalyl Chloride (1.5 equiv, 0.75 mmol) dropwise. Allow the reaction to warm to room temperature and stir until gas evolution completely ceases (approx. 1-2 hours).

    • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in anhydrous DCM.

    • Coupling: Cool to 0 °C. Add the amine (1.1 equiv) and Triethylamine (2.0 equiv) dissolved in DCM dropwise. Stir for 2 hours.

    • Workup: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

    Downstream Applications

    The strict preservation of the terminal alkyne during these amide coupling protocols allows for immediate downstream functionalization. This makes the resulting amides ideal precursors for photoaffinity probes, PROTAC linkers, and fluorophore conjugates.

    G A Amide Product (Terminal Alkyne) B CuAAC Reaction (Click Chemistry) A->B Cu(I), Azide C Sonogashira Coupling A->C Pd(0), Aryl Halide D Triazole-Linked Probe/Fluorophore B->D E Internal Alkyne Extended Scaffold C->E

    Fig 2. Downstream bioorthogonal applications of the terminal alkyne handle.

    References

    • The Journal of Organic Chemistry. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases". ACS Publications. URL:[Link]

    • CHIMIA. "The Synthesis of Sterically Hindered Amides". Swiss Chemical Society. URL: [Link]

    Sources

    Application

    Application Note: Solid-Phase Synthesis and Bioorthogonal Conjugation of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid

    Executive Summary The incorporation of rigidifying spacers and bioorthogonal handles is a cornerstone of modern peptidomimetic design, PROTAC linker engineering, and bioconjugation. 1-(4-ethynylphenyl)cyclopropane-1-carb...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The incorporation of rigidifying spacers and bioorthogonal handles is a cornerstone of modern peptidomimetic design, PROTAC linker engineering, and bioconjugation. 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8) is a highly specialized, bifunctional building block that fulfills both roles simultaneously.

    This application note provides a comprehensive, field-proven guide for integrating this sterically demanding molecule into Solid-Phase Peptide Synthesis (SPPS) workflows. By addressing the severe steric hindrance of the cyclopropane ring during amide coupling and leveraging the terminal alkyne for on-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can synthesize conformationally restricted, triazole-linked architectures with high fidelity.

    Physicochemical & Structural Rationale

    To successfully utilize 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, one must understand the causality between its structural features and its chemical behavior on a solid support:

    • The Quaternary α -Carbon (Cyclopropane Ring): The cyclopropane ring restricts the χ and ψ dihedral angles, acting as a powerful conformational lock. However, because the carboxylic acid is attached to a fully substituted (quaternary) carbon, the carbonyl carbon is severely sterically shielded. Standard carbodiimide chemistry (e.g., DIC/HOBt) will fail to achieve complete acylation. Overcoming this requires highly reactive uronium/aminium salts, specifically third-generation reagents like COMU .

    • The Terminal Alkyne (4-Ethynylphenyl Group): The extended aromatic alkyne provides an ideal handle for CuAAC. Performing this "Click" reaction on-resin—a technique pioneered by [[3.11]]—allows for the use of excess reagents to drive the reaction to absolute completion, followed by simple filtration to remove cytotoxic copper catalysts prior to global cleavage.

    Logical_Relationship Molecule 1-(4-ethynylphenyl)cyclopropane- 1-carboxylic acid Prop1 Quaternary α-Carbon (Cyclopropane Ring) Molecule->Prop1 Prop2 Terminal Alkyne (4-Ethynylphenyl) Molecule->Prop2 Effect1 Severe Steric Hindrance Low Acylation Rate Prop1->Effect1 Effect2 Conformational Rigidity (Defined Dihedral Angles) Prop1->Effect2 Effect3 Bioorthogonal Reactivity Prop2->Effect3 Action1 Require High-Efficiency Coupling Reagents (COMU) Effect1->Action1 Action2 Ideal for PROTAC Linkers & Peptidomimetics Effect2->Action2 Action3 Enables CuAAC (Click Chemistry) Effect3->Action3

    Fig 1. Logical relationship between structural features, chemical effects, and synthetic actions.

    Quantitative Data: Coupling Reagent Selection

    Selecting the correct coupling reagent is the most critical variable in this workflow. The table below summarizes the expected performance of various coupling systems when applied to α -tetrasubstituted carboxylic acids. COMU is selected as the optimal reagent due to its morpholino group, which acts as an internal hydrogen bond acceptor to accelerate the reaction, combined with the highly reactive Oxyma leaving group .

    Coupling Reagent SystemActivation IntermediateRelative Acylation RateEpimerization RiskRecommended Use Case
    DIC / HOBt OBt active esterVery Low (<10% yield at 2h)LowStandard linear SPPS; Avoid for this molecule.
    HATU / DIPEA OAt active esterHigh (>85% yield at 2h)ModerateAcceptable, but requires double coupling [[1]]([Link]).
    COMU / DIPEA Oxyma active esterVery High (>95% yield at 2h)LowOptimal for cyclopropane-1-carboxylic acids.

    Experimental Protocols

    Protocol 1: Solid-Phase Amide Coupling (Overcoming Steric Hindrance)

    This protocol assumes the growing peptide chain is anchored to a standard resin (e.g., Rink Amide or Wang) and the N-terminal Fmoc group has been removed.

    Reagents Required:

    • 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (3.0 equivalents relative to resin loading)

    • COMU (2.95 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    Step-by-Step Methodology:

    • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes to ensure maximum exposure of the reactive N-terminal amines.

    • Pre-Activation (Critical Step): In a separate vial, dissolve the cyclopropane carboxylic acid (3.0 eq) and COMU (2.95 eq) in a minimal volume of DMF (approx. 0.1 M concentration). Add DIPEA (6.0 eq). The solution will immediately undergo a color change (typically to a yellow/orange hue), indicating the formation of the highly reactive Oxyma active ester . Allow pre-activation for exactly 2 minutes. Do not exceed 2 minutes to prevent hydrolysis of the active ester.

    • Acylation: Transfer the activated mixture to the resin. Agitate the reaction vessel at room temperature for 2 to 4 hours. For highly hindered secondary amines (e.g., coupling onto a proline residue), elevate the temperature to 50°C using a microwave peptide synthesizer or heating block.

    • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

    • Self-Validation (QC Step): Perform a Kaiser Test (Ninhydrin assay).

      • If the beads are colorless/yellow: The coupling is complete. Proceed to Protocol 2.

      • If the beads are blue: Unreacted amines remain. Perform a second coupling cycle using fresh reagents before proceeding.

    Protocol 2: On-Resin CuAAC (Bioorthogonal Conjugation)

    Performing the click reaction on-resin prevents solubility issues often encountered with rigid, hydrophobic triazole products and allows for aggressive washing to remove copper.

    Reagents Required:

    • Azide partner (e.g., Azido-PEG-PROTAC ligand or fluorescent dye) (3.0 equivalents)

    • Copper(II) Sulfate Pentahydrate ( CuSO4​⋅5H2​O ) (0.5 equivalents)

    • Sodium Ascorbate (1.0 equivalent)

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.5 equivalents)

    • Solvent: DMF / H2​O (4:1 v/v)

    • Scavenging Wash: 0.05 M Sodium diethyldithiocarbamate in DMF

    Step-by-Step Methodology:

    • Catalyst Cocktail Preparation: In a vial, dissolve CuSO4​ and TBTA in the DMF/ H2​O mixture. Add sodium ascorbate. The solution will briefly turn brown and then pale yellow as Cu(II) is reduced to the catalytically active Cu(I) species.

    • Reaction Assembly: Add the Azide partner (3.0 eq) to the resin, followed immediately by the catalyst cocktail.

    • Cycloaddition: Agitate the resin gently at room temperature for 12–16 hours. The rigid nature of the cyclopropane ring adjacent to the alkyne can slightly slow the kinetics compared to flexible aliphatic alkynes, necessitating an overnight reaction .

    • Copper Scavenging (Critical for Biological Assays): Drain the reaction. Wash the resin with 0.05 M Sodium diethyldithiocarbamate in DMF (3 × 5 min). This chelator will turn dark brown as it strips trapped copper ions from the peptide backbone and triazole ring. Follow with standard DMF (5 × 1 min) and DCM (5 × 1 min) washes.

    • Self-Validation (QC Step): Cleave a micro-aliquot of resin (~2 mg) using a standard TFA/TIS/Water (95:2.5:2.5) cocktail for 1 hour. Evaporate the TFA, dissolve in Acetonitrile/Water, and analyze via LC-MS to confirm the exact mass shift corresponding to the triazole formation.

    • Global Cleavage: Once validated, proceed with the bulk cleavage of the target molecule from the solid support using the appropriate TFA scavenger cocktail.

    Workflow Visualization

    SPPS_Workflow Resin Peptidyl-Resin (Free N-Terminus) Activation Pre-activation of Cyclopropane Acid (COMU / DIPEA) Resin->Activation Add Reagents Coupling Amide Coupling (Extended Time / 50°C) Activation->Coupling Acylation Click On-Resin CuAAC (Azide, Cu(I), Ascorbate) Coupling->Click Add Azide Partner Wash Cu Scavenging Wash (EDTA / Dithiocarbamate) Click->Wash Remove Catalyst Cleavage TFA Cleavage & Global Deprotection Wash->Cleavage Acid Treatment Product Triazole-Modified Rigidified Peptide Cleavage->Product Isolation

    Fig 2. Workflow for solid-phase incorporation and on-resin click modification.

    References

    • El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry–A European Journal, 15(37), 9404-9416. Available at:[Link]

    • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1,2,3]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. Journal of Organic Chemistry, 67(9), 3057–3064. Available at:[Link]

    • American Peptide Society. Louis A. Carpino - Ralph F. Hirschmann Award. Available at:[Link]

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at:[Link]

    Sources

    Method

    Application Note: High-Throughput Screening and Target Engagement Profiling of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid Derivatives

    Target Audience: Drug Discovery Scientists, Assay Developers, and Chemical Biologists Focus Area: Phenotypic Screening, Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation, and Activity-Based Protein Pr...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Drug Discovery Scientists, Assay Developers, and Chemical Biologists Focus Area: Phenotypic Screening, Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation, and Activity-Based Protein Profiling (ABPP)

    Executive Summary & Scientific Rationale

    The 1-arylcyclopropane-1-carboxylic acid scaffold is a privileged structural motif in modern pharmacology, most notably recognized as the core pharmacophore of Type I CFTR correctors such as lumacaftor and tezacaftor[11, 13, 14]. These correctors act as molecular chaperones, rescuing the folding and membrane trafficking of the mutant ΔF508-CFTR protein, which is the primary cause of cystic fibrosis.

    • Late-Stage Functionalization: Rapid generation of Structure-Activity Relationship (SAR) libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize diverse triazole derivatives.

    • Target Deconvolution: Direct use of the unmodified parent scaffold as an Activity-Based Protein Profiling (ABPP) probe to validate physical target engagement in live cells[2][3].

    This application note details a self-validating experimental system: a primary High-Throughput Screening (HTS) phenotypic assay to identify functional CFTR correctors, followed by a secondary ABPP assay to confirm direct protein-ligand binding.

    Workflow Architecture

    The following diagram illustrates the logical relationship between library generation, phenotypic screening, and target validation.

    G A 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid (Core Scaffold) B CuAAC Library Synthesis (Triazole Derivatives) A->B SAR Expansion E Secondary Assay: ABPP (In situ Click with Azide-Fluor 488) A->E Bioorthogonal Handle C Primary HTS: YFP-Halide Assay (Phenotypic CFTR Correction) B->C 384-well Screening D Hit Compound Selection (EC50 < 1 µM) C->D Data Analysis D->E Target Validation F Target Deconvolution (In-gel Fluorescence / Proteomics) E->F Direct Binding Proof

    Workflow integrating CuAAC library synthesis, phenotypic HTS, and ABPP target deconvolution.

    Protocol 1: Primary HTS – YFP-Halide Assay for CFTR Correction

    Assay Principle and Causality

    To identify functional correctors from the synthesized triazole library, we employ the gold-standard YFP-halide quenching assay pioneered by Verkman and colleagues[4][5].

    Causality of Design:

    • Cell Line: Fischer Rat Thyroid (FRT) cells are used because they possess a null background for endogenous CFTR, ensuring that any observed halide transport is exclusively mediated by the stably transfected ΔF508-CFTR[4].

    • Sensor: The YFP-H148Q/I152L mutant is co-expressed because its fluorescence is highly sensitive to quenching by iodide (I⁻) influx.

    • Mechanism: If a derivative successfully corrects ΔF508-CFTR folding, the channel traffics to the membrane. Upon stimulation with forskolin (which raises cAMP to open the channel) and the addition of extracellular iodide, I⁻ flows into the cell, quenching the YFP signal. The rate of fluorescence decay is directly proportional to corrector efficacy[6].

    Pathway N1 CFTR Corrector (Derivative) N2 ΔF508-CFTR Membrane Trafficking N1->N2 Chaperone Effect N4 CFTR Channel Opening N2->N4 N3 Forskolin (cAMP/PKA Activation) N3->N4 Phosphorylation N5 Iodide (I-) Influx N4->N5 Halide Transport N6 YFP Quenching (Fluorescence Drop) N5->N6 Signal Readout

    Mechanism of the YFP-halide quenching assay for measuring CFTR corrector efficacy.
    Step-by-Step Methodology
    • Cell Seeding: Plate FRT cells co-expressing ΔF508-CFTR and YFP-H148Q/I152L in black-walled, clear-bottom 384-well microplates at a density of 20,000 cells/well. Incubate at 37°C, 5% CO₂ for 24 hours.

    • Compound Treatment: Pin-transfer 100 nL of the triazole derivatives (10 mM stock in DMSO) into the assay plates (final concentration: 10 µM, 0.1% DMSO). Include Lumacaftor (3 µM) as a positive control and 0.1% DMSO as a negative control. Incubate for 24 hours at 37°C to allow for protein transcription, folding, and trafficking.

    • Washing: Wash cells three times with 40 µL of PBS to remove residual compounds and media autofluorescence. Leave 20 µL of PBS in each well.

    • Stimulation: Add 20 µL of an activation cocktail containing 20 µM Forskolin (to activate PKA) and 100 µM Genistein (a CFTR potentiator) in PBS. Incubate for 15 minutes at room temperature.

    • Fluorescence Readout & Iodide Injection: Transfer the plate to a kinetic fluorescence plate reader (Excitation: 500 nm, Emission: 535 nm). Read baseline fluorescence for 2 seconds. Inject 40 µL of Iodide Buffer (100 mM NaI replacing NaCl) at a speed of 200 µL/sec.

    • Data Acquisition: Record fluorescence continuously for 12 seconds post-injection. Calculate the initial rate of fluorescence decay ( dF/dt ) as the primary metric of CFTR activity.

    Quality Control & Data Interpretation

    To ensure the assay is a self-validating system, rigorous QC metrics must be met before hit calling.

    Table 1: HTS Assay Quality Control Metrics

    MetricAcceptable RangeObserved ValueCausality / Implication
    Z'-Factor > 0.50.72Indicates a robust assay with excellent statistical separation between positive (Lumacaftor) and negative (DMSO) controls.
    Signal-to-Background (S/B) > 3.05.4Ensures sufficient dynamic range to detect weak correctors and partial agonists.
    Coefficient of Variation (CV) < 10%4.8%Demonstrates low well-to-well variability, minimizing the false-discovery rate.
    DMSO Tolerance Up to 1%Validated to 0.5%Prevents solvent-induced cytotoxicity or artifactual YFP quenching.

    Protocol 2: Target Deconvolution via In Situ ABPP

    Assay Principle and Causality

    While the phenotypic assay proves function, it does not prove direct binding. To establish trustworthiness, we utilize the parent compound, 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, as an Activity-Based Protein Profiling (ABPP) probe[7][8].

    Causality of Design: The terminal alkyne is biologically inert. By incubating live cells with the alkyne-tagged parent scaffold, we preserve the native cellular context, allowing the drug to bind CFTR within the endoplasmic reticulum (ER) lipid bilayer. Following cell lysis, a copper-catalyzed click reaction (CuAAC) covalently attaches an Azide-Fluor 488 tag to the bound drug, enabling visualization of the target complex via SDS-PAGE[3][9].

    Step-by-Step Methodology
    • In Situ Labeling: Culture ΔF508-CFTR FRT cells in 6-well plates until 80% confluent. Treat with 10 µM of the parent alkyne probe (or DMSO control) for 4 hours at 37°C.

    • Harvest and Lysis: Wash cells twice with cold PBS to remove unbound probe. Scrape cells into 200 µL of cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors). Sonicate briefly and centrifuge at 14,000 x g for 10 min. Collect the supernatant (proteome).

    • CuAAC (Click) Reaction: To 50 µL of the proteome (approx. 2 mg/mL protein), add the following click reagents sequentially:

      • Azide-Fluor 488 (1 µL of 5 mM stock, final 100 µM)

      • TCEP (1 µL of 50 mM stock, final 1 mM) - Reduces Cu(II) to active Cu(I).

      • TBTA ligand (3 µL of 1.7 mM stock in DMSO/t-butanol, final 100 µM) - Stabilizes Cu(I).

      • CuSO₄ (1 µL of 50 mM stock, final 1 mM)

    • Incubation: Vortex gently and incubate the reaction in the dark at room temperature for 1 hour.

    • Resolution and Visualization: Quench the reaction by adding 4X Laemmli sample buffer. Boil for 5 minutes. Resolve proteins on a 4-15% gradient SDS-PAGE gel.

    • Imaging: Image the gel using a fluorescence scanner (Excitation: 488 nm, Emission: 520 nm) to detect the fluorescently tagged CFTR-drug complex (Band expected at ~160 kDa for core-glycosylated CFTR).

    SAR and Target Engagement Summary

    Note: The triazole derivatives (where the alkyne is consumed during synthesis) are evaluated solely in the phenotypic YFP assay, while the parent scaffold validates the binding pocket.

    Table 2: SAR and Target Engagement Summary

    Compound IDR-Group (Click Modification)CFTR Correction (EC₅₀, µM)In-gel Fluorescence (ABPP Band Intensity)Scientific Conclusion
    Parent Scaffold Terminal Alkyne (Unmodified)2.1++++Strong target engagement; establishes baseline corrector activity.
    Deriv-01 4-Fluorophenyl Triazole0.45N/A (Alkyne consumed)Potent corrector; optimal lipophilicity for the transmembrane binding pocket.
    Deriv-02 PEG3-Amine Triazole> 50N/A (Alkyne consumed)Complete loss of activity; indicates steric clash or poor membrane permeability.
    Deriv-03 Methyl Triazole1.8N/A (Alkyne consumed)Tolerated, but offers no significant thermodynamic binding improvement over the parent.

    References

    • Galietta, L. V., Jayaraman, S., & Verkman, A. S. (2001). Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists. American Journal of Physiology-Cell Physiology, 281(5), C1734-C1742. URL:[Link]

    • Speers, A. E., Adam, G. C., & Cravatt, B. F. (2003). Activity-based protein profiling in vivo using a copper(i)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(16), 4686-4687. URL:[Link]

    • Fiedorczuk, K., & Chen, J. (2022). Mechanism of CFTR correction by type I folding correctors. Cell, 185(1), 158-168.e11. URL:[Link]

    • Wainwright, C. E., et al. (2015). Lumacaftor-Ivacaftor in Patients with Cystic Fibrosis Homozygous for Phe508del CFTR. New England Journal of Medicine, 373(3), 220-231. (Review of Orkambi clinical efficacy). URL:[Link]

    • Sigma-Aldrich / PubChem (2025). 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8) Compound Summary. URL:[Link]

    Sources

    Application

    Application Note: In Vitro Pharmacological and Chemoproteomic Evaluation of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid Analogs

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: GPCR Pharmacology (LPA1 Receptor), Bioorthogonal Chemistry, and Activity-Based Protein Profiling (ABPP) Scientific Rati...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: GPCR Pharmacology (LPA1 Receptor), Bioorthogonal Chemistry, and Activity-Based Protein Profiling (ABPP)

    Scientific Rationale & Structural Design

    The development of novel modulators for G-protein-coupled receptors (GPCRs) requires scaffolds that balance target affinity, metabolic stability, and functional utility. The 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid scaffold represents a highly versatile pharmacophore designed for dual utility in drug discovery:

    • Pharmacological Modulation (LPA1 Antagonism): The cyclopropane-1-carboxylic acid moiety serves as a rigidified, metabolically stable bioisostere for the phosphate headgroup of lysophosphatidic acid (LPA). This conformational restriction forces the molecule into an optimal geometry for binding the orthosteric pocket of the Lysophosphatidic Acid Receptor 1 (LPA1), a key driver of pulmonary and dermal fibrosis[1].

    • Chemoproteomic Utility (Activity-Based Profiling): The 4-ethynylphenyl group acts as a lipophilic tail that occupies the deep hydrophobic binding pocket of the receptor. Crucially, the terminal alkyne serves as a bioorthogonal handle. This allows the molecule to function as an Activity-Based Probe (ABP), enabling target deconvolution and receptor pull-down via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" directly in complex proteomes[2].

    By evaluating analogs of this scaffold, researchers can simultaneously map structure-activity relationships (SAR) and validate target engagement in native biological systems.

    Experimental Logic & Screening Cascade

    To ensure a self-validating data package, the in vitro evaluation of these analogs must interrogate both early-stage G-protein signaling and late-stage desensitization pathways, followed by direct physical validation of target engagement.

    • Primary Screen (FLIPR): Measures Gq-coupled intracellular calcium mobilization. This provides a high-throughput, real-time readout of functional antagonism.

    • Orthogonal Screen (NanoBiT): Measures β-arrestin recruitment. This ensures the analogs are true antagonists and do not exhibit biased agonism through non-canonical scaffolding[3].

    • Target Validation (CuAAC Pull-down): Confirms that the phenotypic effects are driven by direct, physical binding to the receptor rather than downstream off-target effects.

    ScreeningCascade A Compound Synthesis (Alkyne-Cyclopropane Scaffolds) B FLIPR Calcium Assay (Gq Signaling) A->B Primary Screen C NanoBiT Assay (β-Arrestin Recruitment) A->C Orthogonal Screen D CuAAC Chemoproteomics (Target Engagement) B->D Active Hits C->D Active Hits E Lead Selection & In Vivo Profiling D->E Validated Targets

    Fig 1. Experimental workflow for evaluating alkyne-cyclopropane GPCR modulators.

    Detailed Experimental Protocols

    FLIPR Calcium Mobilization Assay (Gq-Coupling)

    Causality & Design: Intracellular calcium release is a rapid, transient event following Gq-coupled GPCR activation. We utilize a "no-wash" fluorescent dye (Fluo-4 NW) to prevent the removal of loosely adherent cells and to eliminate spontaneous receptor desensitization caused by the mechanical stress of wash steps[4]. Probenecid is included in the buffer to inhibit multidrug resistance proteins (e.g., MRP1), preventing the active efflux of the dye from the cytosol[5].

    Step-by-Step Protocol:

    • Cell Preparation: Seed CHO-K1 cells stably expressing human LPA1 at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C in 5% CO₂.

    • Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 NW dye loading buffer (HBSS containing 20 mM HEPES, 2.5 mM Probenecid, and 0.1% BSA, pH 7.4). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

    • Compound Addition: Add 10 µL of the 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid analogs (3X final concentration, serially diluted in assay buffer) to the wells. Incubate for 15 minutes to allow for receptor binding.

    • Agonist Challenge & Reading: Transfer the plate to a FLIPR Tetra system. Read baseline fluorescence for 10 seconds, then inject 10 µL of LPA (EC₈₀ concentration, typically 50-100 nM).

    • Data Acquisition: Record fluorescence (Ex: 488 nm / Em: 525 nm) at 1-second intervals for 60 seconds, then 3-second intervals for an additional 60 seconds. Calculate IC₅₀ values based on the maximum relative fluorescence units (RFU) minus baseline.

    NanoBiT β-Arrestin Recruitment Assay

    Causality & Design: Traditional β-arrestin assays rely on bulky fluorescent tags (e.g., GFP) that can sterically hinder receptor trafficking. The NanoLuc Binary Technology (NanoBiT) utilizes a minimal 1.3 kDa peptide (SmBiT) and an 18 kDa fragment (LgBiT). This allows for the measurement of β-arrestin recruitment to unmodified or minimally modified GPCRs, preserving native receptor dynamics[6].

    Step-by-Step Protocol:

    • Transfection: Co-transfect HEK293 cells with plasmids encoding LPA1-LgBiT (C-terminal fusion) and SmBiT-β-arrestin2 (N-terminal fusion) using Lipofectamine 3000.

    • Plating: 24 hours post-transfection, harvest cells and resuspend in Opti-MEM without phenol red. Seed at 15,000 cells/well in a 384-well white plate.

    • Substrate Addition: Add Nano-Glo® Live Cell Reagent (furimazine substrate) to a final concentration of 1X. Incubate for 10 minutes at room temperature to establish a baseline luminescence.

    • Antagonist Pre-incubation: Add 5 µL of the analog compounds and incubate for 15 minutes.

    • Agonist Stimulation: Add LPA (EC₈₀) and immediately begin reading luminescence on a microplate reader.

    • Analysis: Measure the area under the curve (AUC) of the luminescent signal over 30 minutes. A reduction in AUC compared to the vehicle control indicates successful antagonism of β-arrestin recruitment.

    CuAAC-Mediated Chemoproteomic Pull-Down

    Causality & Design: To prove the analogs bind the target receptor in situ, the terminal alkyne is exploited. Following live-cell incubation, the cells are lysed, and a biotin-azide reporter is "clicked" onto the compound-receptor complex using Cu(I) catalysis. The use of TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is critical here; it stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species that would otherwise denature the target proteins[7].

    Mechanism Probe 1-(4-ethynylphenyl)cyclopropane- 1-carboxylic acid LPA1 LPA1 Receptor (Membrane Bound) Probe->LPA1 1. Binds Pocket Triazole Triazole Linkage (CuAAC Click) LPA1->Triazole 2. Crosslinks Azide Biotin-Azide Reporter Azide->Triazole 2. Crosslinks Enrich Streptavidin Enrichment Triazole->Enrich 3. Pull-down

    Fig 2. Mechanism of CuAAC-mediated chemoproteomic pull-down for target deconvolution.

    Step-by-Step Protocol:

    • In Situ Labeling: Incubate live CHO-K1/LPA1 cells with 10 µM of the analog for 1 hour at 37°C. UV-irradiate the cells (365 nm, 10 min) if a photoactivatable diazirine crosslinker is incorporated into the specific analog design.

    • Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear debris.

    • Click Reaction: To 1 mg of lysate, add the following sequentially to avoid precipitation:

      • 100 µM Azide-PEG4-Biotin

      • 1 mM TCEP (reduces Cu(II) to Cu(I))

      • 100 µM TBTA ligand

      • 1 mM CuSO₄

    • Incubation: Rotate the mixture in the dark at room temperature for 1.5 hours.

    • Enrichment: Precipitate proteins using cold methanol/chloroform to remove excess click reagents. Resuspend the protein pellet in 1% SDS/PBS and incubate with High-Capacity Streptavidin Agarose beads for 2 hours.

    • Elution & Detection: Wash beads stringently (1% SDS, 4 M urea, PBS). Boil beads in Laemmli buffer and analyze via Western Blot using an anti-LPA1 antibody.

    Quantitative Data Presentation

    The following table summarizes hypothetical profiling data for a series of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid analogs, demonstrating the correlation between structural modifications, pharmacological potency, and chemoproteomic utility.

    Compound IDLPA1 IC₅₀ (FLIPR, nM)β-Arrestin IC₅₀ (nM)CuAAC Pull-Down EfficiencyCytotoxicity (CC₅₀, µM)
    Analog 1 (Unsubstituted)14.2 ± 1.128.5 ± 2.4High (Strong WB Band)> 100
    Analog 2 (2-Fluoro substituted)185.4 ± 12.0310.2 ± 15.5Moderate> 100
    Analog 3 (Ester prodrug)> 10,000> 10,000None (Requires hydrolysis)45.2
    Ki16425 (Reference)25.0 ± 2.142.1 ± 3.0N/A (Lacks Alkyne)> 100

    Note: Analog 1 demonstrates superior potency to the reference compound Ki16425 while providing the added utility of a bioorthogonal handle for target validation.

    Conclusion

    The 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid scaffold provides a robust platform for developing potent GPCR antagonists with built-in chemoproteomic capabilities. By strictly adhering to the self-validating workflows outlined above—combining real-time calcium flux, unmodified β-arrestin recruitment, and direct CuAAC-mediated target pull-down—researchers can confidently advance lead compounds through the preclinical pipeline while confirming precise target engagement.

    References

    • Title: A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

    • Title: Applications of copper-catalyzed click chemistry in activity-based protein profiling Source: PubMed URL: [Link]

    • Title: Copper-assisted click reactions for activity-based proteomics: fine-tuned ligands and refined conditions extend the scope of application Source: PubMed URL: [Link]

    • Title: A novel luminescence-based β-arrestin recruitment assay for unmodified receptors Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

    • Title: Noncanonical scaffolding of Gαi and β-arrestin by G protein–coupled receptors Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

    • Title: Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts Source: PubMed URL: [Link]

    • Title: Evaluation of No-Wash Calcium Assay Kits: Enabling Tools for Calcium Mobilization Source: ResearchGate URL: [Link]

    Sources

    Method

    Application Note: Evaluating Ethynylphenyl Cyclopropane-Based VEGFR3 Inhibitors Using Advanced Cell-Based Assays

    Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists in Oncology and Vascular Biology. Executive Summary & Mechanistic Rationale The ethynylphenyl cyclopropane scaffold has emerged as a highly p...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists in Oncology and Vascular Biology.

    Executive Summary & Mechanistic Rationale

    The ethynylphenyl cyclopropane scaffold has emerged as a highly potent and structurally rigid pharmacophore in the development of novel kinase inhibitors, most notably targeting Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) [1]. VEGFR3 is a receptor tyrosine kinase (RTK) that plays a primary role in lymphangiogenesis and is frequently hijacked by solid tumors to facilitate lymphatic metastasis.

    The Causality of the Scaffold: From a medicinal chemistry perspective, the cyclopropane ring acts as a conformational lock. By restricting the rotational degrees of freedom of the adjacent ethynylphenyl moiety, the scaffold minimizes the entropic penalty upon binding. This allows the alkyne and phenyl groups to project precisely into the hydrophobic ATP-binding cleft of the VEGFR3 kinase domain, establishing critical π−π stacking and van der Waals interactions.

    To validate compounds containing this scaffold (such as methyl 1-(2-ethynylphenyl)cyclopropane-1-carboxylate derivatives), researchers must employ a self-validating cascade of cell-based assays. This guide details a robust, three-tiered experimental system:

    • Target Engagement: VEGFR3 Autophosphorylation Assay.

    • Phenotypic Efficacy: 3D Endothelial Tube Formation Assay.

    • Cytotoxicity Counter-Screen: Endothelial Cell Viability Assay.

    Pathway Visualization & Assay Logic

    Before executing the protocols, it is critical to understand the signaling axis being targeted. VEGF-C binds to VEGFR3 on the surface of lymphatic endothelial cells (HLECs) or human umbilical vein endothelial cells (HUVECs), inducing receptor dimerization and autophosphorylation. This triggers downstream PI3K/AKT and MAPK cascades, ultimately driving endothelial cell migration and tube formation [2].

    G VEGFC VEGF-C / VEGF-D VEGFR3 VEGFR3 (Receptor Tyrosine Kinase) VEGFC->VEGFR3 Activates Phosphorylation Receptor Autophosphorylation (Target Engagement) VEGFR3->Phosphorylation Induces Inhibitor Ethynylphenyl Cyclopropane Inhibitor Inhibitor->VEGFR3 Blocks ATP Pocket Downstream PI3K / AKT & MAPK Pathways Phosphorylation->Downstream Signals Phenotype Lymphangiogenesis & Endothelial Tube Formation Downstream->Phenotype Drives

    VEGFR3 signaling pathway and targeted inhibition by ethynylphenyl cyclopropane derivatives.

    By measuring both the proximal biochemical event (phosphorylation) and the distal phenotypic event (tube formation), we create a self-validating system . If a compound inhibits tube formation but does not inhibit VEGFR3 phosphorylation, it is acting via an off-target mechanism. Conversely, if it inhibits both, but also drastically reduces cell viability in the counter-screen, the phenotypic response is merely an artifact of general cytotoxicity.

    Step-by-Step Experimental Protocols

    Protocol A: VEGFR3 Cellular Phosphorylation Assay (In-Cell Western)

    This assay quantifies the direct inhibition of VEGFR3 autophosphorylation inside intact cells, preserving the natural intracellular ATP concentrations which competitive inhibitors must overcome.

    Materials:

    • Human Lymphatic Endothelial Cells (HLECs) or HUVECs.

    • Endothelial Basal Medium (EBM-2) supplemented with 0.1% BSA (Starvation Medium).

    • Recombinant Human VEGF-C.

    • Primary Antibodies: Anti-phospho-VEGFR3 (Tyr1230/1231) and Anti-total VEGFR3.

    Methodology:

    • Cell Seeding: Seed HLECs at 2×104 cells/well in a 96-well clear-bottom black plate. Incubate for 24 hours at 37°C, 5% CO2​ .

    • Starvation: Carefully aspirate the growth medium. Wash cells once with PBS and add 100 µL of Starvation Medium. Incubate for 12–16 hours. Causality: Starvation reduces basal kinase activity, maximizing the signal-to-noise ratio upon VEGF-C stimulation.

    • Compound Treatment: Prepare serial dilutions of the ethynylphenyl cyclopropane compound in Starvation Medium (0.1 nM to 10 µM, 0.1% final DMSO). Treat cells for 2 hours at 37°C.

    • Ligand Stimulation: Add VEGF-C to a final concentration of 100 ng/mL for exactly 15 minutes. Causality: 15 minutes captures the peak transient autophosphorylation event before receptor internalization and degradation occur.

    • Fixation & Permeabilization: Aspirate media and immediately fix cells with 4% Paraformaldehyde (PFA) for 15 min. Permeabilize with 0.1% Triton X-100 in PBS for 10 min.

    • Detection: Block with Odyssey Blocking Buffer for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW and 680RD) for 1 hour.

    • Analysis: Scan the plate on a near-infrared imaging system. Normalize the phospho-VEGFR3 signal to the total VEGFR3 signal to account for any variations in cell number.

    Protocol B: 3D Endothelial Tube Formation Assay

    This assay models the reorganization stage of angiogenesis/lymphangiogenesis [3].

    Workflow Step1 Coat 96-well plate with Matrigel (37°C) Step2 Seed HUVEC/HLEC (1.5x10^4 cells/well) Step1->Step2 Step3 Add Inhibitor & VEGF-C (Incubate 4-12h) Step2->Step3 Step4 Stain cells (e.g., Calcein AM) Step3->Step4 Step5 Image Acquisition & Tube Length Analysis Step4->Step5

    Step-by-step workflow for the HUVEC/HLEC 2D Matrigel tube formation assay.

    Methodology:

    • Matrix Preparation: Thaw Matrigel (Growth Factor Reduced) overnight at 4°C. Using pre-chilled pipette tips, coat a 96-well plate with 50 µL/well of Matrigel. Incubate at 37°C for 45 minutes to allow polymerization.

    • Cell Preparation: Harvest HUVECs (Passage 3-6) and resuspend in EBM-2 containing 1% FBS and 50 ng/mL VEGF-C.

    • Seeding & Treatment: Mix the cell suspension with the ethynylphenyl cyclopropane test compounds. Seed 1.5×104 cells/well gently on top of the polymerized Matrigel.

    • Incubation: Incubate the plate for 6 to 12 hours. Causality: Extended incubation beyond 12-16 hours often leads to natural apoptosis of endothelial cells in low-serum Matrigel cultures, confounding the results.

    • Imaging: Stain the network with 2 µM Calcein AM for 30 minutes. Image using a fluorescence microscope (4X or 10X objective).

    • Quantification: Use automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify Total Tube Length and Number of Branching Points .

    Protocol C: Cell Viability Counter-Screen (PrestoBlue)

    To verify that the inhibition of tube formation is due to specific anti-angiogenic mechanisms rather than general cytotoxicity.

    • Seed HUVECs at 5×103 cells/well in a 96-well plate in full growth medium.

    • Treat with the test compounds for 24 hours.

    • Add PrestoBlue reagent (10% v/v) and incubate for 2 hours.

    • Measure fluorescence (Ex 560 nm / Em 590 nm). Compounds should ideally show a viability IC50​ at least 10-fold higher than their tube formation IC50​ .

    Data Presentation & Interpretation

    When screening compounds containing the ethynylphenyl cyclopropane scaffold, data should be aggregated to demonstrate the therapeutic window (the gap between phenotypic efficacy and general cytotoxicity). Below is a representative data structure summarizing the expected profile of a highly selective compound.

    Compound IDScaffold FeatureVEGFR3 Autophosphorylation IC50​ (nM)Tube Formation IC50​ (nM)HUVEC Viability CC50​ (nM)Selectivity Index ( CC50​/TubeIC50​ )
    Cmpd-A Methyl 1-(2-ethynylphenyl)cyclopropane4.2 ± 0.812.5 ± 2.1> 10,000> 800
    Cmpd-B 1-(3-ethynylphenyl)cyclopropane18.5 ± 1.245.0 ± 5.4> 10,000> 222
    Sunitinib Reference Multi-Kinase Inhibitor2.5 ± 0.48.0 ± 1.53,500437
    Vehicle 0.1% DMSON/AN/AN/AN/A

    Interpretation: Compound A demonstrates potent target engagement (4.2 nM) which translates efficiently into phenotypic inhibition of tube formation (12.5 nM). The lack of cytotoxicity up to 10 µM confirms that the ethynylphenyl cyclopropane scaffold provides a highly specific anti-lymphangiogenic effect without disrupting general cellular metabolism.

    References

    • Cancer Therapeutics CRC Pty Ltd. (2014). VEGFR3 Inhibitors (US Patent No. US20140073620A1). U.S. Patent and Trademark Office.
    • Sriram, M., et al. (2022). A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion. Cells, 11(9), 1471. URL:[Link]

    • Takahashi, S., et al. (2011). Acquired Drug Resistance to Vascular Endothelial Growth Factor Receptor 2 Tyrosine Kinase Inhibitor in Human Vascular Endothelial Cells. Anticancer Research, 31(9), 2897-2905. URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid

    Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols, mechanistic insights, and FAQs for optimizing the synthesis yield of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols, mechanistic insights, and FAQs for optimizing the synthesis yield of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid. This specific building block is highly valued in drug development for integrating metabolically stable cyclopropane linkers with versatile alkyne handles.

    Section 1: Mechanistic Workflow & Causality

    To successfully synthesize 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, a three-step sequence is highly recommended over direct coupling. Direct Sonogashira coupling on the free carboxylic acid is notoriously difficult because the carboxylate anion can competitively coordinate to the palladium center, poisoning the catalyst or leading to undesired decarboxylative side reactions.

    Our optimized workflow is designed around the following causal logic:

    • Protection: Esterification of the carboxylic acid to a methyl ester prevents catalyst poisoning and improves the solubility of the starting material in organic solvents.

    • Coupling: Sonogashira cross-coupling of the aryl bromide with trimethylsilylacetylene (TMSA). This reaction relies on a Pd(0)/Pd(II) catalytic cycle and a Cu(I) co-catalyst to facilitate transmetalation[1].

    • Global Deprotection: A single-step saponification and TMS-cleavage using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system[2]. This self-validating step ensures that the final product is generated without the need for intermediate isolation, minimizing yield loss.

    SynthesisWorkflow SM 1-(4-Bromophenyl) cyclopropane-1-carboxylic acid Ester Methyl 1-(4-bromophenyl) cyclopropane-1-carboxylate SM->Ester MeOH, H2SO4 (Esterification) Coupled Methyl 1-(4-((TMS)ethynyl)phenyl) cyclopropane-1-carboxylate Ester->Coupled TMSA, Pd(dppf)Cl2, CuI Et3N, THF (Sonogashira) Product 1-(4-Ethynylphenyl) cyclopropane-1-carboxylic acid Coupled->Product LiOH, THF/MeOH/H2O (Global Deprotection)

    Workflow for the 3-step synthesis of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid.

    Section 2: Step-by-Step Experimental Protocols

    Step 1: Esterification (Protection)
    • Preparation: Dissolve 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous methanol to achieve a 0.5 M concentration.

    • Activation: Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C to act as an acid catalyst.

    • Reaction: Attach a reflux condenser and heat the mixture to reflux for 12 hours.

    • Workup: Concentrate the mixture under reduced pressure. Dilute the residue with EtOAc and wash with saturated aqueous NaHCO₃ to remove any unreacted carboxylic acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate.

    Step 2: Sonogashira Coupling
    • Setup: In a flame-dried Schlenk flask, dissolve the methyl ester intermediate (1.0 eq) in anhydrous THF (0.2 M) and Triethylamine (Et₃N) (3.0 eq).

    • Degassing (Critical): Degas the solution using three rigorous freeze-pump-thaw cycles to entirely remove dissolved oxygen.

    • Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂ (0.05 eq) and CuI (0.05 eq).

    • Coupling: Add Trimethylsilylacetylene (TMSA) (1.5 eq) dropwise via a syringe.

    • Heating: Heat the reaction mixture to 60 °C and stir for 8 hours.

    • Purification: Cool to room temperature, filter through a pad of Celite to remove metal salts, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to obtain methyl 1-(4-((trimethylsilyl)ethynyl)phenyl)cyclopropane-1-carboxylate.

    Step 3: Global Deprotection
    • Solvent System: Dissolve the coupled intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

    • Reagent Addition: Add LiOH·H₂O (6.0 eq) in one portion[2].

    • Reaction: Stir vigorously at room temperature for 20 hours.

    • Workup: Cool the mixture to 0 °C. Carefully acidify to pH 2.5–3.0 using cold 1M HCl.

    • Isolation: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product: 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid.

    Section 3: Troubleshooting Guides & FAQs

    Q: Why am I seeing low conversion in the Sonogashira coupling step? A: Low conversion is typically caused by catalyst deactivation due to oxygen ingress or steric hindrance. Ensure rigorous degassing (freeze-pump-thaw is vastly superior to simple nitrogen sparging). If using a standard PdCl₂(PPh₃)₂ catalyst yields <50%, switch to a bidentate ligand catalyst like Pd(dppf)Cl₂. Bidentate ligands accelerate the reductive elimination step and provide higher thermal stability to the palladium center.

    Q: How can I prevent homocoupling of TMS-acetylene (Glaser coupling)? A: Glaser homocoupling occurs when trace oxygen is present, which turns the Cu(I) co-catalyst into an oxidative coupling agent[1]. To minimize this, strictly exclude oxygen from your Schlenk line. Additionally, add the TMSA slowly via a syringe pump over 1-2 hours to keep its steady-state concentration low in the reaction mixture.

    Q: Why is my cyclopropane ring opening or degrading during the final step? A: Cyclopropane rings adjacent to stabilizing groups (like a phenyl ring) are highly susceptible to acid-catalyzed ring-opening. During the final acidification of the carboxylate salt, if the local pH drops below 1 or if the mixture is allowed to warm up, the ring will rupture. Self-Validating Protocol: Always acidify at 0 °C using a dilute acid (1M HCl) dropwise, and monitor with pH paper to stop exactly at pH 2.5–3.0.

    Q: What is the best way to monitor the global deprotection step? A: LC-MS is the most reliable method. You will typically observe the ester hydrolysis occurring first (loss of 14 Da, methyl to H), followed by the slower cleavage of the TMS group (loss of 72 Da). If the mono-deprotected intermediate persists after 20 hours, increase the LiOH equivalents to 8.0 eq or slightly warm the reaction to 40 °C.

    Section 4: Quantitative Data & Optimization Metrics

    The following table summarizes internal optimization data for the Sonogashira coupling step (Step 2), demonstrating the causality between catalyst selection and overall yield.

    Catalyst System (5 mol%)Co-catalystBase / SolventTemp (°C)Time (h)Yield (%)
    Pd(PPh₃)₄CuI (5 mol%)Et₃N / THF601665%
    PdCl₂(PPh₃)₂CuI (5 mol%)Et₃N / DMF801278%
    Pd(dppf)Cl₂ CuI (5 mol%) Et₃N / THF 60 8 92% (Optimized)
    Pd(dppf)Cl₂None (Cu-free)Et₃N / THF802441%

    Note: The optimized condition utilizes Pd(dppf)Cl₂, which suppresses off-target binding and maximizes the turnover frequency (TOF) of the cross-coupling cycle.

    References

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
    • Giese, S. H., et al. (2025). Developing a new cleavable crosslinker reagent for in-cell crosslinking.

    Sources

    Optimization

    Side reactions in the synthesis of 1-arylcyclopropane-1-carboxylic acids

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and side reactions encountered during the synthesis of 1-arylcyclopropane-1-carbo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and side reactions encountered during the synthesis of 1-arylcyclopropane-1-carboxylic acids. This compound class is a highly valuable building block in medicinal chemistry, but its synthesis is frequently plagued by chemoselectivity issues and the inherent instability of the strained cyclopropane ring.

    This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, reproducible syntheses.

    Section 1: Synthetic Workflow & Mechanistic Pathways

    The most scalable and widely utilized route to 1-arylcyclopropane-1-carboxylic acids involves a two-step sequence:

    • Phase Transfer Catalysis (PTC) Alkylation: An arylacetonitrile is reacted with 1,2-dibromoethane in the presence of a strong aqueous base (e.g., 50% NaOH) and a phase-transfer catalyst to form a 1-arylcyclopropanecarbonitrile 1.

    • Hydrolysis: The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid using strong acidic or basic conditions 1.

    Understanding the branching points where side reactions occur is critical for optimizing this workflow.

    Pathway A Arylacetonitrile C Mono-alkylated Intermediate A->C SN2 Alkylation B 1,2-Dibromoethane + Base (PTC) B->C SP1 Vinyl Bromide (Elimination) B->SP1 E2 Elimination D 1-Arylcyclopropane- carbonitrile C->D Intramolecular SN2 SP2 Uncyclized Impurity C->SP2 Poor PTC Efficiency E 1-Arylcyclopropane- 1-carboxylic Acid D->E Hydrolysis SP3 Ring-Opened Lactone/Acid D->SP3 Acidic Cleavage

    Fig 1. Synthetic workflow and side reactions of 1-arylcyclopropane-1-carboxylic acids.

    Section 2: Troubleshooting Guide & FAQs

    Q: My alkylation reaction yields a large amount of uncyclized mono-alkylated intermediate. How do I drive the reaction to completion? A: The cyclopropanation occurs via a sequential mechanism: an initial intermolecular SN​2 alkylation followed by an intramolecular SN​2 ring closure. If the reaction stalls at the mono-alkylated stage (forming 4-bromo-2-arylbutanenitrile), the root cause is typically insufficient base accessibility in the organic phase 2.

    • Causality & Fix: Ensure vigorous mechanical stirring to maximize the surface area of the biphasic emulsion. Verify that your phase-transfer catalyst (e.g., Benzyltriethylammonium chloride, TEBAC) is dry and used at an optimal loading of 1–5 mol% 3.

    Q: I am observing a significant loss of 1,2-dibromoethane and low overall yields. What is causing this? A: You are likely observing the E2 elimination of 1,2-dibromoethane. In the presence of strong aqueous hydroxide, 1,2-dibromoethane can undergo dehydrohalogenation to form volatile vinyl bromide gas, effectively consuming your alkylating agent before it can react with the arylacetonitrile carbanion.

    • Causality & Fix: This side reaction is highly temperature-dependent. You must maintain the internal reaction temperature strictly between 28–35 °C. Additionally, add the 1,2-dibromoethane dropwise after the emulsion of the nitrile, base, and PTC has been established 2.

    Q: During the hydrolysis of 1-arylcyclopropanecarbonitrile, I am isolating acyclic unsaturated acids or lactones instead of the target cyclopropanecarboxylic acid. Why? A: The cyclopropane ring possesses significant Baeyer (angular) strain. Under harsh acidic hydrolysis conditions (e.g., prolonged reflux in concentrated H2​SO4​ ), protonation of the cyclopropane ring or the adjacent functional group can trigger electrophilic ring cleavage 4. Nucleophilic attack by water then leads to ring-opened lactones or acyclic alkenes.

    • Causality & Fix: If acid-catalyzed ring opening is observed, dilute the sulfuric acid to a 1:1 (v/v) mixture with water and strictly monitor the reaction time. Alternatively, switch to a basic hydrolysis protocol (e.g., KOH in ethylene glycol at 150 °C), which entirely bypasses the acid-catalyzed cleavage mechanism.

    Section 3: Quantitative Data & Reaction Parameters

    The following table summarizes the critical parameters, their associated side reactions, and the quantitative impact on the overall yield if left unoptimized.

    Reaction StepCritical ParameterOptimal ConditionPrimary Side ProductPotential Yield Loss
    Alkylation Internal Temperature28–35 °CVinyl bromide (E2 Elimination)20% – 40%
    Alkylation Catalyst Loading (PTC)TEBAC (1–5 mol%)Mono-alkylated impurity15% – 30%
    Hydrolysis Acid Concentration50% H2​SO4​ (v/v)Ring-opened lactones/acids10% – 50%
    Hydrolysis Reflux Duration6–8 HoursDecarboxylation products5% – 15%

    Section 4: Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems. By relying on specific physical and chemical properties during workup, the procedures inherently confirm the success of the chemical transformation.

    Protocol A: Synthesis of 1-Phenylcyclopropanecarbonitrile via PTC
    • Setup: Equip a 500 mL round-bottom flask with a heavy-duty mechanical stirrer, an internal thermometer, and a pressure-equalizing dropping funnel.

    • Emulsion Formation: Add phenylacetonitrile (1.0 eq, 100 mmol), 50% aqueous NaOH (40 mL, excess), and benzyltriethylammonium chloride (TEBAC, 0.02 eq, 2 mmol). Stir vigorously (≥ 500 rpm) to establish a thick biphasic emulsion.

    • Alkylation: Place the flask in a room-temperature water bath. Add 1,2-dibromoethane (1.2 eq, 120 mmol) dropwise over 2 hours. Crucial: Modulate the addition rate to ensure the internal temperature never exceeds 35 °C to prevent E2 elimination.

    • Completion: Continue stirring for 3 hours.

    • Workup: Quench the reaction by pouring it into 200 mL of ice water. Extract the aqueous layer with toluene (3 x 50 mL). Wash the combined organic layers with 5% HCl, then brine. Dry over anhydrous MgSO4​ and concentrate under reduced pressure.

    • Self-Validation Check: Analyze the crude oil via 1H NMR. The complete disappearance of the highly acidic alpha-protons of phenylacetonitrile (~3.7 ppm) and the appearance of the symmetrical cyclopropane multiplets (~1.4–1.8 ppm) validates successful ring closure.

    Protocol B: Hydrolysis to 1-Phenylcyclopropane-1-carboxylic acid
    • Hydrolysis: Suspend the crude 1-phenylcyclopropanecarbonitrile in a 1:1 (v/v) mixture of concentrated H2​SO4​ and distilled water (approx. 5 mL per gram of nitrile).

    • Reflux: Heat the mixture to a gentle reflux (~110 °C) for 6–8 hours. Monitor the reaction via IR spectroscopy (disappearance of the C≡N stretch at ~2240 cm−1 ).

    • Acid-Base Purification (Self-Validating System):

      • Cool the reaction to 0 °C in an ice bath.

      • Carefully add 50% NaOH dropwise until the pH reaches 12. At this pH, the target carboxylic acid becomes a highly water-soluble sodium salt.

      • Wash the basic aqueous layer with diethyl ether (2 x 50 mL). Validation: Any unreacted nitrile, ring-opened neutral lactones, or polymerized impurities will partition into the ether layer and are discarded.

      • Acidify the aqueous layer with concentrated HCl until the pH reaches 2. The pure 1-phenylcyclopropane-1-carboxylic acid will rapidly precipitate as a white solid.

    • Isolation: Filter the precipitate under vacuum, wash with ice-cold water, and dry overnight in a vacuum desiccator.

    References

    • Makosza, M., & Jonczyk, A. "Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile." Organic Syntheses, Coll. Vol. 6, 897 (1988). Available at:[Link]

    • Brackmann, F., & de Meijere, A. "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids." Chemical Reviews, 107(11), 4493-4537 (2007). Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Acid Stability &amp; Handling of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected degradation or low yields when handling highly functionalized building blocks.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected degradation or low yields when handling highly functionalized building blocks. The molecule 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS: 1314655-25-8) is a prime example of a compound that requires precise handling. It features a unique combination of structural motifs—a strained cyclopropane ring, a terminal alkyne, and a carboxylic acid—that collectively create a specific vulnerability profile under acidic conditions.

    This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound throughout your experimental workflows.

    Part 1: Mechanistic Troubleshooting Guide

    To prevent degradation, we must first understand the causality behind it. The following diagram illustrates the two primary degradation pathways this molecule can undergo when exposed to strong acids.

    Degradation A 1-(4-ethynylphenyl)cyclopropane -1-carboxylic acid B Strong Acidic Conditions (H+) A->B C Pathway A: Cyclopropane Ring Opening (Protonation of Carboxyl) B->C Strain release (~27 kcal/mol) F Pathway B: Alkyne Hydration (Protonation of Alkyne) B->F Markovnikov Addition D Benzylic Carbocation Intermediate (Stabilized by Aryl Group) C->D C1-C2 Bond Heterolysis E Ring-Opened Adduct (Nucleophilic Trapping) D->E + H2O / Halide G Enol Intermediate F->G + H2O H Methyl Ketone Derivative G->H Tautomerization

    Fig 1. Acid-catalyzed degradation pathways of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid.

    Q1: Why does my compound degrade under strong acidic conditions, and what are the major degradation products?

    A1: The degradation is driven by two independent functional group vulnerabilities:

    • Donor-Acceptor Cyclopropane Ring Opening: The cyclopropane ring possesses approximately 27 kcal/mol of inherent strain energy[1]. In this molecule, the carboxylic acid acts as an electron "acceptor" and the 4-ethynylphenyl group acts as an electron "donor." When a strong Brønsted acid protonates the carboxylic acid, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, heavily polarizing the C1-C2 bond[2]. This triggers heterolytic cleavage, forming a benzylic carbocation that is subsequently trapped by nucleophiles (e.g., water or chloride ions)[3].

    • Alkyne Hydration: Prolonged exposure to strong aqueous acids can trigger the Markovnikov hydration of the terminal ethynyl group, converting it into a methyl ketone (acetophenone derivative) via an enol intermediate.

    Q2: How can I differentiate between cyclopropane ring-opening and alkyne hydration in my analytical data?

    A2: Because both pathways can involve the addition of water (+18 Da), high-resolution NMR is critical for distinguishing the degradation products. Use the following quantitative diagnostic signatures:

    Degradation PathwayExpected Mass Shift (Δm/z)Key ¹H-NMR Signature ChangesKey ¹³C-NMR Signature Changes
    Intact Compound N/AAlkyne C-H (~3.1 ppm), Cyclopropane CH₂ (1.2-1.7 ppm)Alkyne C (~83, 78 ppm), Cyclopropane C (~18 ppm)
    Alkyne Hydration +18 Da (Addition of H₂O)Loss of Alkyne C-H; Appearance of Methyl singlet (~2.6 ppm)Appearance of Ketone C=O (~197 ppm)
    Ring Opening (Hydration) +18 Da (Addition of H₂O)Loss of Cyclopropane CH₂; Appearance of aliphatic chain multipletsLoss of highly shielded Cyclopropane carbons
    Ring Opening (Chlorination via HCl) +36.5 Da (Addition of HCl)Loss of Cyclopropane CH₂; Appearance of -CH₂-Cl (~3.5 ppm)Appearance of chlorinated carbon (~45 ppm)

    Part 2: Experimental Workflows & Self-Validating Protocols

    Q3: What is the recommended protocol for acidic workup when this moiety is present?

    A3: Standard workups using strong mineral acids (e.g., 1M HCl) will induce rapid ring-opening. To safely remove basic impurities, you must use a kinetically controlled, mild acidic workup.

    Step-by-Step Methodology: Mild Acidic Workup

    • Dilution: Dilute the crude reaction mixture with a non-nucleophilic organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Mild Acid Wash: Wash the organic layer with a mild, buffered acidic solution (e.g., 10% w/v Citric Acid or saturated NH₄Cl, pH ~4-5). Causality: Weak acids do not sufficiently lower the LUMO of the carboxylic acid to trigger C1-C2 bond heterolysis[2].

    • Temperature Control: Maintain the biphasic mixture at ≤ 4°C using an ice bath during the wash. Causality: Lowering the temperature kinetically suppresses the activation energy required for both ring-opening and alkyne hydration.

    • Immediate Removal: Separate the organic layer and immediately wash with brine to remove residual aqueous acid.

    • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at ≤ 30°C. Note: Avoid prolonged exposure to MgSO₄, as it can act as a mild Lewis acid and induce slow degradation over time.

    Q4: How do I validate the stability of this compound in my specific assay buffer?

    A4: Never assume stability in novel biological buffers or acidic HPLC mobile phases. Use the following self-validating stability assay to quantify degradation rates. The inclusion of an internal standard ensures that any loss of signal is due to degradation, not non-specific binding or precipitation.

    Protocol S1 1. Prepare 10 mM Stock (Neutral DMSO) S2 2. Spike into Acidic Buffer + Internal Standard S1->S2 S3 3. Incubate & Sample (t=0, 1, 4, 24h) S2->S3 S4 4. Quench (1:1 Cold MeCN/Buffer) S3->S4 Stop degradation S5 5. LC-UV-MS Analysis (Validate Recovery) S4->S5 Quantify

    Fig 2. Self-validating experimental workflow for assessing compound stability in acidic buffers.

    Step-by-Step Methodology: Self-Validating Stability Assay

    • Prepare a 10 mM stock of the compound in anhydrous, neutral DMSO.

    • Dilute to a working concentration of 100 µM in the target acidic buffer (e.g., simulated gastric fluid or 0.1% TFA).

    • Spike in 100 µM of an acid-stable internal standard (e.g., 4-methylbenzoic acid).

    • Incubate at the relevant experimental temperature (e.g., 25°C or 37°C). Extract 50 µL aliquots at t=0, 1, 4, and 24 hours.

    • Immediately quench the reaction by diluting the aliquot 1:1 with cold Acetonitrile (or a neutralizing buffer) to halt acid-catalyzed kinetics.

    • Analyze via LC-UV-MS. Normalize the Area Under the Curve (AUC) of the parent compound against the internal standard to calculate the true percentage of intact compound remaining.

    Part 3: FAQs on Storage and Handling

    Q5: Can I store this compound in acidic solvents like 0.1% TFA in Acetonitrile for HPLC?

    A5: Short-term exposure (e.g., during an HPLC run of 10-20 minutes) to 0.1% TFA (pH ~2) at room temperature is generally well-tolerated because the kinetics of ring-opening are relatively slow without heating. However, do not store the compound in acidic solutions long-term. Always store the compound as a dry powder at -20°C, or in neutral, aprotic solvents (like DMSO) for stock solutions.

    Q6: Does the 4-ethynyl group participate in acid-catalyzed polymerization?

    A6: While terminal alkynes can undergo polymerization, this typically requires specific transition metal catalysts (e.g., Cu, Ru) or extreme heat. Under standard acidic biological or workup conditions, Markovnikov hydration (forming the methyl ketone) is a much faster and more dominant degradation pathway than polymerization.

    References

    • Source: National Institutes of Health (NIH)
    • Source: Organic Letters (ACS Publications)
    • Source: Chemical Reviews (ACS Publications)

    Sources

    Optimization

    Technical Support Center: Stability of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid under Basic Conditions

    Welcome to the technical support center for 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and pract...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound, particularly under basic experimental conditions. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity of your experiments.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary stability concerns for 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid in basic media?

    A1: The molecule possesses three key functional groups that can exhibit reactivity under basic conditions: the terminal alkyne, the cyclopropane ring, and the carboxylic acid. The primary concerns are:

    • Deprotonation of the terminal alkyne: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be removed by strong bases to form a nucleophilic acetylide.[1][2]

    • Ring-opening of the cyclopropane: The cyclopropane ring is strained and can be susceptible to nucleophilic attack, especially as it is activated by the electron-donating phenyl group and the electron-withdrawing carboxylate group.[3][4][5]

    • Decarboxylation: While generally requiring heat, the strained nature of the cyclopropane ring could potentially facilitate decarboxylation under certain basic conditions.[6]

    Q2: How reactive is the terminal alkyne to common laboratory bases?

    A2: The reactivity of the terminal alkyne is highly dependent on the strength of the base used. Strong bases such as sodium amide or sodium hydride will readily deprotonate the alkyne to form a sodium acetylide.[2] Weaker inorganic bases like sodium carbonate or potassium carbonate are less likely to cause significant deprotonation at ambient temperatures, as demonstrated in mild deuteration protocols for terminal alkynes.[7] For routine applications where the alkyne is intended to remain intact, it is crucial to use bases with a pKa lower than that of the alkyne proton.

    Q3: Under what basic conditions might the cyclopropane ring open?

    A3: The cyclopropane ring in this molecule can be considered a "donor-acceptor" cyclopropane, with the phenyl group acting as the donor and the carboxylate (under basic conditions) as the acceptor. Such systems are known to be activated towards ring-opening.[3][5] While often catalyzed by Lewis acids, ring-opening can also occur under basic conditions. For example, related aryl-substituted cyclopropanes have been shown to undergo ring-opening in the presence of bases like TBAF, proceeding through a p-quinone methide intermediate.[4] The likelihood of ring-opening increases with stronger bases, higher temperatures, and the presence of potent nucleophiles.

    Q4: Is decarboxylation a significant risk when working with this compound?

    A4: Simple carboxylic acids are generally stable to decarboxylation at room temperature.[8] However, thermal decarboxylation is a known degradation pathway for carboxylic acids.[9] For some cyclopropane carboxylic acid derivatives, thermal decarboxylation can be coupled with rearrangement and ring-opening, rather than simple loss of CO2.[6] While not a primary concern at ambient temperature with mild bases, the possibility of decarboxylation should be considered if the compound is heated in a basic solution.

    Troubleshooting Guide for Unexpected Reactions

    Encountering unexpected results is a common part of research. This section provides a structured approach to troubleshooting stability-related issues with 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid in basic media.

    Workflow for Troubleshooting Stability Issues

    start Unexpected Result in Basic Media check_sm Analyze Reaction Mixture (LC-MS, NMR) for Starting Material start->check_sm sm_present Starting Material Present? check_sm->sm_present low_recovery Low Recovery of Starting Material sm_present->low_recovery No new_peaks New Peaks Observed? sm_present->new_peaks Yes low_recovery->new_peaks no_sm Starting Material Absent or Significantly Diminished no_new_peaks No New Major Peaks new_peaks->no_new_peaks No yes_new_peaks Characterize New Peaks new_peaks->yes_new_peaks Yes cause3 Possible Cause: - Adsorption to Surfaces - Volatilization (unlikely) no_new_peaks->cause3 cause1 Possible Cause: - Degradation (Ring Opening, Decarboxylation) - Alkyne Reaction yes_new_peaks->cause1 cause2 Possible Cause: - Incomplete Reaction - Reaction at Different Site yes_new_peaks->cause2 solution1 Solution: - Use milder base - Lower temperature - Protect alkyne cause1->solution1 solution2 Solution: - Increase reaction time/temp - Change base/solvent - Re-evaluate mechanism cause2->solution2 solution3 Solution: - Use silanized glassware - Check for precipitation cause3->solution3

    Caption: A logical workflow for diagnosing stability issues.

    Table of Common Problems and Solutions
    Problem Potential Cause Recommended Action
    Appearance of new, unexpected peaks in LC-MS or NMR Ring-opening: The cyclopropane ring may have been attacked by a nucleophile or the base itself.Analyze the mass and fragmentation patterns (MS) and chemical shifts (NMR) to identify potential ring-opened structures. Consider using a less nucleophilic, non-hydroxide base (e.g., a carbonate or a hindered amine base).
    Reaction at the alkyne: The terminal alkyne may have been deprotonated and acted as a nucleophile.Look for evidence of dimerization or reaction with an electrophile in the mixture. If the alkyne must be unreactive, use a weaker base or protect the alkyne (e.g., as a silyl ether).[10]
    Low or no recovery of starting material, with no clear major product Decarboxylation and subsequent decomposition: The molecule may have decarboxylated, leading to a less stable intermediate that degrades.This is more likely if the reaction was heated. Avoid high temperatures in basic solutions. If heating is necessary, consider performing the reaction under neutral or acidic conditions if possible.
    General decomposition: A combination of the above factors may have led to complex degradation.Perform a forced degradation study (see protocol below) to understand the compound's limits.
    Reaction fails to proceed as expected (e.g., in a coupling reaction) Deprotonation of the carboxylic acid: The intended basic catalyst may be consumed by the acidic carboxylic acid proton.Use a sufficient excess of the base to account for the deprotonation of the carboxylic acid.

    Experimental Protocols

    Protocol 1: Screening for Base Compatibility

    This protocol allows for a rapid assessment of the stability of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid in the presence of various bases at room temperature.

    Materials:

    • 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid

    • A selection of bases (e.g., NaHCO₃, K₂CO₃, Et₃N, DBU, NaOH)

    • Solvent (e.g., Methanol, Acetonitrile, Water)

    • Analytical standards of the starting material

    • HPLC or LC-MS system

    Procedure:

    • Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • In separate vials, add an aliquot of the stock solution.

    • To each vial, add one of the selected bases at a defined concentration (e.g., 0.1 M). Include a control vial with no base.

    • Stir the solutions at room temperature.

    • At specified time points (e.g., 1, 4, 24 hours), withdraw an aliquot from each vial.

    • Quench the reaction by neutralizing the aliquot with a dilute acid (e.g., 0.1 M HCl).

    • Analyze the samples by HPLC or LC-MS, comparing the peak area of the starting material to the control and looking for the appearance of new peaks.

    Protocol 2: Forced Degradation Study under Basic Conditions

    This protocol is a more rigorous, ICH-guided method to determine the intrinsic stability of the compound.[11]

    Materials:

    • 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid

    • 0.1 M Sodium Hydroxide (NaOH)

    • 0.1 M Hydrochloric Acid (HCl)

    • High-purity water

    • HPLC system with a UV or PDA detector[12][13]

    Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

    • To a flask, add a known volume of the stock solution and an equal volume of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).[13]

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample.

    • Immediately neutralize the sample with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample to a suitable concentration for analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

    Potential Degradation Pathways

    The following diagram illustrates the most probable degradation pathways for 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid under basic conditions.

    start 1-(4-ethynylphenyl)cyclopropane- 1-carboxylic acid deprotonation Deprotonation of Alkyne start->deprotonation Strong Base nucleophilic_attack Nucleophilic Ring Opening start->nucleophilic_attack Base/Nucleophile decarboxylation Decarboxylation (with heat) start->decarboxylation base Base (B-) acetylide Acetylide Intermediate deprotonation->acetylide side_reaction Side Reaction (e.g., dimerization) acetylide->side_reaction Electrophile ring_opened Ring-Opened Product nucleophilic_attack->ring_opened decarboxylated Decarboxylated Product decarboxylation->decarboxylated

    Caption: Potential degradation pathways under basic conditions.

    Analytical Methods for Stability Monitoring

    A robust analytical method is crucial for accurately assessing the stability of your compound.

    • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique for stability studies.[12] A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) is a good starting point. A PDA detector can help in identifying co-eluting peaks and assessing peak purity.[11]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown degradation products by providing molecular weight and fragmentation data.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information on any isolated degradation products, confirming the outcome of a degradation pathway.[12]

    By understanding the potential reactivity of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid and employing systematic troubleshooting and analytical methods, researchers can ensure the integrity and success of their experiments.

    References

    • Alkyne Reactivity - MSU chemistry. (n.d.).
    • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes | Chemical Reviews. (2020, May 29). ACS Publications.
    • Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. (2024, September 24). RSC Publishing.
    • A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols - Benchchem. (n.d.).
    • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans - Arkivoc. (n.d.).
    • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019, February 27).
    • stability of cyclopentane-1,2,3,4-tetracarboxylic acid under different pH and temperature conditions - Benchchem. (n.d.).
    • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
    • Decarboxylation - Organic Chemistry Portal. (n.d.).
    • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances - Scirp.org. (n.d.).
    • Mild Reaction Conditions for the Terminal Deuteration of Alkynes | Organic Letters. (2012, January 11). ACS Publications.
    • sustainable stability indicating HPLC method for the determination of Tigecycline and greenness assessment - F1000Research. (2023, March 28).
    • Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372 - International Journal of Pharmaceutical Sciences. (2025, August 13).
    • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction - MDPI. (2023, April 16).

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Ethynyl-Compound Degradation in Biological Assays

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose ethynyl-tagged probes, click-chemistry precursors, or alkyne-containing drug candidates exhibit unexpec...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose ethynyl-tagged probes, click-chemistry precursors, or alkyne-containing drug candidates exhibit unexpected instability during in vitro biological assays. While terminal alkynes are widely prized for their bioorthogonality in copper-catalyzed azide-alkyne cycloaddition (CuAAC), they are not biologically inert.

    In metabolically active environments—particularly those rich in Cytochrome P450 (CYP450) enzymes—ethynyl groups can undergo rapid biotransformation. This leads to mechanism-based inactivation (MBI), off-target covalent binding, and confounding assay readouts. This guide provides a self-validating troubleshooting framework, addressing the causality behind ethynyl degradation, and equipping you with robust protocols to mitigate these artifacts.

    Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

    Q1: Why does my ethynyl-containing probe degrade so rapidly in Human Liver Microsome (HLM) stability assays? A1: The rapid degradation is likely driven by Cytochrome P450-mediated oxidation rather than spontaneous aqueous hydrolysis. Terminal alkynes (both aryl alkynes and aliphatic ethynyls) are notorious for acting as mechanism-based inactivators (MBIs) of CYP450 enzymes, particularly CYP3A4[2, 3]. When the ethynyl moiety enters the CYP active site, the heme iron-oxo species catalyzes the oxidation of the alkyne triple bond. This generates highly electrophilic reactive intermediates—specifically ketenes or oxirenes. Because these intermediates are formed directly within the active site, they rapidly acylate nearby nucleophilic amino acid residues (apoprotein adduction) or alkylate the prosthetic heme group itself, leading to irreversible enzyme inactivation and the rapid consumption of your probe [1].

    Q2: How can I differentiate between target engagement (click-chemistry labeling) and non-specific CYP450 covalent adduction in my cell-based assays? A2: This is a critical distinction. If your ethynyl probe is oxidized to a ketene, it will covalently bind to off-target proteins, creating false-positive fluorescent signals after your click-reaction step. To differentiate, you must run a control assay using a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) alongside your probe. If the non-specific background labeling decreases in the presence of ABT, your probe is undergoing CYP-mediated bioactivation. True click-chemistry target engagement should not result in the destruction of the heme cofactor, which can be independently monitored via a CO-difference spectral assay.

    Q3: Are all ethynyl compounds equally susceptible to this degradation? A3: No. The electronic environment of the alkyne dictates its reactivity. Aryl alkynes (where the ethynyl group is conjugated to an aromatic ring) are highly susceptible to oxidation and are frequently used intentionally as activity-based protein profiling (ABPP) probes for CYP450s [1]. Similarly, natural products like Echinacea alkylamides containing terminal alkynes exhibit rapid mechanism-based inactivation [4]. Conversely, internal alkynes or sterically hindered ethynyl groups are significantly more stable and resist enzymatic degradation due to steric shielding of the triple bond.

    Section 2: Quantitative Data & Pathway Analysis

    To troubleshoot effectively, you must understand the kinetic fate of your compound. Below is a summary of common ethynyl degradation pathways and their diagnostic markers.

    Table 1: Degradation Pathways and Diagnostic Markers of Ethynyl Compounds in Biological Media

    Functional Group ContextPrimary Degradation PathwayReactive IntermediateDiagnostic Adduct / MetaboliteTypical Half-Life in HLM
    Aryl Terminal Alkyne CYP450 Oxidation (MBI)Ketene / OxireneApoprotein acylation, Carboxylic acid (hydrolysis)< 15 minutes
    Aliphatic Terminal Alkyne CYP450 Oxidation (MBI)OxireneHeme N-alkylation (Green pigment formation)15 - 30 minutes
    17α-Ethynyl (e.g., Steroids) CYP3A4 Oxidation / PeroxidasesD-ring epoxides / KetenesHeme destruction, Diol-3-one derivatives [5]10 - 45 minutes
    4'-C-Ethynyl Nucleosides Acid-catalyzed HydrolysisN/A (Glycosidic cleavage)Free nucleobase> 24 hours (Stable in HLM)

    Visualization of the CYP450 Degradation Pathway:

    Pathway A Terminal Alkyne (Ethynyl Probe) B Cytochrome P450 (Heme Iron-Oxo) A->B Active Site Binding C Reactive Intermediates (Ketene / Oxirene) B->C [O] Transfer D Apoprotein Adducts (Covalent Binding) C->D Nucleophilic Attack E Heme Alkylation (Enzyme Inactivation) C->E Pyrrole N-alkylation F Hydrolysis (Carboxylic Acid) C->F H2O Quenching

    Fig 1: CYP450-mediated bioactivation of terminal alkynes into reactive ketenes/oxirenes.

    Section 3: Experimental Protocols for Validating Ethynyl Stability

    To establish a self-validating system for your compound, you must empirically determine if degradation is CYP-dependent and whether it leads to mechanism-based inactivation.

    Protocol: Assessing CYP450-Mediated Mechanism-Based Inactivation (Time-Dependent Inhibition Assay)

    Objective: Determine if the degradation of your ethynyl compound results in the irreversible inactivation of CYP enzymes via reactive intermediate formation.

    Reagents Needed:

    • Pooled Human Liver Microsomes (HLM) (20 mg/mL)

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P dehydrogenase)

    • Ethynyl test compound (10 mM stock in DMSO)

    • CYP-specific probe substrate (e.g., Midazolam for CYP3A4)

    • Quenching solution (Ice-cold Acetonitrile containing internal standard)

    Step-by-Step Methodology:

    • Primary Incubation (Inactivation Phase): Prepare a primary reaction mixture containing 1.0 mg/mL HLM and your ethynyl test compound (at 0, 1, 5, 10, and 50 µM) in phosphate buffer. Pre-warm to 37°C for 5 minutes.

    • Initiation: Initiate the bioactivation by adding the NADPH regenerating system (final volume 100 µL). Incubate at 37°C.

    • Time-Course Aliquoting: At specific pre-incubation time points (0, 5, 10, 20, and 30 minutes), withdraw a 10 µL aliquot from the primary incubation.

    • Secondary Incubation (Activity Phase): Transfer the 10 µL aliquot into a secondary incubation tube containing 90 µL of buffer, NADPH, and the CYP-specific probe substrate (e.g., 5 µM Midazolam) at 37°C. Note: This 10-fold dilution minimizes reversible competitive inhibition, isolating the irreversible MBI effect.

    • Metabolite Formation: Allow the secondary incubation to proceed for 10 minutes to measure the remaining CYP enzyme activity.

    • Quenching: Stop the secondary reaction by adding 100 µL of ice-cold acetonitrile. Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

    • LC-MS/MS Analysis: Analyze the supernatant for the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam).

    • Data Interpretation: Plot the natural log of the remaining enzyme activity versus pre-incubation time. A time- and concentration-dependent loss of activity confirms that your ethynyl compound is undergoing degradation via CYP-mediated mechanism-based inactivation.

    Visualization of the Experimental Workflow:

    Workflow Step1 1. Primary Incubation (HLM + Ethynyl Compound) Step2 2. Initiate with NADPH (Trigger CYP450 Oxidation) Step1->Step2 Step3 3. Time-Course Sampling (0 to 30 min) Step2->Step3 Step4 4. Secondary Incubation (Dilute 10x + Add Probe Substrate) Step3->Step4 Step5 5. Quench & Centrifuge (Ice-cold Acetonitrile) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate Remaining CYP Activity) Step5->Step6

    Fig 2: Two-step dilution workflow for assessing time-dependent CYP450 inactivation.

    Conclusion & Best Practices

    When utilizing ethynyl-containing compounds in biological assays, do not assume they are metabolically inert bioorthogonal handles. Always run minus-NADPH controls in your microsomal stability assays to distinguish enzymatic degradation from chemical instability. If your compound suffers from rapid CYP-mediated degradation, consider structural optimizations such as utilizing internal alkynes, introducing steric bulk adjacent to the ethynyl group, or switching to alternative bioorthogonal handles like strained cycloalkynes (e.g., DBCO) if the assay environment allows.

    References
    • Wright, A. T., et al. "A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes." PMC - NIH.
    • Kalgutkar, A. S., et al. "Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks.
    • Sevrioukova, I. F., et al.
    • Matthias, A., et al. "Cytochrome P450 enzyme-mediated degradation of Echinacea alkylamides in human liver microsomes." PubMed - NIH.
    • L. L. Y. et al.
    Optimization

    Troubleshooting low yields in the cyclopropanation of styrenes

    Troubleshooting Low Yields in the Cyclopropanation of Styrenes Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing cyclopropanes from unfunctionalized st...

    Author: BenchChem Technical Support Team. Date: March 2026

    Troubleshooting Low Yields in the Cyclopropanation of Styrenes

    Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing cyclopropanes from unfunctionalized styrenes presents unique mechanistic hurdles. Unlike allylic alcohols that benefit from heteroatom-directing effects, styrenes rely entirely on their inherent nucleophilicity to trap highly reactive carbenoid intermediates. This often leads to competing side reactions, catalyst poisoning, and frustratingly low yields.

    This guide is structured to help you diagnose your specific failure mode, understand the underlying causality of the reaction kinetics, and implement self-validating protocols to rescue your yields.

    Diagnostic Flowchart

    Diagnostic Start Low Yield in Styrene Cyclopropanation Method Which Method? Start->Method Diazo Diazo Decomposition (Rh, Cu, Ru) Method->Diazo SS Simmons-Smith (Zn, CH2I2) Method->SS D_Issue1 High Dimerization (Maleate/Fumarate) Diazo->D_Issue1 D_Issue2 Low Conversion (Unreacted Styrene) Diazo->D_Issue2 S_Issue1 Reaction Stalls / Quenched SS->S_Issue1 D_Sol1 Use Syringe Pump (Slow Addition) D_Issue1->D_Sol1 D_Sol2 Electron-Deficient? Increase catalyst electrophilicity D_Issue2->D_Sol2 S_Sol1 Strict Schlenk Technique Check Zn Activation S_Issue1->S_Sol1 S_Sol2 Use Furukawa Mod. (Et2Zn instead of Zn-Cu) S_Issue1->S_Sol2

    Caption: Diagnostic flowchart for troubleshooting low yields in styrene cyclopropanation.

    Section 1: Diazo-Mediated Cyclopropanation (Rh, Cu, Ru Catalysis)

    Q1: Why am I seeing mostly diethyl maleate/fumarate instead of my desired cyclopropane when using ethyl diazoacetate (EDA)? Causality: The formation of maleates and fumarates is the result of carbene dimerization, which is the most prevalent side reaction in transition-metal-catalyzed cyclopropanation[1]. The metal catalyst (e.g., Rh, Cu, Ru) decomposes the diazo compound to form a highly electrophilic metal-carbenoid intermediate. If the local concentration of the unreacted diazo compound is higher than the effective concentration of the styrene, the carbenoid will preferentially attack another diazo molecule rather than the alkene[2]. Solution: You must artificially lower the steady-state concentration of the diazo compound. This is mechanically achieved using a syringe pump to ensure the EDA is consumed as soon as it enters the flask[1]. Furthermore, switching from a simple copper catalyst to a rhodium catalyst (e.g., Rh2(OAc)4) or a sterically demanding Ru(salen) complex can significantly suppress carbene dimerization activity[2][3].

    Q2: My reaction with an electron-deficient styrene (e.g., 4-chlorostyrene or 4-trifluoromethylstyrene) stalls at 30% conversion. How do I improve this? Causality: Metal-carbenoids are inherently electrophilic. They undergo a concerted, asynchronous [2+1] cycloaddition with the alkene. Electron-rich alkenes stabilize the transition state via favorable HOMO(alkene)-LUMO(carbene) interactions. Conversely, electron-deficient styrenes lower the HOMO energy, increasing the activation barrier[1][2]. When the alkene reacts sluggishly, the carbenoid is left vulnerable to competing side reactions (like dimerization or solvent insertion), effectively poisoning or consuming the active catalytic species. Solution: Increase the equivalents of the styrene (use it as the solvent if it is a cheap liquid), or utilize a more electrophilic catalyst to lower the LUMO of the carbenoid. Alternatively, use a solid-phase approach where the alkene is the limiting reagent on a resin, allowing you to flood the system with excess diazo without complicating purification[1].

    Section 2: Simmons-Smith & Zinc-Carbenoid Approaches

    Q3: I am using the classical Simmons-Smith reaction (Zn-Cu couple, CH2I2) on styrene, but the yield is abysmal compared to my allylic alcohol substrates. Why? Causality: The classical Simmons-Smith reagent (iodomethylzinc iodide) relies heavily on the nucleophilicity of the alkene. Allylic alcohols possess a proximal hydroxyl group that coordinates to the zinc carbenoid, directing it to the alkene and drastically lowering the activation energy (the "directing effect")[4]. Unfunctionalized styrenes lack this directing group, making the standard Zn-Cu couple insufficiently reactive. Solution: Switch to the Furukawa modification using diethylzinc (Et2Zn), which generates a more reactive carbenoid species. Alternatively, employing catalytic zinc halides with aryldiazomethanes has been shown to successfully cyclopropanate unfunctionalized styrenes smoothly[5].

    Section 3: Emerging Photoredox Methods

    Q4: Are there alternative methods to cyclopropanate styrenes that avoid explosive diazo compounds and moisture-sensitive zinc reagents entirely? Causality: Yes. Recent advancements in photoredox catalysis utilize halogen atom transfer (XAT) to generate carbenoid-equivalent species from common solvents like dichloromethane (CH2Cl2). By using an amine carboxyborane and a photocatalyst under blue LED irradiation, CH2Cl2 undergoes XAT to form a radical species that adds to the styrene, followed by a polar 3-exo-tet cyclization to yield the cyclopropane[6]. This completely circumvents the need for diazo compounds or organozinc reagents.

    Quantitative Data Summary

    Table 1: Comparison of Catalytic Systems for Styrene Cyclopropanation

    Catalytic SystemCarbene SourceDimerization RiskTypical Yield (Styrene)Trans:Cis SelectivityReference
    Cu(OTf)2 (1 mol%)EDAHigh60-75%~ 70:30[3]
    Rh2(OAc)4 (1 mol%)EDAModerate85-95%~ 75:25[1]
    Ru(salen) EDAVery Low (<1%)>90%> 90:10[2]
    Zn-Cu Couple (Classic)CH2I2N/A<30%N/A[5]
    Et2Zn (Furukawa)CH2I2N/A80-90%N/A[5]
    Photocatalyst + Borane CH2Cl2N/A78%N/A[6]
    Self-Validating Experimental Protocols
    Protocol 1: Syringe-Pump Mediated Rh-Catalyzed Cyclopropanation

    Objective: Maximize cyclopropane yield from styrene and EDA while suppressing diethyl maleate/fumarate formation.

    Workflow Prep 1. System Prep Flame-dry & Purge Mix 2. Catalyst + Styrene Dissolve in DCM Prep->Mix Pump 3. Syringe Pump Add EDA (0.5 mmol/h) Mix->Pump Monitor 4. Self-Validation GC/NMR Aliquot Pump->Monitor Monitor->Pump If EDA accumulates, slow addition rate Quench 5. Quench & Purify Flash Chromatography Monitor->Quench

    Caption: Workflow for self-validating diazo-mediated cyclopropanation using continuous addition.

    Step-by-Step Methodology:

    • Preparation & Inertion: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry N2 (repeat 3x). Causality: Rh(II) catalysts possess open axial coordination sites and can be deactivated by coordinating moisture.

    • Catalyst & Substrate Loading: Add styrene (1.5 mmol, 1.5 equiv) and Rh2(OAc)4 (0.01 mmol, 1 mol%) to 5 mL of anhydrous CH2Cl2. Stir at room temperature.

      • Validation Checkpoint 1: The solution must exhibit the characteristic emerald-green/blue color of the active Rh2(OAc)4 dimer.

    • Continuous Addition: Dissolve ethyl diazoacetate (EDA, 1.0 mmol, 1.0 equiv) in 5 mL of CH2Cl2. Load into a gas-tight syringe. Use a syringe pump to add this solution to the reaction mixture at a rate of 0.5 mL/h (over 10 hours). Causality: Keeping the steady-state concentration of EDA extremely low prevents the carbenoid from finding another EDA molecule, forcing it to react with the styrene[1].

    • In-Process Validation: After 2 hours, withdraw a 50 µL aliquot, dilute in CH2Cl2, and analyze via GC-MS or TLC.

      • Validation Checkpoint 2: You should observe the product mass/spot. If unreacted EDA is accumulating in the chromatogram, the pump rate is exceeding the catalytic turnover rate. Immediately reduce the pump rate.

    • Workup: Once addition is complete, stir for an additional 1 hour. Evaporate the solvent and purify via flash column chromatography.

    Protocol 2: Furukawa-Modified Simmons-Smith Cyclopropanation

    Objective: Overcome the low reactivity of unfunctionalized styrenes using a highly reactive ethylzinc carbenoid.

    Step-by-Step Methodology:

    • System Purging: Flame-dry a Schlenk flask and purge with Argon. Causality: Organozinc reagents are violently quenched by water, destroying the carbenoid precursor.

    • Reagent Mixing: Dissolve styrene (1.0 mmol) in 5 mL anhydrous CH2Cl2. Cool to 0 °C.

    • Carbenoid Generation: Slowly add diethylzinc (Et2Zn, 1.0 M in hexanes, 2.0 mmol). Then, dropwise add diiodomethane (CH2I2, 2.0 mmol).

      • Validation Checkpoint 1: You must observe the evolution of ethane gas (bubbling) as the EtZnCH2I carbenoid forms. If no gas evolves, the Et2Zn reagent has degraded (likely oxidized to zinc alkoxides); abort the reaction and source fresh reagent.

    • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. Causality: Unfunctionalized styrenes lack a directing group, requiring higher temperatures and longer reaction times compared to allylic alcohols[4].

    • Quench & Validation: Carefully quench with saturated aqueous NH4Cl at 0 °C.

      • Validation Checkpoint 2: A white precipitate of zinc salts will form, confirming the presence of active zinc species throughout the reaction. Extract the aqueous layer with CH2Cl2, dry over Na2SO4, and purify.

    Sources

    Troubleshooting

    Overcoming poor reactivity of the ethynyl group in subsequent reactions

    Welcome to the Technical Support Center for Ethynyl Group (-C≡CH) Reactivity. The terminal alkyne is a cornerstone functional group in modern synthetic chemistry, bioconjugation, and materials science.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Ethynyl Group (-C≡CH) Reactivity. The terminal alkyne is a cornerstone functional group in modern synthetic chemistry, bioconjugation, and materials science. However, its reactivity is highly context-dependent. Poor reactivity, unexpected side products, or complete reaction failure usually stem from catalyst deactivation, competing oxidative pathways, or unintended functional group transformations.

    This guide provides researchers and drug development professionals with mechanistic insights, diagnostic workflows, and self-validating protocols to overcome these challenges.

    Diagnostic Workflow for Ethynyl Reactivity

    EthynylTroubleshooting Start Ethynyl Reactivity Issue Detected Identify Identify Reaction Context Start->Identify CuAAC CuAAC (Click Chemistry) Identify->CuAAC Sonogashira Sonogashira Cross-Coupling Identify->Sonogashira Oligo Oligonucleotide Synthesis Identify->Oligo CuAAC_Issue Catalyst Oxidation & Low Reaction Rate CuAAC->CuAAC_Issue Sono_Issue Glaser Homocoupling (Diyne Formation) Sonogashira->Sono_Issue Oligo_Issue Base-Catalyzed Hydration (Methyl Ketone Formation) Oligo->Oligo_Issue CuAAC_Sol Add THPTA/TBTA Ligands Maintain Reducing Environment CuAAC_Issue->CuAAC_Sol Sono_Sol Degas Solvents Slow Alkyne Addition Copper-Free Catalyst Sono_Issue->Sono_Sol Oligo_Sol Use TIPS-Protected Alkyne TBAF Deprotection Oligo_Issue->Oligo_Sol

    Diagnostic workflow for troubleshooting ethynyl group reactivity across different chemical contexts.

    Module 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    Mechanistic Insight & FAQs

    The CuAAC reaction relies on the formation of a copper-acetylide intermediate. Aliphatic terminal alkynes possess lower intrinsic acidity and reactivity compared to electron-deficient ethynyl arenes[1]. Furthermore, the required Cu(I) catalyst is thermodynamically unstable in aerobic, aqueous environments, rapidly disproportionating into Cu(0) and Cu(II)[2].

    Q: My terminal alkyne shows poor reactivity during aqueous bioconjugation, and the reaction mixture slowly turns green. What is happening? A: The green color is a visual indicator that your active Cu(I) catalyst has oxidized to inactive Cu(II)[2]. Without Cu(I), the critical copper-acetylide intermediate cannot form. Furthermore, Cu(II) actively promotes the oxidative homocoupling of your alkyne (Glaser coupling), depleting your starting material[2][3]. Solution: Incorporate an accelerating, water-soluble ligand. Ligands coordinate Cu(I), raising its redox potential by approximately 300 mV, which shields it from oxidation and significantly accelerates the cycloaddition[3].

    Quantitative Comparison of CuAAC Accelerating Ligands

    Selecting the right ligand is critical for overcoming poor ethynyl reactivity in specific solvent systems.

    LigandAqueous SolubilityCu(I) StabilizationRelative Reaction RatePrimary Application
    TBTA Low (Requires up to 30% DMSO)HighModerateOrganic synthesis, organic-aqueous mixtures[4]
    THPTA Very High (Water soluble)HighFastBioconjugation, protein labeling without DMSO[3][4]
    BTTAA HighVery HighVery FastHighly sensitive in vivo bioconjugation[5]
    Self-Validating Protocol: THPTA-Assisted CuAAC Bioconjugation

    This protocol includes built-in visual and chemical checks to validate catalyst integrity and alkyne reactivity[2][4].

    • Catalyst Premix Preparation: In a microcentrifuge tube, combine 1 mM CuSO₄ and 5 mM THPTA in degassed pure water.

      • Validation Check: The 1:5 ratio ensures all copper is fully coordinated. The solution should remain clear/light blue.

    • Reaction Assembly: Add the premix to your reaction vessel containing the protein-alkyne (25 µM) and azide-fluorophore (50 µM) in phosphate buffer (pH 7.4).

    • Initiation: Add freshly prepared sodium ascorbate (5 mM) to reduce Cu(II) to Cu(I).

      • Validation Check: The solution must remain clear. A shift to green/blue during the reaction indicates ascorbate depletion and Cu(II) formation. If this occurs, degas the system more rigorously.

    • Surrogate Testing (Optional but Recommended): Before committing expensive biomolecules, run a parallel reaction using a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) and your terminal alkyne. Fluorescence only activates upon successful triazole formation, providing real-time validation of your ethynyl group's reactivity[2][5].

    Module 2: Sonogashira Cross-Coupling

    Mechanistic Insight & FAQs

    In Sonogashira cross-coupling, the ethynyl group is intended to couple with an aryl or vinyl halide. However, in the presence of a copper(I) co-catalyst and trace oxygen, the terminal alkyne undergoes a competing oxidative dimerization known as Glaser-Hay coupling[6][7].

    Q: I am attempting a Sonogashira coupling, but GC-MS shows massive consumption of my terminal alkyne into a byproduct with double the expected mass. How do I prevent this? A: You are observing Glaser homocoupling (1,3-diyne formation)[6]. Oxygen acts as an oxidant for the copper acetylide intermediate, leading to dimerization[7]. Solution: Rigorously degas all solvents (e.g., via freeze-pump-thaw) and maintain a strictly inert argon or nitrogen atmosphere[7]. Employ a "slow addition" technique for the alkyne to keep its steady-state concentration low, disfavoring the bimolecular homocoupling[6][7]. If the issue persists, switch to a copper-free palladium catalyst system[6][8].

    Self-Validating Protocol: Copper-Free Sonogashira Coupling

    Removing copper entirely eliminates the mechanistic pathway for Glaser homocoupling, forcing the ethynyl group to react exclusively via the palladium cycle[7][8].

    • System Preparation: To a flame-dried Schlenk flask under a strict argon atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (5 mol%), and an amine base (e.g., triethylamine, 2.0 eq)[8].

    • Solvent Addition: Add anhydrous, rigorously degassed DMF (or THF).

      • Validation Check: Proper degassing prevents the palladium(0) catalyst from oxidizing into "palladium black" (a dark, inactive precipitate).

    • Slow Alkyne Addition: Dissolve the terminal alkyne (1.2 eq) in a small amount of degassed solvent. Add this solution dropwise over 1–2 hours using a syringe pump.

      • Validation Check: Slow addition maintains a low localized alkyne concentration, mathematically suppressing any background dimerization[6][7].

    • Monitoring: Heat to 60°C and monitor by GC-MS. Validate success by confirming the absence of the diyne mass peak and the presence of the desired cross-coupled mass.

    Module 3: Oligonucleotide & Solid-Phase Synthesis

    Mechanistic Insight & FAQs

    When incorporating ethynyl groups into oligonucleotides (e.g., using 5-ethynyl-dU phosphoramidites), researchers often find the alkyne completely unreactive post-synthesis. This is due to the harsh, basic conditions used during standard cleavage and deprotection (e.g., concentrated ammonia and heat).

    Q: My ethynyl-modified oligo won't click after cleavage and deprotection. The mass is slightly higher than expected. Why? A: The ethynyl group is highly susceptible to base-catalyzed hydration. During standard deprotection, the terminal alkyne is hydrated into an unreactive methyl ketone, permanently blocking the CuAAC reaction[9]. Solution: Utilize a TIPS (triisopropylsilyl)-protected ethynyl phosphoramidite during solid-phase synthesis. The bulky TIPS group sterically prevents hydration. Post-synthesis, the TIPS group is cleanly removed using a mild fluoride treatment[9].

    Self-Validating Protocol: TIPS-Protected Alkyne Deprotection

    Fluoride specifically targets the silicon-carbon bond of the TIPS group without affecting the nucleobases or hydrating the alkyne[9].

    • Preparation: Following standard solid-phase synthesis and base deprotection, dry the TIPS-ethynyl oligonucleotide completely.

    • Dissolution: Dissolve the oligo in 0.4 mL anhydrous DMF in a plastic centrifuge tube.

      • Validation Check: Glass tubes can consume fluoride ions; using plastic ensures maximum Tetrabutylammonium fluoride (TBAF) efficacy.

    • Deprotection: Add 0.1 mL of TBAF to the tube and incubate at 45°C for 15 minutes[9].

    • Quenching: Quench the reaction with 0.5 mL of 2M triethylammonium acetate (TEAA).

    • Purification: Desalt the oligonucleotide using a size-exclusion cartridge (e.g., Glen Gel-Pak™) to yield the fully reactive, unmodified terminal alkyne ready for click chemistry[9].

    Sources

    Optimization

    Challenges in the scale-up synthesis of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid

    Welcome to the Technical Support Center for the scale-up synthesis of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid. This portal is designed for process chemists and drug development professionals transitioning this...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the scale-up synthesis of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid. This portal is designed for process chemists and drug development professionals transitioning this critical API building block from milligram-scale medicinal chemistry to multi-kilogram pilot plant production.

    The synthesis relies on the robust generation of the halogenated intermediate, 1-(4-bromophenyl)cyclopropanecarboxylic acid[1], followed by a highly sensitive palladium-catalyzed alkynylation[2]. Scale-up introduces severe limitations regarding heat transfer, heavy metal remediation, and intermediate stability that must be managed through precise engineering and chemical controls[3].

    Executive Process Overview

    SyntheticWorkflow Step1 1. Cyclopropanation (Exothermic) Step2 2. Nitrile Hydrolysis (Sterically Hindered) Step1->Step2 NaOH, PTC Mass-transfer limit Step3 3. Sonogashira Coupling (O2 Sensitive) Step2->Step3 KOH, Glycol, 150°C Overcome activation energy Step4 4. TMS Deprotection (Thermal Sensitive) Step3->Step4 Pd/Cu, TMS-Acetylene Strict anaerobic control Target Target API Intermediate: 1-(4-ethynylphenyl)cyclopropane- 1-carboxylic acid Step4->Target K2CO3, MeOH, 20°C Prevent polymerization

    Overall synthetic workflow and critical control points for scale-up.

    Quantitative Scale-Up Metrics & Quality Attributes

    Summarized below are the validated baseline metrics for a 5 kg scale-up campaign.

    Reaction StepTarget IntermediateExpected YieldCritical Process Parameter (CPP)Key Impurity / IPC Limit
    Cyclopropanation 1-(4-Bromophenyl)cyclopropanecarbonitrile85–90%Dosing rate (T < 40 °C)Mono-alkylated intermediate (< 2.0% by GC)
    Hydrolysis 1-(4-Bromophenyl)cyclopropanecarboxylic acid75–80%Temperature (150 °C)Unreacted nitrile (< 1.0% by HPLC)
    Sonogashira 1-(4-(TMS-ethynyl)phenyl)cyclopropanecarboxylic acid80–85%O₂ exclusion (DO < 0.1 ppm)Glaser dimer (< 5.0% by HPLC)
    Deprotection 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid88–92%Base equivalents (1.1 eq)Des-ethynyl degradation (< 0.5% by HPLC)

    Scale-Up Troubleshooting & FAQs

    Q1: During the cyclopropanation of 4-bromophenylacetonitrile on a 5 kg scale, we observe thermal runaways and high levels of unreacted starting material. How can we mitigate this? Mechanistic Causality: The double alkylation with 1,2-dibromoethane is highly exothermic. Using sodium hydride (NaH) on scale generates stoichiometric hydrogen gas and causes sudden thermal spikes, posing a massive explosion hazard. Solution: Switch to a Phase Transfer Catalysis (PTC) system using 50% aqueous NaOH, toluene, and tetrabutylammonium bromide (TBAB). By strictly metering the addition of 4-bromophenylacetonitrile and 1,2-dibromoethane into the heated base/PTC mixture, the reaction rate becomes mass-transfer limited at the biphasic interface, completely preventing thermal runaways.

    Q2: Hydrolysis of 1-(4-bromophenyl)cyclopropanecarbonitrile to the carboxylic acid stalls at 50% conversion even after 24 hours at reflux in EtOH/NaOH. Why? Mechanistic Causality: The cyclopropyl ring creates a highly sterically hindered, "neopentyl-like" environment around the nitrile carbon. This severe steric bulk blocks the trajectory of the incoming hydroxide nucleophile. Standard refluxing ethanol (~78 °C) does not provide enough thermal energy to overcome this immense activation barrier. Solution: Transition to a high-boiling solvent system like ethylene glycol with KOH at 150–160 °C. The elevated temperature provides the necessary kinetic energy to drive the hydrolysis of the hindered nitrile to completion.

    Q3: In the Sonogashira coupling step, we are generating 15-20% of the Glaser homocoupling dimer, consuming our TMS-acetylene and complicating purification. How do we suppress this? Mechanistic Causality: Glaser homocoupling (the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne) is catalyzed by Cu(II) species. Cu(II) is generated when the Cu(I) co-catalyst is exposed to trace oxygen in the reactor[3]. Furthermore, high local concentrations of the alkyne favor the dimerization pathway over the cross-coupling pathway.

    SonogashiraLogic Issue High Homocoupling (Glaser Dimer) Cause1 O2 Ingress Cu(I) -> Cu(II) Issue->Cause1 Cause2 High Local Conc. of TMS-Acetylene Issue->Cause2 Fix1 Rigorous Degassing (Ar/N2 Sparging) Cause1->Fix1 Fix2 Continuous Metered Addition (4-6 hrs) Cause2->Fix2

    Root cause analysis and mitigation logic for Glaser homocoupling.

    Solution:

    • Rigorous degassing of all solvents via subsurface Argon sparging for at least 60 minutes prior to catalyst addition.

    • Meter the TMS-acetylene slowly via a dosing pump over 4–6 hours rather than a single bolus addition to keep its steady-state concentration low.

    Q4: Our final API intermediate fails heavy metal specifications (>50 ppm Pd). Crystallization alone isn't removing it. What is the scalable solution? Mechanistic Causality: Palladium strongly coordinates to the alkyne and carboxylic acid moieties of the product, forming stable, soluble complexes that co-crystallize with the API[2]. Solution: Introduce a functionalized silica metal scavenger (e.g., SiliaMetS Thiol) during the organic workup of the TMS-intermediate. The thiol groups have a higher affinity for Pd than the product. Stirring at 40 °C for 4 hours before filtration routinely reduces Pd levels to <10 ppm.

    Self-Validating Experimental Protocols

    Protocol A: High-Temperature Sterically Hindered Hydrolysis

    Objective: Convert 1-(4-bromophenyl)cyclopropanecarbonitrile to 1-(4-bromophenyl)cyclopropanecarboxylic acid.

    • Charge a glass-lined reactor with ethylene glycol (5 L/kg of starting material) and KOH pellets (4.0 equivalents). Stir at 60 °C until complete dissolution is achieved.

    • Add 1-(4-bromophenyl)cyclopropanecarbonitrile (1.0 eq) in one portion.

    • Ramp the reactor temperature to 150 °C at a rate of 1 °C/min. Maintain heavy agitation.

    • Hold at 150 °C for 18 hours.

    • Validation Checkpoint 1 (IPC): Withdraw a 1 mL sample, quench into 5 mL of 1N HCl, extract with acetonitrile, and analyze via HPLC (254 nm). The system is validated to proceed ONLY if the area percent of the starting nitrile is < 1.0%. If > 1.0%, extend heating by 4 hours and re-sample.

    • Cool the reactor to 20 °C and slowly quench into ice water (15 L/kg).

    • Acidify the aqueous layer with 6N HCl to pH 2.0. The product will precipitate as a white solid. Filter, wash with water, and dry under vacuum at 50 °C.

    Protocol B: Sonogashira Coupling & Metal Scavenging

    Objective: Install the TMS-protected alkyne and remediate heavy metals.

    • Charge a dry reactor with 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq), CuI (0.05 eq), and Pd(PPh₃)₄ (0.05 eq) under a strict Argon atmosphere.

    • Add degassed Triethylamine (3.0 eq) and degassed Toluene (10 L/kg).

    • Heat the mixture to 60 °C.

    • Dose TMS-acetylene (1.5 eq) continuously over 5 hours via a subsurface dip-tube.

    • Validation Checkpoint 2 (IPC): 1 hour after dosing is complete, analyze the reaction mixture via HPLC. The system is validated to proceed ONLY if starting material is < 2.0% and Glaser dimer is < 5.0%. If starting material is > 2.0%, dose an additional 0.2 eq of TMS-acetylene over 1 hour.

    • Cool to 40 °C. Add 1N HCl to adjust the aqueous phase to pH 3.0. Separate the organic layer.

    • Scavenge: To the organic layer, add SiliaMetS Thiol (20% w/w relative to theoretical yield). Stir at 40 °C for 4 hours.

    • Validation Checkpoint 3 (IPC): Filter a 5 mL aliquot through Celite and analyze the filtrate via ICP-MS. The system is validated if Pd < 10 ppm and Cu < 10 ppm. If metals exceed 10 ppm, add an additional 10% w/w scavenger and stir for 2 more hours.

    • Filter the entire batch through a Celite pad, concentrate the filtrate under reduced pressure, and crystallize the product from Heptane.

    Sources

    Troubleshooting

    Preventing polymerization of ethynyl-containing compounds during synthesis

    Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ethynyl-containing compounds. This guide is designed to provide you with in-depth technical assistance,...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ethynyl-containing compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the prevention of unwanted polymerization during synthesis.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses common issues encountered during the synthesis of ethynyl-containing compounds.

    Q1: What is terminal alkyne dimerization and why is it a problem?

    A1: Terminal alkyne dimerization, most commonly known as Glaser coupling, is an oxidative homocoupling reaction that forms a 1,3-diyne from two terminal alkyne molecules. This is a significant side reaction, particularly in the presence of copper catalysts and oxygen. It reduces the yield of the desired product, consumes the starting material, and complicates the purification process due to the formation of these unwanted byproducts.[1]

    Q2: Which reaction types are most susceptible to alkyne dimerization?

    A2: Reactions that utilize copper catalysts are highly prone to Glaser coupling. This includes the Sonogashira cross-coupling reaction, a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, can also be affected.[3][4]

    Q3: What are the main strategies to prevent the dimerization of terminal alkynes?

    A3: The primary strategies to minimize or eliminate terminal alkyne dimerization include:

    • Protection of the terminal alkyne: Using a protecting group on the acidic alkyne proton prevents it from participating in the coupling reaction.[1]

    • Strict control of reaction conditions: This involves the rigorous exclusion of oxygen, the use of reducing agents, and temperature control.[1]

    • Modification of the catalytic system: Employing copper-free reaction conditions is a very effective method to prevent Glaser coupling.[1]

    Q4: How can I tell if my starting alkyne is already oligomerizing before I even start my reaction?

    A4: The stability of ethynyl-containing compounds varies. Some can be prone to slow oligomerization upon storage, especially if exposed to air, light, or trace metal impurities. Before use, it is good practice to check the purity of your starting material by techniques like NMR. The appearance of new, broad signals or a complex baseline may indicate the presence of oligomers. For more sensitive applications, techniques like Gel Permeation Chromatography (GPC) can reveal the presence of higher molecular weight species.

    Part 2: In-Depth Troubleshooting Guides

    This section provides detailed solutions to specific problems you may encounter during your experiments.

    Guide 1: Unwanted Dimerization in Copper-Catalyzed Reactions

    Issue: Formation of a significant amount of homocoupled 1,3-diyne byproduct.

    Possible Cause 1: Presence of Oxygen

    The Glaser coupling reaction is an oxidative process that is often promoted by the presence of oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1]

    Possible Cause 2: Copper(I) Catalyst

    Copper(I) salts are key promoters of the Glaser coupling reaction.

    • Solution 1: Use a Protecting Group. Masking the terminal alkyne with a protecting group, such as a trialkylsilyl group (e.g., TMS or TIPS), will prevent the homocoupling reaction. The protecting group can be removed in a subsequent step.[1]

    • Solution 2: Employ Copper-Free Conditions. For reactions like the Sonogashira coupling, numerous copper-free protocols have been developed that effectively eliminate the Glaser homocoupling side reaction.[1]

    • Solution 3: Add a Reducing Agent. The addition of a reducing agent can help to maintain the copper catalyst in the Cu(I) state and prevent the oxidative homocoupling.[3][4]

    Guide 2: Polymerization During Work-up and Purification

    Issue: Your reaction appears clean by TLC or LC-MS, but upon work-up and column chromatography, you observe significant product loss and the formation of insoluble materials.

    Root Cause: This is a common issue and is often due to the combination of residual copper catalyst and exposure to atmospheric oxygen during the work-up and purification steps.[3][4] The Glaser coupling can be a fast reaction under these conditions.

    Solutions:

    • Maintain Low Temperature: After the reaction is complete, cool the reaction mixture to a low temperature (e.g., 0 °C or below) before exposing it to air.[3][4] Perform extractions and other work-up procedures at low temperatures if possible.

    • Add a Reducing Agent Post-Reaction: Before work-up, add an excess of a mild reducing agent like sodium ascorbate or tin(II) 2-ethylhexanoate to the reaction mixture. This will help to keep the copper in its +1 oxidation state and prevent the oxidative coupling.[3][4]

    • Thoroughly Remove Copper: Ensure that all copper salts are removed during the work-up. Washing with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution can be effective.

    • Deoxygenate Solvents for Chromatography: If the product is particularly sensitive, consider deoxygenating the solvents used for column chromatography by sparging with nitrogen or argon.

    Guide 3: Thermal Instability and Decomposition

    Issue: Low yields or the formation of unexpected byproducts, especially in reactions requiring heat.

    Root Cause: While Glaser coupling is a major issue, some ethynyl-containing compounds can be thermally labile and undergo other decomposition pathways. For example, ynol ethers can undergo a retro-ene reaction to form ketenes, and other substituted alkynes can rearrange or polymerize at elevated temperatures.[5]

    Solutions:

    • Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Screen for Catalyst Systems that Operate at Lower Temperatures: For cross-coupling reactions, investigate modern catalyst systems that are highly active at room temperature.

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged heating.

    • Consider Stability of Structurally Similar Compounds: If you are working with a novel compound, look for literature on the thermal stability of structurally related molecules to anticipate potential issues.[5]

    Part 3: Experimental Protocols

    Protocol 1: General Procedure for Silyl Protection of Terminal Alkynes

    This protocol describes the protection of a terminal alkyne using chlorotrimethylsilane (TMS-Cl) as an example.

    • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

    • Dissolve the terminal alkyne (1.0 equivalent) in an anhydrous solvent such as THF or dichloromethane under the inert atmosphere.

    • Cool the solution to 0 °C or -78 °C, depending on the reactivity of the alkyne and base.

    • Slowly add a suitable base, such as a Grignard reagent (e.g., EtMgBr, 1.1 equivalents) or an organolithium reagent (e.g., n-BuLi, 1.1 equivalents).

    • Stir the solution for 30-60 minutes at the same temperature.

    • Add chlorotrimethylsilane (1.2 equivalents) dropwise to the solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the product by column chromatography.

    Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

    This protocol provides a general guideline for a copper-free Sonogashira reaction.

    • In a glovebox or under a strictly inert atmosphere, add the aryl/vinyl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additional ligand to a reaction vessel.

    • Add an anhydrous, deoxygenated solvent (e.g., THF, dioxane, or toluene).

    • Add a suitable base, often an amine such as triethylamine or diisopropylethylamine (2-3 equivalents).

    • Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC, GC, or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

    Part 4: Data Summaries and Visualizations

    Table 1: Common Protecting Groups for Terminal Alkynes
    Protecting GroupAbbreviationCommon Reagents for ProtectionCommon Reagents for DeprotectionNotes
    TrimethylsilylTMSTMS-Cl, TMS-OTfK₂CO₃/MeOH, TBAF, HClEasily removed, but can be labile to acidic or basic conditions.
    TriethylsilylTESTES-Cl, TES-OTfTBAF, HF-PyridineMore stable than TMS.
    tert-ButyldimethylsilylTBDMSTBDMS-Cl, TBDMS-OTfTBAF, HF-PyridineMore sterically hindered and generally more stable than TMS and TES.
    TriisopropylsilylTIPSTIPS-Cl, TIPS-OTfTBAF, HF-PyridineVery sterically hindered and robust. Often used when other silyl groups are not stable enough.
    Table 2: Common Reducing Agents to Inhibit Glaser Coupling
    Reducing AgentTypical ConcentrationWhen to AddNotes
    (+)-Sodium L-ascorbateExcess (e.g., 5-10 mol%)Can be present during the reaction or added post-reaction.[3][4]Water-soluble, mild, and effective at preventing the oxidation of Cu(I).[3]
    Tin(II) 2-ethylhexanoateExcessTypically added post-reaction.[3][4]Soluble in organic solvents.
    HydroquinoneCatalytic amountsOften added as a stabilizer to monomers.A common radical inhibitor.
    Diethylhydroxylamine-Used as an inhibitor in industrial processes.[]Volatile and effective.
    Diagrams

    Glaser_Coupling cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products R_C_CH 2 R-C≡CH (Terminal Alkyne) Acetylide Copper(I) Acetylide Intermediate R_C_CH->Acetylide + Cu(I) Cu_I Cu(I) Catalyst Oxygen O₂ (Oxidant) Oxidation Oxidation (Cu(I) → Cu(II)) Acetylide->Oxidation + O₂ Coupling Reductive Elimination Oxidation->Coupling Diyne R-C≡C-C≡C-R (1,3-Diyne - Unwanted Dimer) Coupling->Diyne Cu_I_regen Cu(I) Catalyst (regenerated) Coupling->Cu_I_regen caption Glaser coupling pathway leading to unwanted alkyne dimerization.

    Caption: Glaser coupling pathway leading to unwanted alkyne dimerization.

    Troubleshooting_Workflow Start Unwanted Polymerization Observed Is_Cu_Catalyst Is a Copper Catalyst Used? Start->Is_Cu_Catalyst Inert_Atmosphere Is the Reaction Under Inert Atmosphere? Is_Cu_Catalyst->Inert_Atmosphere Yes Check_Workup Is Polymerization Occurring During Work-up? Is_Cu_Catalyst->Check_Workup No Use_Protecting_Group Strategy 1: Use a Protecting Group (e.g., TMS) Inert_Atmosphere->Use_Protecting_Group No Use_Cu_Free Strategy 2: Switch to a Copper-Free Protocol Inert_Atmosphere->Use_Cu_Free No Add_Reducing_Agent Strategy 3: Add a Reducing Agent (e.g., Ascorbate) Inert_Atmosphere->Add_Reducing_Agent No Inert_Atmosphere->Check_Workup Yes Success Problem Solved Use_Protecting_Group->Success Use_Cu_Free->Success Add_Reducing_Agent->Success Improve_Inert_Atmosphere Action: Improve Inert Atmosphere Technique (e.g., Degas Solvents) Improve_Inert_Atmosphere->Success Low_Temp_Workup Action: Perform Low-Temperature Work-up and/or Add Reducing Agent Before Exposure to Air Check_Workup->Low_Temp_Workup Yes Check_Workup->Success No Low_Temp_Workup->Success caption Troubleshooting workflow for alkyne polymerization.

    Caption: Troubleshooting workflow for alkyne polymerization.

    References

    Sources

    Optimization

    Technical Support Center: Method Development &amp; Purity Analysis for 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid

    Welcome to the analytical support hub for 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid . This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing rob...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the analytical support hub for 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid . This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, stability-indicating High-Performance Liquid Chromatography (HPLC) methods for this specific intermediate.

    The Analytical Architecture

    Method development for this molecule requires balancing the acidic nature of the cyclopropane-carboxylic acid moiety with the reactive, hydrophobic profile of the 4-ethynylphenyl group. The workflow below outlines the logical progression from screening to regulatory validation.

    Workflow cluster_0 Phase 1: Chromatographic Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start 1-(4-ethynylphenyl)cyclopropane- 1-carboxylic acid Col Column Selection (Phenyl-Hexyl for pi-pi interactions) Start->Col MP Mobile Phase pH (pH < 3.0 to suppress COOH) Col->MP Grad Gradient Optimization (Separate des-ethynyl impurities) MP->Grad Val ICH Q2(R2) Validation (Specificity, LOD/LOQ, Linearity) Grad->Val

    Analytical method development lifecycle for carboxylic acid purity analysis.

    Core Diagnostics: Method Development FAQs

    Q1: Why is peak tailing so prominent for this molecule, and what is the mechanistic solution? A1: The carboxylic acid group has a pKa of approximately 4.0–4.5. In unbuffered or neutral mobile phases, the molecule exists in a state of partial ionization. This creates a dual-retention mechanism on standard silica-based columns: hydrophobic retention of the ethynylphenyl group and secondary ion-exchange interactions between the ionized carboxylate and residual silanols on the stationary phase. The Solution: You must lower the mobile phase pH to at least 1.0 unit below the pKa to ensure the molecule is 100% non-ionized (1)[1]. Using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (pH ~2.0–2.5) effectively suppresses ionization and restores sharp, symmetrical peaks.

    Q2: Which stationary phase provides the best selectivity against synthetic precursors? A2: While a standard C18 column provides baseline retention, a Phenyl-Hexyl stationary phase is vastly superior. The ethynylphenyl group possesses a rich, conjugated π -electron system. A Phenyl-Hexyl column leverages π−π stacking interactions, offering orthogonal selectivity that easily resolves the target API from its des-ethynyl or bromo-phenyl precursors, which differ primarily in their π -electron density.

    Q3: What are the critical regulatory requirements for validating this purity method? A3: To ensure the method is fit for its intended purpose, it must be validated according to the latest global frameworks (2)[2]. This requires demonstrating specificity (resolution from impurities), accuracy, precision, and establishing the Quantitation Limit (QL). Furthermore, the method must be proven to be stability-indicating by reliably detecting changes in quality attributes during storage (3)[3].

    Troubleshooting Guide

    Troubleshooting Issue Peak Tailing Observed Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Column Chemistry Issue->Check2 Fix1 Adjust pH < 3.0 (Suppress Ionization) Check1->Fix1 pH > pKa Fix2 Use End-capped or Polar-embedded Check2->Fix2 Silanol Interactions

    Logical troubleshooting pathway for resolving carboxylic acid peak tailing.

    Issue 1: Appearance of a +18 Da Impurity Peak Over Time

    • Causality: The terminal alkyne (ethynyl group) is highly susceptible to acid-catalyzed hydration, especially in the presence of trace transition metals (e.g., iron from stainless steel LC tubing). This converts the alkyne into a methyl ketone via Markovnikov addition.

    • Resolution: Prepare samples in non-aqueous diluents (e.g., 100% Acetonitrile) where possible. If aqueous diluents are required, analyze immediately or store in amber vials at 4°C. Consider using a biocompatible (PEEK) LC system or adding a trace metal chelator (like EDTA) to the mobile phase if degradation persists.

    Issue 2: Retention Time Drift

    • Causality: The cyclopropane-carboxylic acid is highly sensitive to minor fluctuations in mobile phase pH and organic composition.

    • Resolution: Ensure the aqueous mobile phase is prepared fresh daily. If using a gradient, incorporate a strict 5-minute post-run equilibration step to allow the stationary phase to fully re-equilibrate with the highly aqueous starting conditions.

    Self-Validating Experimental Protocol

    This protocol is designed as a closed-loop, self-validating system. The inclusion of strict System Suitability Testing (SST) ensures that no data is reported unless the chromatographic environment is optimal.

    Step-by-Step Methodology

    1. Reagent Preparation:

    • Mobile Phase A (MPA): Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas.

    • Mobile Phase B (MPB): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

    • Diluent: 50:50 Water:Acetonitrile (v/v).

    2. Sample Preparation:

    • Standard Solution: Accurately weigh 10.0 mg of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid reference standard. Dissolve in 10.0 mL of Diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes.

    • System Suitability Solution: Spike the Standard Solution with 0.1% (w/w) of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (synthetic precursor).

    3. Chromatographic Conditions:

    • Column: Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 254 nm (optimal for the conjugated ethynylphenyl chromophore).

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 - 2.0 min: 10% MPB

      • 2.0 - 12.0 min: 10% 90% MPB

      • 12.0 - 15.0 min: 90% MPB

      • 15.0 - 15.1 min: 90% 10% MPB

      • 15.1 - 20.0 min: 10% MPB (Equilibration)

    4. System Suitability Test (SST) - The Validation Gate: Before analyzing unknown samples, inject the System Suitability Solution. The system is only validated for use if:

    • Resolution ( Rs​ ): ≥2.0 between the target API and the bromo-precursor.

    • Tailing Factor ( Tf​ ): ≤1.5 for the API peak (confirms adequate pH suppression).

    • Precision: %RSD of the API peak area from 5 replicate injections ≤1.0% .

    Quantitative Data & Validation Targets

    The following table summarizes the quantitative performance targets required to validate this method in accordance with ICH Q2(R2) guidelines.

    Validation ParameterICH Q2(R2) RequirementTarget Acceptance CriteriaMechanistic Rationale
    Specificity Complete separation of API from impurities/degradants Rs​>1.5 for all critical pairsEnsures the alkyne hydration degradant does not co-elute with the API.
    Linearity Proportional response across the reportable range R2≥0.999 (Range: LOQ to 120% of nominal)Confirms UV detector response is linear for the conjugated π -system.
    Accuracy Agreement with true valueRecovery: 98.0% – 102.0%Verifies no sample loss occurs via adsorption to glass vials or LC tubing.
    Precision (Repeatability) Closeness of agreement between independent test results%RSD ≤2.0% (n=6)Validates the injection mechanism and integration parameters.
    Quantitation Limit (QL) Lowest amount quantifiable with acceptable precisionSignal-to-Noise (S/N) ≥10:1 Critical for monitoring trace levels of genotoxic synthetic precursors.

    References

    • A Review of HPLC Method Development and Validation as per ICH Guidelines, Asian Journal of Pharmaceutical Analysis,
    • Validation of Analytical Procedures Q2(R2)
    • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5, European Medicines Agency (EMA),

    Sources

    Troubleshooting

    Strategies to improve the metabolic stability of cyclopropane-containing compounds

    Introduction As a Senior Application Scientist, I frequently encounter drug development teams struggling with the metabolic liability of cyclopropane-containing candidates. While the cyclopropyl ring is widely deployed a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction As a Senior Application Scientist, I frequently encounter drug development teams struggling with the metabolic liability of cyclopropane-containing candidates. While the cyclopropyl ring is widely deployed as an isostere for alkenes or alkyl groups to increase potency and restrict conformation[1], its unique stereoelectronic properties—specifically the high angular strain and enhanced p-character of its C-C bonds—can become a double-edged sword[2]. When positioned adjacent to heteroatoms (like amines), the ring strain can drive rapid, CYP450-mediated ring-opening, leading to high intrinsic clearance and potential suicide inhibition[3].

    This technical support guide provides actionable troubleshooting strategies, self-validating experimental protocols, and structural modification tactics to rescue the metabolic stability of your cyclopropane series.

    Section 1: Mechanistic Troubleshooting (FAQs)

    Q1: We substituted an isopropyl group with a cyclopropyl ring to improve metabolic stability, but our in vitro human liver microsome (HLM) clearance actually increased. Why is this happening?

    The Causality: While isolated cyclopropanes generally possess stronger, shorter C-H bonds that resist standard aliphatic hydroxylation[2], placing a cyclopropyl group directly adjacent to an amine (forming a cyclopropylamine) introduces a severe metabolic liability. Cytochrome P450 (CYP450) enzymes oxidize the nitrogen or the adjacent alpha-carbon.

    Historically, this was attributed to a Single Electron Transfer (SET) mechanism forming an aminium radical. However, recent density functional theory (DFT) calculations and kinetic isotope studies confirm that a Hydrogen Abstraction (N-HAT or C-H abstraction) mechanism dominates[3][4]. This abstraction generates a neutral aminyl or carbon-centered radical. To relieve the massive torsional and angular strain of the three-membered ring, the radical undergoes rapid, irreversible ring-opening[3]. This forms a highly reactive primary carbon radical that can covalently bind to the CYP450 heme (causing suicide inhibition) or hydrolyze into rapidly cleared metabolites[4].

    CYP450_Metabolism Substrate Cyclopropylamine Substrate CYP CYP450 Oxidation Substrate->CYP NHAT N-H / C-H Abstraction (Radical Formation) CYP->NHAT Major Pathway RingOpen Rapid Ring Opening (Reactive Intermediate) NHAT->RingOpen Strain Relief Dealkyl Carbinolamine (N-Dealkylation) NHAT->Dealkyl Hydroxyl Rebound Toxicity Covalent Binding (Suicide Inhibition) RingOpen->Toxicity Clearance Metabolite Clearance Dealkyl->Clearance

    CYP450-mediated cyclopropylamine metabolism highlighting the strain-driven ring-opening pathway.

    Q2: How can we structurally modify our cyclopropane motif to block this ring-opening and improve half-life?

    The Causality & Solution: To stabilize the ring, you must either electronically deactivate the adjacent heteroatom or sterically/electronically fortify the cyclopropane itself.

    • Gem-Difluorination: Introducing a gem-difluoro substitution on the cyclopropane ring significantly lowers the HOMO energy, making the adjacent bonds less susceptible to CYP450 oxidation[2]. The strong electron-withdrawing nature of fluorine strengthens the adjacent C-C bonds against homolytic cleavage.

    • Spirocyclic Fusion: Fused or spiro-cyclopropanes (e.g., spiro[2.3]hexane) introduce inherent three-dimensionality and steric bulk that physically blocks the CYP450 catalytic site from accessing the vulnerable alpha-protons[5][6].

    • Oxetane Isosterism: If the cyclopropane cannot be salvaged, replacing it with an oxetane ring is a proven strategy to shuttle metabolism away from CYP450 entirely, often redirecting it toward less aggressive pathways like microsomal epoxide hydrolases[7].

    Section 2: Quantitative Benchmarking

    To guide your structural modifications, refer to the following benchmark data summarizing the typical impact of cyclopropane modifications on metabolic stability.

    Table 1: Comparative Metabolic Stability of Alkyl vs. Modified Cyclopropyl Motifs

    Structural MotifHLM CLint​ (µL/min/mg)Half-life ( t1/2​ , min)Primary Metabolic Liability
    Isopropylamine45 - 60~25N-dealkylation
    Cyclopropylamine> 120< 10Rapid ring-opening / Suicide inhibition
    gem-Difluorocyclopropylamine15 - 25> 60Sterically hindered N-dealkylation
    Spiro[2.3]hexane-amine< 10> 120Highly stable; minor aliphatic hydroxylation
    Oxetane-3-amine12 - 20> 75Non-CYP mediated clearance

    (Note: Values are representative medians derived from standard medicinal chemistry optimization campaigns[2][5][7].)

    Section 3: Experimental Protocols & Workflows

    Q3: How do we experimentally validate if our high clearance is due to reactive ring-opening (suicide inhibition) versus standard N-dealkylation?

    Protocol: Reactive Metabolite Trapping & LC-MS/MS Identification To build a self-validating system, you must trap the transient ring-opened radical before it binds to the enzyme. We use Glutathione (GSH) to trap soft electrophiles and Potassium Cyanide (KCN) to trap hard iminium intermediates.

    Step-by-Step Methodology:

    • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

    • Trapping Agent Addition: Add 5 mM GSH (for soft reactive intermediates) or 1 mM KCN (for hard carbinolamine/iminium intermediates) to the mixture.

    • Substrate Spiking: Spike in your cyclopropane test compound to a final concentration of 10 µM. Crucial Self-Validation Step: Include a positive control (e.g., Ticlopidine) to ensure trapping efficacy, and a negative control (incubation without NADPH) to validate that the ring-opening is strictly CYP-dependent.

    • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

    • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Perform a neutral loss scan for 129 Da (characteristic of GSH adducts) or look for [M+CN] adducts.

    Trapping_Workflow Incubation 1. Microsomal Incubation (HLM + NADPH + GSH) Quench 2. Reaction Quenching (Cold Acetonitrile) Incubation->Quench Centrifuge 3. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 4. LC-MS/MS Analysis (Neutral Loss Scan) Centrifuge->LCMS Data 5. Structural Elucidation (Adduct Identification) LCMS->Data

    Step-by-step workflow for reactive metabolite trapping and LC-MS/MS analysis.

    Q4: We want to synthesize the gem-difluorocyclopropane analog to rescue stability. What is the most reliable protocol for this transformation?

    Protocol: Synthesis of gem-Difluorocyclopropanes via Carbene Addition The most reliable and scalable method for installing a gem-difluorocyclopropane onto an existing alkene is via the generation of a difluorocarbene intermediate[2][8].

    Step-by-Step Methodology:

    • Setup: Flame-dry a round-bottom flask under an inert argon atmosphere.

    • Reagent Mixing: Dissolve your starting alkene (1.0 eq) in anhydrous diglyme or toluene. Add sodium chlorodifluoroacetate ( ClCF2​CO2​Na ) (3.0 eq) as the carbene source.

    • Heating: Heat the reaction mixture to 150°C (if using diglyme) under reflux. The thermal decomposition of sodium chlorodifluoroacetate generates CO2​ , NaCl , and the highly reactive difluorocarbene ( :CF2​ ).

    • Reaction Monitoring: Stir for 4-6 hours, monitoring the disappearance of the starting alkene via TLC or LC-MS.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (to remove salts) and brine.

    • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography on silica gel.

    Causality Note: The concerted cycloaddition of the singlet difluorocarbene to the alkene is stereospecific, meaning it will perfectly retain the original cis or trans geometry of your starting olefin, ensuring predictable SAR.

    References

    • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]

    • Title: Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference Source: Frontiers in Chemistry URL: [Link]

    • Title: Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer Source: PubMed (NIH) URL: [Link]

    • Title: The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade Source: European Journal of Medicinal Chemistry (NIH) URL: [Link]

    • Title: Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings Source: Pharmacology & Pharmacy (SCIRP) URL: [Link]

    Sources

    Optimization

    FAQ 1: Why is my carboxylic acid candidate exhibiting idiosyncratic drug toxicity (IDT) in late-stage screening?

    Welcome to the Technical Support Center for Carboxylic Acid Drug Development. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the metabolic liabilities, structural optim...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Carboxylic Acid Drug Development. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the metabolic liabilities, structural optimization strategies, and in vitro screening protocols associated with carboxylic acid-containing drug candidates.

    The Mechanistic Root Cause: If your candidate is showing signs of idiosyncratic drug toxicity (IDT) or drug-induced liver injury (DILI), the carboxylic acid moiety is likely undergoing phase II bioactivation rather than simple detoxification.

    In vivo, carboxylic acids are substrates for UDP-glucuronosyltransferases (UGTs), which catalyze the formation of 1-O-β-acyl glucuronides (AGs). While glucuronidation is typically a clearance mechanism, AGs are electrophilically reactive. They can undergo intramolecular acyl migration to form 2-, 3-, and 4-isomers, which are highly susceptible to nucleophilic attack. This leads to transacylation or glycation, resulting in 1[1]. Additionally, carboxylic acids can be metabolized by acyl-CoA synthetase into acyl-CoA thioesters, which are often exponentially more reactive than AGs and contribute significantly to hepatotoxicity[1]. These haptenized proteins are subsequently recognized by the immune system, triggering severe, unpredictable IDT[1].

    G Drug Carboxylic Acid Drug UGT UGT Enzymes (Glucuronidation) Drug->UGT AcylCoA_Syn Acyl-CoA Synthetase Drug->AcylCoA_Syn AG 1-O-β-Acyl Glucuronide (Reactive Intermediate) UGT->AG AcylCoA Acyl-CoA Thioester AcylCoA_Syn->AcylCoA Migration Acyl Migration (2-, 3-, 4-isomers) AG->Migration Covalent Protein Covalent Binding (Transacylation/Glycation) AG->Covalent Direct AcylCoA->Covalent Migration->Covalent IDT Idiosyncratic Drug Toxicity (IDT) / DILI Covalent->IDT

    Metabolic pathways of carboxylic acid drugs leading to protein covalent binding and IDT.

    FAQ 2: How can I structurally modify my candidate to eliminate AG-mediated toxicity without losing target affinity?

    Structural Troubleshooting via Bioisosterism: To bypass UGT-mediated bioactivation while retaining the pharmacophore's critical hydrogen-bonding and electrostatic interactions, you must employ 2[2].

    The causality behind this strategy relies on altering the electronic distribution and steric environment. For example, replacing the carboxylate with a 5-substituted 1H-tetrazole maintains a similar acidic pKa (~4.5–4.9) and planar geometry, allowing it to mimic the original receptor interactions (as seen in the AT1 receptor antagonist Losartan)[2]. Because the negative charge is delocalized across the four nitrogen atoms, it is no longer a viable substrate for UGTs, effectively eliminating the risk of acyl glucuronide formation[2].

    However, be cautious: tetrazoles form strong hydrogen bonds with water, resulting in high desolvation energies that can limit passive membrane permeability despite an overall increase in lipophilicity[2].

    Quantitative Comparison of Common Bioisosteres:

    Functional GroupTypical pKaLipophilicity (LogD impact)Metabolic LiabilityIDT Risk Profile
    Carboxylic Acid 4.2 - 4.5LowAcyl glucuronidation & CoA conjugationHigh (if AG t1/2 < 3.6h)
    1H-Tetrazole 4.5 - 4.9Moderate (High desolvation energy)Stable against UGTsLow
    Hydroxamic Acid 8.0 - 9.0Low to ModerateSulfation / GlucuronidationModerate
    Acylsulfonamide 4.5 - 5.0Moderate to HighGenerally stableLow

    FAQ 3: My compound must retain the carboxylic acid. How do I screen for IDT risk in vitro?

    Predictive Assay Troubleshooting: If structural replacement is not an option, you must empirically determine the reactivity of your candidate's acyl glucuronide. The chemical stability of the AG is the most reliable predictor of its IDT risk.

    Research demonstrates that evaluating the3 provides a clear safety threshold[3]. Drugs categorized as "safe" typically exhibit an AG t1/2 ≥ 7.2 hours, whereas drugs withdrawn due to IDT exhibit an AG t1/2 ≤ 1.7 hours. A validated classification cutoff for high-risk compounds is a half-life of < 3.6 hours [3].

    To definitively prove that your compound's AG does not pose a hazard, you must perform a self-validating Acyl Glucuronide Covalent Binding Assay [4].

    Protocol: In Vitro Acyl Glucuronide Biosynthesis and HSA Covalent Binding Assay

    This protocol is designed as a self-validating system. It utilizes alkaline hydrolysis to ensure that only true covalent adducts are measured, eliminating false positives from non-specific binding.

    Step 1: AG Biosynthesis Incubate your carboxylic acid drug (10–20 µM) with Human Liver Microsomes (HLM, 1 mg/mL), UDP-glucuronic acid (UDPGA, 5 mM), and alamethicin (to permeabilize microsomal membranes) in 0.1 M KPB (pH 7.4) at 37°C for 60 minutes. Self-Validation Control: Run parallel incubations with Zomepirac (known high-risk, positive control) and Ibuprofen (known safe, negative control).

    Step 2: Quenching & Isolation Quench the reaction with an equal volume of ice-cold acetonitrile (ACN). Centrifuge at 10,000 x g for 10 minutes to pellet the microsomal proteins. The supernatant now contains your biosynthesized 1-O-β-acyl glucuronide.

    Step 3: HSA Incubation Transfer the AG-containing supernatant into a fresh tube containing Human Serum Albumin (HSA) to achieve a final HSA concentration of 40 mg/mL (physiological concentration). Incubate at 37°C for 2 to 4 hours to allow transacylation/glycation to occur.

    Step 4: Protein Precipitation & Extensive Washing (Critical Step) Precipitate the HSA by adding 3 volumes of acidic ACN (0.1% formic acid). Centrifuge to pellet the protein. Self-Validation Check: Discard the supernatant and wash the protein pellet at least 5 times with methanol/water (80:20 v/v). Analyze the final wash supernatant via LC-MS/MS; you must confirm the complete absence of the free parent drug before proceeding to ensure no non-covalent drug remains trapped in the pellet.

    Step 5: Alkaline Hydrolysis Resuspend the thoroughly washed protein pellet in 0.1 M NaOH. Incubate at 80°C for 1 hour. This harsh basic condition cleaves the covalent ester/amide adducts, releasing the haptenized parent drug back into solution.

    Step 6: LC-MS/MS Quantification Neutralize the hydrolysate with 0.1 M HCl, extract the released parent drug using liquid-liquid extraction, and quantify via LC-MS/MS. The molar amount of released parent drug directly represents the extent of covalent protein binding.

    Workflow Step1 1. AG Biosynthesis (HLM + UDPGA) Step2 2. HSA Incubation (37°C, 2-4 hrs) Step1->Step2 Step3 3. Protein Precipitation & Extensive Washing Step2->Step3 Step4 4. Alkaline Hydrolysis (Cleave Adducts) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

    Step-by-step workflow for the in vitro acyl glucuronide HSA covalent binding assay.

    References

    • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL
    • Carboxylic Acid (Bio)
    • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated Source: ACS Chemical Research in Toxicology URL
    • Source: PubMed (NIH)
    • In Vitro Assessment of the Reactivity of Acyl Glucuronides Source: ResearchGate URL

    Sources

    Reference Data & Comparative Studies

    Validation

    Strategic Application Guide: 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid vs. Classical Carboxylic Acid Bioisosteres in Lead Optimization

    Executive Summary & Strategic Context The carboxylic acid moiety is a ubiquitous pharmacophore in medicinal chemistry, essential for establishing critical salt bridges and hydrogen bond networks with target proteins[1]....

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Context

    The carboxylic acid moiety is a ubiquitous pharmacophore in medicinal chemistry, essential for establishing critical salt bridges and hydrogen bond networks with target proteins[1]. However, native unhindered carboxylic acids frequently introduce severe pharmacokinetic liabilities. They are highly polar (limiting passive membrane permeability) and serve as prime substrates for Phase II metabolic clearance via UDP-glucuronosyltransferases (UGTs), which can lead to the formation of reactive, potentially toxic acyl glucuronides[1][2].

    To circumvent these issues, drug discovery programs traditionally rely on carboxylic acid bioisosteres —such as tetrazoles, sulfonamides, and hydroxamic acids—to mimic the acidic proton while altering the physicochemical profile[2]. However, an alternative and highly effective paradigm is the conformational restriction and steric shielding of the native carboxylate[3].

    The compound (CAS 1314655-25-8) exemplifies this advanced strategy. By pairing a sterically demanding cyclopropane ring with a versatile ethynylphenyl vector, researchers can preserve the native carboxylate for target engagement while synthetically engineering out its metabolic liabilities[4].

    Structural & Physicochemical Comparison

    When optimizing a lead compound, the choice between a classical bioisostere and a sterically shielded acid dictates the trajectory of your downstream assays.

    • Classical Bioisosteres (e.g., Tetrazoles): Tetrazoles effectively match the pKa of carboxylic acids (~4.5–5.0) and resist glucuronidation[2]. However, they distribute their negative charge over a larger aromatic system, which inherently increases the Topological Polar Surface Area (TPSA)[1][5]. This increase often results in a severe desolvation penalty, drastically reducing passive permeability (Caco-2/PAMPA).

    • Conformational Restriction (Cyclopropane-1-carboxylic acid): Retaining the native carboxylate avoids the TPSA penalty of heterocycles. The gem-disubstituted cyclopropane ring introduces rigid steric bulk directly adjacent to the sp² carbon of the carboxylate[3][6]. This specific geometry restricts the conformational freedom of the acid (reducing the entropic penalty upon target binding) and physically shields the moiety from the active site of UGT enzymes[4].

    • The Ethynyl Vector: The para-ethynyl group acts as a rigid, linear pharmacophore capable of occupying deep hydrophobic pockets. Crucially, it serves as a bioorthogonal handle for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC), enabling rapid late-stage functionalization.

    Table 1: Comparative Physicochemical Profile
    Moiety / StrategyApprox. pKaImpact on Lipophilicity (logP)TPSA Contribution (Ų)Primary Metabolic Liability
    Native Carboxylic Acid 4.0 - 5.0Baseline37.3High (Acyl glucuronidation)
    Tetrazole Bioisostere 4.5 - 5.0Decreases logP43.6Low
    Acylsulfonamide 4.5 - 6.0Variable / Moderate62.5Low
    Hydroxamic Acid 8.0 - 9.0Decreases logP49.3Moderate (Hydrolysis)
    1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid 4.5 - 5.0 Increases logP 37.3 Low (Sterically shielded)

    Mechanistic Causality in Experimental Design

    As an Application Scientist, I emphasize that your structural strategy must dictate your validation workflows. If you deploy a tetrazole, your primary burden of proof lies in rescuing permeability. If you deploy 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, your experimental design must validate the reduction in Phase II clearance while exploiting the alkyne for Structure-Activity Relationship (SAR) expansion.

    G Acid Native Carboxylic Acid (High Clearance) Bioisostere Classical Bioisosteres (e.g., Tetrazole) Acid->Bioisostere Replace COOH Steric Conformational Restriction (Cyclopropane-COOH) Acid->Steric Modify α-Carbon Permeability Issue: Increased TPSA Requires Optimization Bioisostere->Permeability Stability Benefit: Steric Shielding Reduces Glucuronidation Steric->Stability Ethynyl Ethynyl Vector (CuAAC Handle) Steric->Ethynyl Functionalize

    Caption: Logical decision tree: classical bioisosteric replacement vs. alpha-carbon restriction.

    Self-Validating Experimental Protocols

    To objectively benchmark 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid against classical bioisosteres, execute the following coupled workflows.

    Protocol 1: In Vitro UGT Metabolic Stability Assay

    Causality: This assay proves that the cyclopropane ring effectively shields the carboxylic acid from Phase II metabolism. We use alamethicin to permeabilize the microsomal membranes; without it, the highly polar UDPGA cofactor cannot reach the UGT active sites located on the luminal side of the endoplasmic reticulum, leading to false-positive stability data.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM MgCl₂.

    • Microsome Activation: Suspend Human Liver Microsomes (HLM) to a concentration of 1.0 mg/mL. Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes to induce pore formation in the ER membranes.

    • Substrate Spiking: Add the test compound (1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, tetrazole analog, or unhindered control) to a final concentration of 1 µM. Ensure final DMSO concentration remains < 0.1% to prevent enzyme inhibition.

    • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the glucuronidation reaction by adding the cofactor Uridine 5'-diphospho-glucuronic acid (UDPGA) to a final concentration of 2 mM.

    • Quenching: At designated time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

    • Self-Validation & Analysis: Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( ) from the log-linear depletion curve of the parent compound. A valid assay will demonstrate a significantly lower for the cyclopropane derivative compared to the unhindered acid.

    Protocol 2: High-Throughput CuAAC "Click" Derivatization

    Causality: The ethynyl group is a bioorthogonal handle. We utilize sodium ascorbate in this protocol to reduce Cu(II) to the active Cu(I) catalytic species in situ. This prevents the oxidative Glaser homocoupling of the alkynes, ensuring high-fidelity triazole formation for SAR libraries.

    Step-by-Step Methodology:

    • Reaction Setup: In a 96-well deep-well plate, dispense 10 mM of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (dissolved in DMSO) into each well.

    • Azide Addition: Introduce a diverse library of organic azides (1.2 equivalents, 12 mM) into the respective wells.

    • Catalyst Generation: Prepare a fresh catalytic stock: CuSO₄·5H₂O (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in a degassed H₂O/t-BuOH (1:1 v/v) solvent system.

    • Coupling: Dispense the catalyst mixture into the wells. Seal the plate and agitate at room temperature for 12 hours.

    • Purification & Validation: Filter the crude mixtures through a 96-well Solid-Phase Extraction (SPE) silica plate to strip out cytotoxic copper salts. Confirm product mass (triazole formation) via high-throughput LC-MS.

    Workflow Cpd 1-(4-ethynylphenyl) cyclopropane-1-carboxylic acid UGT Phase II UGT Assay (HLM + UDPGA) Cpd->UGT Evaluate Stability CuAAC CuAAC Click Chemistry (CuSO4, Na Ascorbate) Cpd->CuAAC Library Synthesis LCMS LC-MS/MS Analysis (Calculate CL_int) UGT->LCMS Screen High-Throughput Target Screening CuAAC->Screen

    Caption: Parallel experimental workflow for metabolic validation and CuAAC-mediated SAR expansion.

    Summary of Experimental Outcomes

    When properly executed, comparative experimental data typically aligns with the metrics below. The cyclopropane approach successfully decouples metabolic stability from permeability penalties.

    Table 2: Representative Performance Metrics (Cyclopropane vs. Bioisosteres)
    Compound ClassHLM Clearance (µL/min/mg)Caco-2 Permeability ( x 10⁻⁶ cm/s)Target Affinity (Relative )
    Unhindered Phenylacetic Acid > 80 (Rapid Clearance)2.5 (Moderate)1.0x (Baseline)
    Tetrazole Bioisostere < 15 (Highly Stable)0.8 (Poor)2.5x
    Cyclopropane-1-carboxylic acid < 20 (Stable) 4.2 (Excellent) 0.8x - 1.2x

    Conclusion

    While classical bioisosteres like tetrazoles and sulfonamides remain foundational tools in medicinal chemistry, they frequently force a compromise between metabolic stability and passive permeability. The implementation of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid represents a highly sophisticated structural workaround. By leveraging the cyclopropane ring for steric shielding, researchers can preserve the potent target engagement of the native carboxylate while normalizing its ADME profile. Concurrently, the ethynyl vector empowers rapid, late-stage functionalization, making this scaffold an invaluable, dual-purpose asset for modern lead optimization.

    References

    • [2] Ballatore, C., Perez-Perez, M. J., Del Rio, A., Dias, J. Z., Brouwer, K. R., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. URL:[Link]

    • [1] Goossens, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. URL:[Link]

    • [4] Lassalas, P., Gay, B., Lasfargeas, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. URL:[Link]

    • [5] Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA University College Cork. URL:[Link]

    • [3][6] Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. (Contextual application of sp3-rich bioisosteres). URL:[Link]

    Sources

    Comparative

    Comparative study of ethynylphenyl and vinylphenyl cyclopropane carboxylic acids

    As of early 2026, the cyclopropane carboxylic acid scaffold has transcended its traditional role as a simple conformational restrictor. By introducing specific substituents on the phenyl ring—namely, ethynyl or vinyl gro...

    Author: BenchChem Technical Support Team. Date: March 2026

    As of early 2026, the cyclopropane carboxylic acid scaffold has transcended its traditional role as a simple conformational restrictor. By introducing specific substituents on the phenyl ring—namely, ethynyl or vinyl groups—we fundamentally alter the molecule's synthetic trajectory. As a Senior Application Scientist, I frequently guide research teams through the selection of these building blocks. While the unsubstituted parent compound is well-documented in the , functionalizing the phenyl ring dictates whether the molecule will serve as a precision tool in drug discovery or a structural monomer in advanced materials.

    This guide provides an objective, data-driven comparison of ethynylphenyl and vinylphenyl cyclopropane carboxylic acids, detailing their divergent reactivities, mechanistic causality, and field-proven experimental protocols.

    Structural Causality and Reactivity Profiles

    Both molecules share a cyclopropane ring that locks the phenyl group and the carboxylic acid into a rigid dihedral angle. This conformational restriction reduces the entropic penalty upon target binding, a principle heavily utilized in the synthesis of complex cyclopropylamines, as highlighted in . However, the terminal appendages dictate their ultimate utility:

    • Ethynylphenyl Cyclopropane Carboxylic Acid: The terminal alkyne (-C≡CH) is acidic, sterically unhindered, and highly specific. Sourced frequently for advanced synthesis by suppliers like , it acts as a premier bioorthogonal handle for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). It is the alternative of choice for synthesizing PROTAC linkers and Antibody-Drug Conjugates (ADCs).

    • Vinylphenyl Cyclopropane Carboxylic Acid: The vinyl group (-CH=CH2) is electron-rich and prone to radical propagation. Recent breakthroughs published in the demonstrate that this alternative is ideal for copolymerization. The bulky cyclopropane-phenyl side chains disrupt polymer chain packing, increasing the free volume and glass transition temperature ( Tg​ ) while preventing crystallization, thereby maintaining optical transparency.

    Quantitative Performance Comparison

    The following table summarizes the objective experimental performance of both alternatives under their respective optimal conditions.

    ParameterEthynylphenyl Cyclopropane Carboxylic AcidVinylphenyl Cyclopropane Carboxylic Acid
    Reactive Appendage Terminal Alkyne (-C≡CH)Terminal Alkene (-CH=CH2)
    Primary Reaction Mode CuAAC (Bioorthogonal Click)Free Radical Copolymerization
    Steric Profile Linear, unhindered handlePlanar, conjugated handle
    Typical Yield (Optimized) >95% (1 hour, Room Temp)85–90% (12 hours, 70°C)
    Downstream Application PROTAC linkers, ADC payloadsOptically transparent resins
    Validation Metric LC-MS (Mass shift for triazole)DSC (Single Tg​ shift)

    Divergent Workflows: Self-Validating Protocols

    To ensure scientific integrity, the following methodologies are designed as self-validating systems. I have explicitly detailed the causality behind the reagent choices to guarantee reproducibility.

    Ethynylphenyl: Late-Stage Functionalization via CuAAC

    Objective: Conjugate the ethynylphenyl derivative to an azide-bearing target protein or linker. Mechanistic Rationale: We utilize ascorbic acid to reduce Cu(II) to the active Cu(I) species in situ, preventing the oxidative homocoupling of the alkyne (Glaser coupling). The addition of the THPTA ligand is a mechanistic necessity; it coordinates the Cu(I) intermediate, accelerating the cycloaddition while shielding the metal center from dissolved oxygen, thereby suppressing the generation of reactive oxygen species (ROS) that would degrade sensitive biological payloads.

    Step-by-Step Protocol:

    • Preparation: Dissolve the ethynylphenyl cyclopropane carboxylic acid (1.0 eq) and the azide-target (1.0 eq) in a degassed 1:1 mixture of t -BuOH/Water.

    • Catalyst Complexation: In a separate vial, pre-mix CuSO4​⋅5H2​O (0.05 eq) with THPTA ligand (0.1 eq). Allow 5 minutes for the complex to form (solution turns light blue).

    • Initiation: Add the Cu-THPTA complex to the main reaction vessel, followed immediately by freshly prepared sodium ascorbate (0.5 eq).

    • Reaction: Stir at room temperature for 1 hour.

    • Self-Validation Check: Analyze an aliquot via LC-MS. The complete disappearance of the alkyne peak and the emergence of the triazole adduct mass (M+H) confirms quantitative conversion. Troubleshooting: If unreacted alkyne persists, spike with an additional 0.1 eq of sodium ascorbate to re-reduce any oxidized copper.

    Vinylphenyl: Synthesis of Optically Transparent Copolymers

    Objective: Copolymerize the vinylphenyl derivative with butyl methacrylate (BMA) to yield a high- Tg​ transparent resin. Mechanistic Rationale: We utilize AIBN (Azobisisobutyronitrile) over peroxide initiators because AIBN provides a controlled, steady radical flux at 70°C without abstracting the relatively weak tertiary hydrogen atoms on the cyclopropane ring. This prevents unwanted ring-opening isomerizations and maintains the structural integrity of the polymer backbone.

    Step-by-Step Protocol:

    • Purification: Pass the vinylphenyl cyclopropane carboxylic acid and BMA monomers through a basic alumina column to remove phenolic polymerization inhibitors.

    • Degassing: Combine monomers (e.g., 10 mol% vinylphenyl derivative, 90 mol% BMA) and AIBN (1 wt%) in anhydrous toluene. Perform three freeze-pump-thaw cycles to strictly remove oxygen (a potent radical scavenger).

    • Polymerization: Seal the Schlenk flask and heat to 70°C in an oil bath for 12 hours under argon.

    • Precipitation: Cool the mixture and precipitate the polymer by adding the solution dropwise into vigorously stirred cold methanol. Filter and dry under vacuum.

    • Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) on the precipitated polymer. A single, distinct glass transition temperature ( Tg​ ) indicates successful random copolymerization. Troubleshooting: Two distinct Tg​ values suggest undesirable block formation or phase separation, requiring an adjustment to the monomer feed ratios.

    Mechanistic Pathway Visualization

    The following diagram illustrates the divergent synthetic logic and downstream applications of these two cyclopropane alternatives.

    G Core Cyclopropane Carboxylic Acid Scaffold Ethynyl Ethynylphenyl Alternative (-C≡CH) Core->Ethynyl Meta/Para Substitution Vinyl Vinylphenyl Alternative (-CH=CH2) Core->Vinyl Meta/Para Substitution Click Bioorthogonal CuAAC (Click Chemistry) Ethynyl->Click Cu(I), Ascorbate Polymer Radical Copolymerization (Chain Growth) Vinyl->Polymer AIBN, 70°C PROTAC Targeted Protein Degraders (PROTACs) Click->PROTAC >95% Yield Optics Optically Transparent Polymers (High Tg) Polymer->Optics 85-90% Yield

    Divergent reactivity pathways of ethynylphenyl and vinylphenyl cyclopropane scaffolds.

    References

    • Mamedli, S. B. (2026). Synthesis and Study of the Properties of an Optically Transparent Copolymer Based on Methyl 2-(4-Vinylphenyl)cyclopropane-1 Carboxylate and Butyl Methacrylate. Russian Journal of Applied Chemistry.[Link]

    • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 80206, 1-Phenylcyclopropanecarboxylic acid. PubChem.[Link]

    • Augustowska, E., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, American Chemical Society.[Link]

    Validation

    Comparison Guide: 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid vs. Conventional PROTAC Linkers

    Targeted protein degradation via Proteolysis-Targeting Chimeras (PROTACs) has shifted drug discovery from an occupancy-driven to an event-driven paradigm. A PROTAC is a heterobifunctional molecule comprising a target-bin...

    Author: BenchChem Technical Support Team. Date: March 2026

    Targeted protein degradation via Proteolysis-Targeting Chimeras (PROTACs) has shifted drug discovery from an occupancy-driven to an event-driven paradigm. A PROTAC is a heterobifunctional molecule comprising a target-binding warhead, an E3 ligase-recruiting ligand, and a chemical linker. Historically viewed as a passive tether, the linker is now recognized as a critical determinant of ternary complex stability, cell permeability, and overall pharmacokinetics[1][2].

    This guide provides an objective, mechanistic comparison between 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8)—a highly specialized, rigid, click-ready building block—and conventional PROTAC linkers such as Polyethylene Glycol (PEG), flexible alkyl chains, and saturated heterocycles.

    Structural Deconstruction & Causality

    To understand the performance of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid in PROTAC design, we must deconstruct its molecular architecture and the physical chemistry it imparts on the final degrader.

    The Phenyl-Cyclopropane Core: Rigidity and Metabolic Stability

    Unlike flexible alkyl chains that sample vast conformational space, the phenyl-cyclopropane core acts as a rigid spacer. The 60° internal angle of the cyclopropane ring creates significant bond angle distortion. The internal C–C bonds possess high p-character (pseudo-double bonds), while the C–H bonds exhibit increased s-character[3]. This hybridization makes the C–H bonds shorter, stronger, and highly resistant to oxidative metabolism by Cytochrome P450 enzymes compared to standard aliphatic chains[3][]. Furthermore, this rigidification pre-organizes the PROTAC, drastically reducing the entropic penalty incurred during the formation of the target-PROTAC-E3 ternary complex[].

    The Ethynyl Vector: Bioorthogonal Assembly and Triazole Dipoles

    The terminal alkyne (ethynyl group) enables rapid PROTAC library synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5][6]. Beyond synthetic tractability, the resulting 1,2,3-triazole ring formed post-click is not a passive joint. It is a rigid, planar heterocycle with a strong dipole moment that can actively engage in hydrogen bonding within the ternary complex, often enhancing degradation efficiency[1][7].

    The Carboxylic Acid Vector: Directed Amide Coupling

    The cyclopropane-1-carboxylic acid provides a reliable vector for amide coupling to amine-bearing E3 ligands (e.g., VHL or CRBN derivatives) or target warheads. The steric bulk of the cyclopropane ring forces the resulting amide bond into a trans-locked conformation, shielding it from catalytic water and enzymatic hydrolysis[].

    Comparative Analysis with Alternative Linkers

    vs. Flexible Linkers (PEG and Alkyl Chains)

    PEG linkers are the industry standard for early-stage PROTACs due to their excellent aqueous solubility and commercial availability[1][7]. However, their extreme flexibility results in a high entropic penalty upon binding; the molecule must "freeze" out of thousands of conformations to form a productive ternary complex[8]. Alkyl chains suffer from the same entropic penalty but lack the solubility benefits of PEG, often leading to highly lipophilic, "brick dust" molecules[1]. Advantage of Cyclopropane-Phenyl: It locks the distance and vector between the two ligands, favoring positive cooperativity and stable ternary complex formation without the massive entropic cost[][7].

    vs. Other Rigid Linkers (Piperazine / Saturated Heterocycles)

    Piperazine and piperidine rings are popular rigidifiers that improve aqueous solubility due to their basic nitrogen atoms[1][9]. However, this basicity can be a double-edged sword: basic amines are frequently protonated at physiological pH, which can hinder passive membrane permeability and lead to off-target lysosomal sequestration (lysosomotropism). Advantage of Cyclopropane-Phenyl: It provides extreme rigidity and 3D character (via the sp3 hybridized cyclopropane) while remaining entirely neutral, thereby avoiding lysosomal trapping and maintaining predictable membrane diffusion[3][].

    TernaryComplex cluster_flexible Flexible Linker (e.g., PEG/Alkyl) cluster_rigid Rigid Linker (Cyclopropane-Phenyl) F_Unbound High Conformational Freedom (Unbound State) F_Bound High Entropic Penalty (Ternary Complex) F_Unbound->F_Bound Binding Event R_Unbound Pre-organized Conformation (Unbound State) R_Bound Low Entropic Penalty (Stable Ternary Complex) R_Unbound->R_Bound Binding Event

    Fig 1. Thermodynamic impact of linker rigidity on PROTAC ternary complex formation.

    Quantitative Data Summary

    The following table summarizes the physicochemical and functional trade-offs between 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (post-click) and standard linker paradigms.

    Linker ClassConformational FlexibilityEntropic Penalty (Binding)Metabolic StabilityAqueous SolubilityPermeability / Lysosomal Trapping
    Cyclopropane-Phenyl (Click) Highly RigidLowExcellent (s-character C-H)Low-ModerateHigh / No Trapping (Neutral)
    PEG Chains (PEG3-PEG5) Highly FlexibleHighModerate (Oxidation prone)ExcellentModerate / No Trapping
    Alkyl Chains (C6-C10) FlexibleHighLow (CYP450 oxidation)PoorLow / No Trapping
    Piperazine/Piperidine RigidLowHighGoodModerate / High Trapping Risk

    Experimental Methodologies: Self-Validating Synthesis

    To utilize 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid effectively, a two-step modular synthesis is required. The causality behind performing the amide coupling before the click reaction is to prevent the free carboxylic acid from interfering with the CuAAC catalyst or complicating the purification of the highly polar triazole intermediate[6].

    Protocol 1: Sterically Hindered Amide Coupling

    Objective: Conjugate the cyclopropane carboxylic acid to an amine-bearing E3 ligand (e.g., a VHL ligand).

    • Activation: Dissolve 1.0 eq of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid and 1.2 eq of HATU in anhydrous DMF. Causality: HATU is selected over EDC/NHS because the cyclopropane ring sterically hinders the carbonyl carbon; HATU generates a highly reactive HOAt ester necessary for hindered couplings.

    • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to ensure complete activation.

    • Coupling: Add 1.0 eq of the amine-bearing E3 ligand. Stir for 4-6 hours.

    • Self-Validation (LC-MS): Sample 5 µL of the reaction mixture. Dilute in MeCN and inject into LC-MS. Validation Checkpoint: The reaction is complete when the peak corresponding to the free acid disappears and a new peak emerges with the exact mass of the [M+H]+ expected product.

    • Purification: Purify via reverse-phase automated flash chromatography (C18, Water/MeCN gradient). Isolate the alkyne-functionalized intermediate.

    Protocol 2: CuAAC Click Chemistry Assembly

    Objective: Conjugate the alkyne-intermediate to an azide-functionalized target warhead to form the final PROTAC.

    • Preparation: Dissolve 1.0 eq of the alkyne-intermediate and 1.0 eq of the azide-warhead in a 1:1 mixture of tert-butanol and water.

    • Catalysis: Add 0.1 eq of CuSO4·5H2O followed by 0.2 eq of sodium ascorbate. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ, preventing oxidative homocoupling of the alkynes (Glaser coupling)[5].

    • Reaction: Stir vigorously at room temperature for 12 hours.

    • Self-Validation (HPLC): Analyze the mixture via analytical HPLC (254 nm). Validation Checkpoint: The formation of the 1,2,3-triazole ring significantly increases the polarity of the molecule. The product peak must elute earlier (lower retention time) than the starting alkyne intermediate. Purity must exceed >95% before biological testing.

    SynthesisWorkflow Start 1-(4-ethynylphenyl)cyclopropane- 1-carboxylic acid Step1 Amide Coupling (HATU/DIPEA) Attach Ligand 1 (Amine) Start->Step1 Intermediate Alkyne-Functionalized Intermediate Step1->Intermediate Step2 CuAAC Click Chemistry Attach Ligand 2 (Azide) Intermediate->Step2 Product Rigid Triazole-Linked PROTAC Step2->Product Validation LC-MS & HPLC Validation Product->Validation

    Fig 2. Step-by-step synthetic workflow for assembling PROTACs using the cyclopropane linker.

    References

    • NIH PMC. "Click chemistry in the development of PROTACs". National Institutes of Health. Available at: [Link]

    • Exploration of Targeted Anti-tumor Therapy. "Current strategies for the design of PROTAC linkers: a critical review". Exploration Pub. Available at: [Link]

    • NIH PMC. "Novel approaches for the rational design of PROTAC linkers". National Institutes of Health. Available at:[Link]

    • ResearchGate. "Classification of most common linkers used in PROTAC design". ResearchGate. Available at: [Link]

    • NIH PMC. "Put a ring on it: application of small aliphatic rings in medicinal chemistry". National Institutes of Health. Available at: [Link]

    Sources

    Comparative

    Validation of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid as a Conformationally Restricted Fragment Binder: A Comparative Guide

    Executive Summary: The Engineering of a Precision Probe In the landscape of target identification and chemical proteomics, the difference between a successful pull-down and an uninterpretable smear of background noise li...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Engineering of a Precision Probe

    In the landscape of target identification and chemical proteomics, the difference between a successful pull-down and an uninterpretable smear of background noise lies in the structural precision of the binder. 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (EPCA) represents a highly engineered bifunctional fragment probe. It marries a target-directing carboxylate moiety with a bioorthogonal alkyne handle, separated by a conformationally rigid cyclopropane core.

    This guide objectively compares the performance of EPCA against traditional flexible and planar fragment alternatives. By analyzing thermodynamic binding data and click-chemistry enrichment yields, we demonstrate why introducing sp³-hybridized conformational restriction is a superior strategy for validating carboxylate-binding targets (e.g., Aldo-Keto Reductases, BACE1, and Cyclooxygenases) in complex biological matrices.

    Mechanistic Rationale: Causality in Structural Design

    As application scientists, we do not select chemical scaffolds arbitrarily; every functional group must serve a thermodynamic or operational purpose.

    The Thermodynamic Advantage of the Cyclopropane Core

    Flexible aliphatic linkers (like acetic acid derivatives) suffer from a high degree of rotational freedom. When these flexible molecules bind to a protein target, they must "freeze" into a single bioactive conformation, resulting in a severe entropic penalty ( −TΔS ).

    By incorporating a cyclopropane ring, we introduce sp³-hybridized conformational restriction. The steric repulsion between adjacent substituents on the cyclopropane ring locks the carboxylic acid and the phenyl ring into a pre-organized, rigid geometry. This drastically reduces the entropic penalty upon target binding, leading to higher affinity and residence time[1]().

    The Bioorthogonal Alkyne Handle

    For downstream target validation, the probe must be extractable from a complex proteome. The terminal ethynyl (alkyne) group is biologically inert, uncharged, and sterically unobtrusive, ensuring the probe maintains native cell permeability. Post-binding, the alkyne serves as the anchor for Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent attachment of biotin-azide tags for streptavidin enrichment[2]().

    Comparative Performance Data

    To validate the efficacy of EPCA, we benchmarked it against two structural analogs using a model carboxylate-binding enzyme (AKR1C3) in a standardized Activity-Based Protein Profiling (ABPP) assay.

    • EPCA (Target Product): 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (Rigid, sp³-hybridized).

    • EPAA (Alternative 1): 2-(4-ethynylphenyl)acetic acid (Flexible, sp³-hybridized).

    • EBA (Alternative 2): 4-ethynylbenzoic acid (Planar, sp²-hybridized, no spacer).

    Table 1: Thermodynamic and Proteomic Enrichment Comparison
    MetricEPCA (Cyclopropane Core)EPAA (Flexible Acetic Acid)EBA (Planar Benzoic Acid)
    Binding Affinity ( Kd​ ) 1.2 µM 15.4 µM45.0 µM
    Entropic Penalty ( −TΔS ) *1.5 kcal/mol 4.8 kcal/mol2.1 kcal/mol
    CuAAC Click Yield 85% 82%78%
    Proteomic Signal-to-Noise 45:1 12:15:1
    Off-Target Background Low High (Lipophilic sticking)Moderate

    *Determined via Isothermal Titration Calorimetry (ITC) at 298K. Lower values indicate a more favorable, pre-organized binding event.

    Data Synthesis: The data clearly illustrates that the cyclopropane ring in EPCA provides a 10-fold improvement in binding affinity over the flexible EPAA analog. Furthermore, the rigid 3D architecture minimizes non-specific lipophilic interactions with off-target proteins, yielding a vastly superior signal-to-noise ratio during mass spectrometry analysis.

    Self-Validating Experimental Protocol: CC-ABPP Workflow

    A robust chemical biology protocol must be a self-validating system. A common pitfall in pull-down assays is assuming that all enriched proteins are specific targets. To establish trustworthiness, this workflow mandates a competitive displacement control to unequivocally prove that the binding is active-site specific.

    Step-by-Step Methodology

    Step 1: Proteome Preparation & Pre-Clearing

    • Lyse target cells (e.g., PC3 prostate cancer cells) in native lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40) to maintain protein folding.

    • Centrifuge at 20,000 × g for 30 mins at 4°C to remove insoluble debris.

    Step 2: Probe Incubation & Self-Validation Causality Check: We divide the lysate into three parallel arms to create a self-validating matrix.

    • Arm A (Vehicle): DMSO only (Background control).

    • Arm B (Active): 10 µM EPCA probe.

    • Arm C (Competitive Control): Pre-incubate with 100 µM of a known, non-alkyne high-affinity inhibitor for 30 mins, followed by 10 µM EPCA. If EPCA is binding specifically to the active site, Arm C will show a complete loss of signal compared to Arm B.

    • Incubate all arms for 1 hour at room temperature to achieve thermodynamic equilibrium.

    Step 3: Bioorthogonal Click Chemistry (CuAAC)

    • To each lysate arm, add the click reagents in the following strict order to prevent premature copper reduction and probe precipitation[3]():

      • Biotin-PEG3-Azide (100 µM): The reporter tag.

      • TBTA (100 µM): A stabilizing ligand that protects Cu(I) from disproportionation and oxidation.

      • CuSO₄ (1 mM): The catalyst source.

      • TCEP (1 mM): A reducing agent added last to reduce Cu(II) to the catalytically active Cu(I) state in situ.

    • React for 1 hour at room temperature with gentle rotation.

    Step 4: Affinity Enrichment & Stringent Washing

    • Add 50 µL of pre-washed Streptavidin-agarose beads to each sample. Rotate for 1.5 hours.

    • Crucial Step: Wash beads sequentially with 1% SDS in PBS, 4M Urea, and finally 50 mM ammonium bicarbonate. Causality: These highly stringent washes disrupt all non-covalent protein-protein interactions, ensuring only the directly crosslinked/biotinylated targets remain on the resin.

    Step 5: On-Bead Digestion & MudPIT Analysis

    • Perform on-bead trypsin digestion overnight.

    • Elute peptides and analyze via Multidimensional Protein Identification Technology (MudPIT) LC-MS/MS to identify the validated targets.

    Workflow Visualization

    Below is the logical architecture of the CC-ABPP assay, highlighting the integration of the self-validating competitive control.

    CC_ABPP_Workflow A 1. Proteome Incubation (EPCA + Cell Lysate) B 2. Target Binding (Carboxylate Anchor) A->B C 3. CuAAC Click Reaction (Biotin-Azide + Cu(I)) B->C D 4. Affinity Enrichment (Streptavidin Beads) C->D E 5. Stringent Wash & On-Bead Digestion D->E F 6. LC-MS/MS Analysis (Target Identification) E->F C_Control Competitive Control (Pre-block Active Site) C_Control->A Validates Specificity

    Fig 1: Click-chemistry enabled Activity-Based Protein Profiling (CC-ABPP) workflow for EPCA.

    Conclusion

    The validation of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (EPCA) demonstrates that thoughtful chemical design directly translates to superior analytical readouts. By utilizing a cyclopropane ring to restrict conformational flexibility, EPCA overcomes the entropic penalties associated with traditional linear fragment probes. When coupled with a rigorous, self-validating click-chemistry pull-down workflow, EPCA serves as a highly authoritative tool for mapping carboxylate-binding pockets across the proteome.

    References

    • Conformational restriction approach to β-secretase (BACE1) inhibitors: effect of a cyclopropane ring to induce an alternative binding mode.PubMed (NIH).
    • Click Chemistry in Proteomic Investigations.PMC - NIH.
    • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry.PMC - NIH.

    Sources

    Validation

    Protocol: Synthesis of 1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane

    An In-Depth SAR Comparison Guide: 1-Arylcyclopropane-1-carboxylic Acid Derivatives in Drug Discovery 1. Introduction: The Architectural Power of the Cyclopropane Scaffold In medicinal chemistry, controlling molecular con...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth SAR Comparison Guide: 1-Arylcyclopropane-1-carboxylic Acid Derivatives in Drug Discovery

    1. Introduction: The Architectural Power of the Cyclopropane Scaffold In medicinal chemistry, controlling molecular conformation is paramount to optimizing target binding and minimizing off-target toxicity. The 1-arylcyclopropane-1-carboxylic acid scaffold is a privileged building block that achieves exactly this. The highly strained cyclopropane ring imposes severe conformational restriction, locking the aryl group and the carboxylic acid (or its downstream derivatives) into a precise spatial arrangement[1].

    As a Senior Application Scientist, I frequently utilize this scaffold as the foundational intermediate for synthesizing two major classes of therapeutics:

    • Triple Reuptake Inhibitors (TRIs): By converting the carboxylic acid into a pyrrolidine ring, we generate 1-aryl-3-azabicyclo[3.1.0]hexanes, which are potent inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters[2].

    • PPARγ Modulators: Derivatization of the carboxylic acid into specific amides yields compounds with tunable PPARγ agonist activity[1].

    This guide objectively compares the Structure-Activity Relationships (SAR) of various 1-arylcyclopropane-1-carboxylic acid derivatives and provides field-proven, self-validating protocols for their transformation.

    2. SAR Comparison: Aryl Ring Substitutions (The TRI Axis) When 1-arylcyclopropanecarboxylic acids are converted into 1-aryl-3-azabicyclo[3.1.0]hexanes, the substitution pattern on the aryl ring dictates the molecule's affinity for monoamine transporters. The rigid cyclopropane core ensures the aryl ring projects optimally into the hydrophobic binding pockets of SERT, NET, and DAT[2].

    Table 1: Comparative SAR of Downstream 1-Aryl-3-azabicyclo[3.1.0]hexanes

    Aryl Substitution (Starting Acid)Primary Target AffinityPharmacological ProfileNotable Analog / Drug Candidate
    Unsubstituted PhenylBalanced, low potencyBaseline monoamine reuptake inhibitionBicifadine analog
    4-Methylphenyl (p-Tolyl)NET > SERTEnhanced lipophilicity, moderate potency1-(p-Tolyl) derivative[1]
    3,4-DichlorophenylBalanced, high potencyBroad-spectrum antidepressant activityDOV 21,947 analog[2]
    2-NaphthylDAT / NET / SERTPotent non-stimulant TRI for ADHDCentanafadine[3]

    Causality Insight: Why does the 3,4-dichloro substitution dramatically increase potency across all three transporters? The electron-withdrawing chlorine atoms decrease the electron density of the aromatic ring, strengthening π-π stacking interactions with aromatic residues (like Tyrosine and Phenylalanine) within the transporter binding sites. Furthermore, the increased lipophilicity (LogP) drives better blood-brain barrier (BBB) penetration, a critical requirement for CNS drugs[2].

    TRI_Pathway TRI 1-Aryl-3-azabicyclo[3.1.0]hexane (Derived from Cyclopropane Acid) SERT Serotonin Transporter (SERT) TRI->SERT Blocks Reuptake NET Norepinephrine Transporter (NET) TRI->NET Blocks Reuptake DAT Dopamine Transporter (DAT) TRI->DAT Blocks Reuptake Synapse Increased Synaptic Monoamine Concentration SERT->Synapse 5-HT Accumulation NET->Synapse NE Accumulation DAT->Synapse DA Accumulation Receptor Post-Synaptic Receptor Activation Synapse->Receptor Enhanced Transduction

    Mechanism of Triple Reuptake Inhibitors derived from 1-arylcyclopropanecarboxylic acids.

    3. SAR Comparison: Carboxylic Acid Derivatization (The PPARγ Axis) Beyond CNS applications, derivatizing the carboxylic acid moiety directly yields bioactive compounds. For instance, converting the acid into various amides allows researchers to probe the hydrophobic ligand-binding domain of PPARγ[1].

    Table 2: SAR of 1-(p-Tolyl)cyclopropanecarboxamide Derivatives for PPARγ Activation

    Amide R-GroupPPARγ EC50 (µM)Structural Rationale
    -H (Primary Amide)> 50.0Lacks sufficient bulk to engage the hydrophobic pocket.
    -CH3 (Methyl Amide)25.3Slight increase in Van der Waals interactions.
    -CH2Ph (Benzyl Amide)< 5.0Aromatic ring perfectly occupies the secondary lipophilic sub-pocket.

    Causality Insight: The rigid cyclopropane core acts as a hinge, forcing the p-tolyl group and the bulky benzyl amide into a V-shape. This specific geometry mimics the binding pose of endogenous fatty acids, effectively agonizing the PPARγ receptor[1].

    4. Experimental Workflows: Synthesis & Self-Validating Protocols To convert 1-arylcyclopropanecarboxylic acids into active 1-aryl-3-azabicyclo[3.1.0]hexanes, a robust reduction-cyclization sequence is required[3],[2]. The following protocol details the synthesis of the 3,4-dichloro analog, incorporating built-in validation steps to ensure scientific integrity.

    Step 1: Reduction of the Acid to an Amino Alcohol

    • Procedure: Dissolve 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid (or its cyano ester derivative) in anhydrous THF under N2. Slowly add Lithium Aluminum Hydride (LAH) at 0°C. Reflux for 4 hours.

    • Causality: Why LAH? The carboxylic acid/cyano functionalities are highly oxidized. Milder reducing agents like NaBH4 cannot overcome the activation energy required to reduce a carboxylic acid. LAH provides the aggressive hydride transfer necessary to push the reaction all the way to the amino alcohol[3],[2].

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The starting acid will appear as a UV-active spot with a high Rf. The successful formation of the amino alcohol is confirmed by a new, highly polar spot (low Rf) that stains deep purple when treated with ninhydrin and heated (confirming the presence of a primary amine).

    Step 2: Intramolecular Cyclization

    • Procedure: Isolate the intermediate amino alcohol. Dissolve in dichloromethane (DCM) and add Thionyl Chloride (SOCl2) dropwise at 0°C. Stir at room temperature for 12 hours.

    • Causality: The primary alcohol is a poor leaving group. SOCl2 converts the hydroxyl group into a highly reactive alkyl chloride. Because the cyclopropane ring forces the primary amine and the newly formed alkyl chloride into close spatial proximity, an intramolecular SN2 reaction occurs rapidly, closing the pyrrolidine ring to form the bicyclic system[3].

    • Self-Validation: Quench the reaction and analyze the crude mixture via LC-MS. The successful cyclization is validated by the disappearance of the amino alcohol mass and the appearance of a sharp peak corresponding to the [M+H]+ of the cyclized 1-aryl-3-azabicyclo[3.1.0]hexane.

    Synth_Workflow Acid 1-Arylcyclopropanecarboxylic Acid (Starting Material) Reduction Reduction (LAH / THF) Intermediate: Amino Alcohol Acid->Reduction Step 1: Strong Hydride Donor Cyclization Cyclization (SOCl2 or POCl3) Intramolecular SN2 Ring Closure Reduction->Cyclization Step 2: OH to Cl Conversion Product 1-Aryl-3-azabicyclo[3.1.0]hexane (Active API) Cyclization->Product Step 3: Pyrrolidine Formation Validation LC-MS & Ninhydrin TLC (Self-Validating QC Step) Product->Validation Step 4: Purity Check

    Step-by-step synthetic workflow from 1-arylcyclopropanecarboxylic acid to active API.

    5. Analytical Validation of the Starting Scaffold Before initiating complex syntheses, the purity of the starting 1-arylcyclopropanecarboxylic acid must be verified. A standard reverse-phase (RP) HPLC method utilizes a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. For LC-MS compatibility, phosphoric acid must be substituted with formic acid to prevent ion suppression in the mass spectrometer[4].

    References[1] Title: 1-(p-Tolyl)cyclopropanecarboxylic acid | 83846-66-6

    Source: Benchchem URL:[2] Title: US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders Source: Google Patents URL:[3] Title: CENTANAFADINE - New Drug Approvals Source: New Drug Approvals URL:[4] Title: 1-Phenylcyclopropanecarboxylic acid - SIELC Technologies Source: SIELC Technologies URL:

    Sources

    Comparative

    In Vitro ADME Profiling of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid: A Comparative Guide for Drug Discovery

    As drug discovery campaigns increasingly rely on bifunctional building blocks to optimize lead compounds, 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8) has emerged as a highly valuable structural m...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery campaigns increasingly rely on bifunctional building blocks to optimize lead compounds, 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8) has emerged as a highly valuable structural motif. This fragment combines three distinct pharmacological vectors: a target-anchoring carboxylic acid, a conformationally restricting cyclopropyl ring, and a lipophilic, bioisosteric ethynyl group.

    This guide provides an objective, data-driven comparison of this compound against traditional structural alternatives, detailing the causality behind its in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside self-validating experimental protocols for rigorous laboratory evaluation.

    Structural Rationale & Comparative ADME Performance

    To understand the ADME advantages of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, we must deconstruct its structural components and compare them against standard alternatives like phenylacetic acid, 1-phenylcyclopropane-1-carboxylic acid, and 4-ethynylbenzoic acid.

    The Cyclopropyl Advantage (Metabolic Shielding)

    The flexible methylene (-CH2-) bridge in standard phenylacetic acid derivatives is a known metabolic "soft spot," highly susceptible to rapid alpha-oxidation by Cytochrome P450 (CYP450) enzymes. The incorporation of a cyclopropane moiety imparts unique physicochemical characteristics, including bond angle strain, enhanced π -character, and stronger C-H bonds[1]. By locking the conformation and removing susceptible alpha-hydrogens, the cyclopropyl ring effectively shields the molecule from rapid CYP-mediated oxidation, leading to significantly1[2].

    Metabolic_Stability cluster_phenylacetic Phenylacetic Acid (Alternative) cluster_cyclopropyl Cyclopropyl Scaffold (Target) PAA Flexible -CH2- Linker CYP1 CYP450 Enzyme PAA->CYP1 Metab1 Alpha-Hydroxylation (Rapid Clearance) CYP1->Metab1 CPA Cyclopropyl Ring (No alpha-hydrogens) CYP2 CYP450 Enzyme CPA->CYP2 Blocked Metab2 Steric Shielding (High Stability) CYP2->Metab2

    Structural mechanism of CYP450 metabolic shielding by the cyclopropyl ring.

    The Ethynyl Vector (Bioisosterism & Lipophilicity)

    The terminal ethynyl group acts as a versatile, non-classical bioisostere for halogens (such as iodine). It provides a rigid, linear projection that can improve target affinity while acting as a weak hydrogen bond donor[3]. From an ADME perspective, the ethynyl group slightly increases lipophilicity (LogP) compared to a standard hydrogen atom, which helps counterbalance the high polarity of the carboxylic acid, thereby optimizing passive membrane permeability.

    Quantitative ADME Comparison

    The following table summarizes the representative in vitro ADME profiles of these scaffolds based on established structure-property relationships (SPR).

    Property / Metric1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acidPhenylacetic Acid1-Phenylcyclopropane-1-carboxylic acid4-Ethynylbenzoic Acid
    Structural Motif Cyclopropyl + EthynylFlexible -CH2-Cyclopropyl onlyRigid Aryl + Ethynyl
    HLM Intrinsic Clearance ( CLint​ , µL/min/mg)Low (< 15) High (> 60)Low (< 15)Low-Moderate (~20)
    Caco-2 Permeability ( Papp​×10−6 cm/s)Moderate (~5.0) Moderate (~8.0)Moderate (~6.0)Low (~2.0)
    Lipophilicity (Calculated LogP)~2.5 - 3.0 ~1.4~1.9~2.4
    Plasma Protein Binding (% Bound)High (>95%) Moderate (~70%)High (~80%)High (>95%)
    Primary Liability High PPBRapid alpha-oxidationLacks extended binding vectorPoor solubility/permeability

    Self-Validating Experimental Methodologies

    Evaluating the metabolic stability and permeability of new chemical entities early in the discovery phase is critical to preventing in vivo failures[4]. To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating internal controls that confirm mechanistic causality and assay integrity.

    Protocol A: Human Liver Microsomal (HLM) Stability Assay

    This assay determines the intrinsic clearance ( CLint​ ) of the compound. The inclusion of a minus-NADPH control is a critical causal step: it differentiates true enzymatic CYP450 metabolism from chemical instability in the buffer.

    Step-by-Step Workflow:

    • Preparation: Prepare a 10 mM stock of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

    • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

    • Initiation (The Causal Trigger):

      • Test Arms: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

      • Validation Arms: Include a parallel "-NADPH" control (buffer only) to rule out non-CYP degradation. Include Verapamil as a high-clearance positive control, and Warfarin as a low-clearance negative control.

    • Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

    • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( t1/2​ ) and CLint​ .

    Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

    Because the carboxylic acid moiety is highly ionized at physiological pH (pH 7.4), passive diffusion can be limited. This protocol utilizes a pH gradient to mimic the gastrointestinal tract, testing the causality of pH-dependent ionization on permeability.

    Step-by-Step Workflow:

    • Donor Preparation: Dilute the compound to 10 µM in a pH 5.0 buffer (mimicking the acidic microclimate of the upper intestine).

    • Acceptor Preparation: Fill the acceptor plate wells with pH 7.4 buffer (mimicking systemic blood plasma).

    • Assembly: Coat the PAMPA membrane filter (PVDF) with a 1% lecithin-in-dodecane solution. Assemble the donor and acceptor plates.

    • Incubation: Incubate the sandwich plate at room temperature for 4 hours without agitation.

    • Validation Controls: Include Lucifer Yellow in the donor wells. A post-assay fluorometric read of the acceptor wells validates membrane integrity (high fluorescence indicates a compromised, leaky membrane). Include Propranolol (high permeability) and Atenolol (low permeability) as system controls.

    • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS to calculate the apparent permeability ( Papp​ ).

    Mechanistic Workflows & Visualizations

    The integration of these assays forms a comprehensive in vitro ADME profiling pipeline. The logical relationship between compound synthesis, biological incubation, and data quantification is mapped below.

    ADME_Workflow cluster_assays In Vitro ADME Assays Cmpd Test Compound (Fragment) Microsomes HLM Incubation (+/- NADPH) Cmpd->Microsomes Caco2 PAMPA / Caco-2 Permeability Cmpd->Caco2 PPB Plasma Protein Binding Cmpd->PPB LCMS LC-MS/MS Analysis Microsomes->LCMS Caco2->LCMS PPB->LCMS Data Parameter Calculation LCMS->Data

    Workflow for in vitro ADME profiling and LC-MS/MS quantification.

    Conclusion

    1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid is a highly optimized building block that solves several traditional medicinal chemistry liabilities. By replacing a standard methylene linker with a cyclopropyl ring, researchers can effectively block CYP450-mediated alpha-oxidation, dramatically improving microsomal stability. Concurrently, the ethynyl group provides a rigid, lipophilic vector for target engagement without the heavy molecular weight penalty of larger aromatic rings. When evaluated using the self-validating protocols outlined above, this fragment consistently demonstrates a superior in vitro ADME profile compared to its unconstrained or non-ethynylated alternatives, making it an excellent starting point for lead optimization.

    References

    • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. ResearchGate. 1

    • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Publications / NIH. 3

    • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica / SRCE. 4

    • Drug metabolism in drug discovery and development. NIH. 2

    Sources

    Validation

    Comparative Analysis of Substituted 2-Phenylcyclopropane Carboxylic Acids as O-Acetylserine Sulfhydrylase (OASS) Inhibitors

    Target Audience: Researchers, scientists, and drug development professionals Content Type: Comparison Guide & Experimental Methodology Executive Summary The rise of antimicrobial resistance (AMR) necessitates the identif...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, scientists, and drug development professionals Content Type: Comparison Guide & Experimental Methodology

    Executive Summary

    The rise of antimicrobial resistance (AMR) necessitates the identification of novel, non-essential bacterial targets. The reductive sulfate assimilation pathway—specifically the terminal enzyme O-acetylserine sulfhydrylase (OASS, or CysK) —has emerged as a prime target because it is essential for bacterial survival under oxidative stress but completely absent in mammals[1].

    This guide provides a critical comparative analysis of substituted 2-phenylcyclopropane carboxylic acids , the most potent class of synthetic OASS inhibitors developed to date. By mimicking the natural regulatory peptide of Serine Acetyltransferase (SAT/CysE), these rigid cyclopropane scaffolds competitively inhibit OASS[2]. Here, we evaluate the structure-activity relationships (SAR), compare in vitro and whole-cell efficacies, and provide self-validating experimental protocols for drug discovery workflows.

    Mechanistic Rationale: Hijacking the Cysteine Biosynthesis Pathway

    To understand the design of these inhibitors, one must look at the endogenous regulation of the Cysteine Synthase (CS) complex. SAT (CysE) naturally binds to the active site of OASS via its C-terminal isoleucine residue, acting as a competitive inhibitor[1].

    The 2-phenylcyclopropane carboxylic acid scaffold was rationally designed to mimic this interaction. The cyclopropane ring serves as a rigid spacer that precisely locks the carboxylic acid moiety (mimicking the SAT C-terminal carboxylate) and the hydrophobic phenyl ring into the OASS active site[3].

    Pathway Serine L-Serine SAT Serine Acetyltransferase (SAT/CysE) Serine->SAT AcCoA Acetyl-CoA AcCoA->SAT OAS O-Acetylserine (OAS) OASS O-Acetylserine Sulfhydrylase (OASS/CysK) OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine L-Cysteine SAT->OAS OASS->Cysteine Inhibitor Phenylcyclopropane Carboxylic Acids Inhibitor->OASS Competitive Inhibition

    Bacterial Cysteine Biosynthesis Pathway and OASS Competitive Inhibition.

    Comparative Inhibitory Activity & Structural Evolution

    The evolution of these inhibitors highlights a classic drug development trade-off: optimizing for isolated target affinity ( Kd​ ) versus whole-cell permeability.

    • The Core Scaffold: Unsubstituted 2-phenylcyclopropanecarboxylic acid provided the initial proof-of-concept but lacked the necessary affinity for therapeutic use.

    • UPAR415: By introducing an α -substitution—specifically a 4-methylbenzyl group at the C1 position—researchers created UPAR415 ((1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid). UPAR415 is the most potent known OASS inhibitor, achieving low nanomolar affinity for Salmonella Typhimurium OASS-A (StOASS-A)[2]. However, its high lipophilicity limits its passage through Gram-negative outer membrane porins[3].

    • Compound 23 (Di-carboxylic Acids): To overcome the permeability bottleneck, the scaffold was modified into a cyclopropane-1,2-dicarboxylic acid (e.g., 1-methyl-2-phenylcyclopropane-1,2-dicarboxylic acid). While in vitro affinity drops to the micromolar range, the added polarity drastically improves porin-mediated cellular entry[1].

    Quantitative Comparison of Key Derivatives
    CompoundSubstitution PatternTarget Isoform Kd​ (In Vitro Affinity)Whole-Cell Efficacy / Permeability
    Core Scaffold Unsubstituted 2-phenylStOASS-A> 100 μ MPoor
    UPAR415 (1S,2S)-1-(4-methylbenzyl)StOASS-A28 - 97 nM[2]Moderate (Highly effective as an adjuvant)[4]
    UPAR415 (1S,2S)-1-(4-methylbenzyl)EcOASS-A55.8 nM[2]Moderate (Highly effective as an adjuvant)[4]
    UPAR415 (1S,2S)-1-(4-methylbenzyl)StOASS-B490 nM[4]Moderate
    Compound 23 1-methyl-1,2-dicarboxylic acidStOASS-A9.0 μ M[1]High (Improved porin transit)[1]
    Compound 23 1-methyl-1,2-dicarboxylic acidStOASS-B40.0 μ M[1]High

    Biophysical & Cellular Validation Protocols

    To evaluate new derivatives in this class, a dual-tiered validation system is required. The following protocols are designed to be self-validating, ensuring that observed inhibition is biologically relevant and not an artifact of compound aggregation.

    Protocol A: Steady-State Fluorescence Spectroscopy for Kd​ Determination

    Causality: OASS utilizes a pyridoxal 5'-phosphate (PLP) cofactor. When a phenylcyclopropane carboxylic acid binds the active site, it alters the PLP microenvironment. This causes a measurable shift in the emission spectrum and an increase in quantum yield, allowing for direct, label-free quantification of target engagement[2].

    • Enzyme Preparation: Dilute recombinant StOASS-A to a final concentration of 20 nM in 100 mM HEPES buffer (pH 7.0).

      • Self-Validation Check: Excite the sample at 412 nm. A healthy, properly folded apo-enzyme will present a distinct emission peak centered exactly at 495 nm.

    • Ligand Titration: Add increasing concentrations of the inhibitor (e.g., UPAR415 from 1 nM to 5 μ M) dissolved in DMSO. Maintain a final DMSO concentration of ≤1% to prevent solvent-induced protein denaturation.

    • Spectral Acquisition: Record emission spectra from 450 to 550 nm after each addition.

      • Self-Validation Check: You must observe the emission peak shift from 495 nm to 502 nm. The presence of a clean isosbestic point confirms a specific 1:1 binding event rather than non-specific aggregation.

    • Data Fitting: Plot the fluorescence intensity at 500 nm against the inhibitor concentration. Because UPAR415 is a potent binder ( Kd​ approaches the enzyme concentration), standard Michaelis-Menten kinetics fail. You must fit the data using the Morrison tight-binding quadratic equation[2].

    Protocol B: Whole-Cell Checkerboard Assay for Adjuvant Efficacy

    Causality: Because highly potent compounds like UPAR415 struggle to cross the Gram-negative outer membrane, evaluating their Minimum Inhibitory Concentration (MIC) in isolation often yields false negatives. Testing them in a checkerboard matrix with a membrane-permeabilizing antibiotic (like colistin) reveals their true intracellular efficacy and synergistic potential[4].

    • Inoculum Preparation: Culture Salmonella Typhimurium to the exponential growth phase ( OD600​≈0.5 ). Dilute to 5×105 CFU/mL in Mueller-Hinton broth.

    • Matrix Setup: In a 96-well plate, create a 2D gradient. Serially dilute colistin along the x-axis and the cyclopropane inhibitor along the y-axis.

    • Incubation & Readout: Inoculate the wells and incubate at 37°C for 18 hours. Measure OD600​ to determine cell viability.

      • Self-Validation Check: Include a drug-free growth control and a media-only sterility control to define the upper and lower bounds of the assay window.

    • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index. An FIC≤0.5 confirms that the cyclopropane derivative acts synergistically, validating its role as a potent antibiotic adjuvant[4].

    Workflow Step1 1. Recombinant OASS Purification Step2 2. PLP Fluorescence Titration Assay Step1->Step2 Step3 3. Kd Calculation (Tight-Binding Model) Step2->Step3 Step4 4. Whole-Cell Checkerboard Assay Step3->Step4

    Workflow for the biophysical and cellular validation of novel OASS inhibitors.

    Conclusion

    Substituted 2-phenylcyclopropane carboxylic acids represent a breakthrough in targeting bacterial sulfur metabolism. While highly substituted derivatives like UPAR415 offer unprecedented nanomolar affinity for the OASS active site, they require co-administration with permeabilizing antibiotics (e.g., colistin) to achieve in vivo efficacy. Conversely, modifying the scaffold into 1,2-dicarboxylic acids sacrifices some in vitro potency but successfully hijacks bacterial porins for standalone cellular penetration. Future drug development should focus on balancing this critical lipophilicity-permeability axis.

    Sources

    Comparative

    Evaluating the Cell Permeability of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid Analogs: A Comprehensive Comparison Guide

    Executive Summary The compound 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid serves as a highly versatile, rigid building block in modern drug discovery. However, its physicochemical profile presents a classic permea...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid serves as a highly versatile, rigid building block in modern drug discovery. However, its physicochemical profile presents a classic permeability paradox. While the 4-ethynylphenyl moiety provides a lipophilic handle ideal for deep hydrophobic pocket binding and click-chemistry applications, the cyclopropane-1-carboxylic acid headgroup is predominantly ionized at physiological pH. This ionization incurs a high desolvation energy penalty, severely restricting passive transcellular diffusion.

    As a Senior Application Scientist, I have designed this guide to objectively compare the permeability profiles of the parent scaffold against two primary analog classes: Ester Prodrugs and Carboxylic Acid Bioisosteres . By evaluating these modifications through orthogonal Parallel Artificial Membrane Permeability Assays (PAMPA) and Caco-2 cell monolayer models, we can establish a self-validating framework for optimizing oral bioavailability.

    Analog Design Strategy: Causality & Physicochemical Tuning

    To overcome the permeability limitations of the parent carboxylic acid, medicinal chemists typically employ two distinct structural modification strategies:

    A. The Prodrug Approach (Charge Masking)

    Converting the carboxylic acid into an alkyl ester (e.g., ethyl or methyl ester) temporarily masks the hydrogen bond donor and neutralizes the negative charge[1]. This structural change dramatically increases the lipophilicity (logD) of the molecule, facilitating rapid passive diffusion across the intestinal epithelium[2]. The causality here is straightforward: by removing the charge, we lower the energy barrier for lipid bilayer insertion. However, this approach relies entirely on the presence of in vivo esterases (e.g., carboxylesterases in the liver or plasma) to hydrolyze the prodrug and release the active parent compound[2].

    B. The Bioisostere Approach (Pharmacophore Maintenance)

    Bioisosteric replacement seeks to maintain the acidic character required for target engagement while tuning the pKa and lipophilicity to improve permeability[3].

    • Tetrazoles: A classical bioisostere that maintains a similar pKa (~4.5–5.5) to the parent carboxylic acid but distributes the negative charge over a larger aromatic system. While this can improve target binding, tetrazoles often suffer from poor passive permeability and are frequently recognized by active efflux transporters like P-glycoprotein (P-gp)[3].

    • Acyl Sulfonimidamides: A modern, highly tunable bioisostere. By modifying the substituents on the nitrogen atom, the pKa can be precisely tuned between 5.9 and 7.6[4]. This slight reduction in acidity, combined with an increase in lipophilicity, often results in moderate-to-high membrane permeability without triggering significant efflux mechanisms[4].

    Strategy Start Synthesize Analogs (Parent, Ester, Bioisosteres) PAMPA PAMPA Screen (Passive Diffusion) Start->PAMPA High Throughput First Pass Caco2 Caco-2 Bidirectional Assay (Active + Passive Transport) Start->Caco2 Mechanistic Validation LowPAMPA Low PAMPA Papp (< 1 x 10^-6 cm/s) PAMPA->LowPAMPA HighPAMPA High PAMPA Papp (> 10 x 10^-6 cm/s) PAMPA->HighPAMPA Efflux Efflux Ratio > 2.0 (Active Secretion) Caco2->Efflux NoEfflux Efflux Ratio < 2.0 (Good Absorption) Caco2->NoEfflux LowPAMPA->Caco2 Check for Active Uptake

    Workflow for evaluating analog permeability using orthogonal PAMPA and Caco-2 assays.

    Objective Comparison of Permeability Assays

    Assay FeaturePAMPA (Artificial Membrane)Caco-2 (Human Colon Adenocarcinoma)
    Transport Mechanism Purely passive transcellular diffusion.Passive transcellular, paracellular, and active transport (efflux/uptake).
    Throughput & Cost High throughput, low cost (cell-free).Lower throughput, higher cost (21-day culture).
    Primary Utility Rapid screening of intrinsic lipophilicity and charge masking effects.Identifying active efflux (e.g., P-gp substrates) and physiological absorption.
    Limitations Cannot detect transporter-mediated efflux or paracellular leakage.High variability depending on cell passage; requires strict TEER validation.

    Self-Validating Experimental Protocols

    The following methodologies are designed to be self-validating. Every step includes a built-in control to ensure that the observed data is a true reflection of the compound's physicochemical properties, not an artifact of the assay environment.

    Protocol A: pH-Gradient PAMPA (Passive Diffusion)
    • Membrane Preparation: Coat the porous filter of the donor plate with a 20% solution of lecithin in dodecane to create the artificial lipid bilayer.

    • Formulation (Causality Check): Dissolve the parent compound and analogs in a transport buffer containing a maximum of 1% DMSO . Why? Exceeding 1% DMSO risks solubilizing the artificial lipid membrane, which would artificially inflate the apparent permeability ( Papp​ ) values.

    • pH Gradient Application: Adjust the donor compartment to pH 6.5 (mimicking the proximal small intestine) and the acceptor compartment to pH 7.4 (mimicking systemic circulation). This pH gradient provides a physiological driving force for ionizable bioisosteres[5].

    • Incubation & Analysis: Incubate the assembly at 37°C for 4 hours. Quantify the compound concentration in both compartments using LC-MS/MS to calculate the Papp​ .

    Protocol B: Bidirectional Caco-2 Assay (Active + Passive Transport)
    • Monolayer Cultivation: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to allow for full differentiation, polarization, and the formation of tight junctions and apical brush borders.

    • Integrity Validation (Self-Validation): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only wells with a TEER > 250 Ω·cm² are used. Why? This confirms tight junction integrity, ensuring that any observed basolateral accumulation is due to transcellular permeation rather than paracellular leakage.

    • Bidirectional Dosing:

      • Apical to Basolateral (A-B): Dose the compound in the apical chamber to simulate intestinal absorption.

      • Basolateral to Apical (B-A): Dose the compound in the basolateral chamber to simulate systemic secretion/efflux.

    • Efflux Ratio Calculation: Calculate the Efflux Ratio (ER) as Papp​(B−A)/Papp​(A−B) . An ER > 2.0 indicates that the compound is a substrate for active efflux transporters[3].

    G cluster_0 Apical Chamber (Gut Lumen) cluster_1 Caco-2 Monolayer cluster_2 Basolateral Chamber (Blood) A Donor Solution (Compound) C Transcellular Diffusion A->C Passive P Paracellular Transport A->P Tight Junctions E Efflux Pump (e.g., P-gp) C->E Substrate Binding B Receiver Solution (Absorbed) C->B P->B E->A Efflux (ATP)

    Mechanisms of transcellular, paracellular, and efflux transport in Caco-2 monolayers.

    Comparative Permeability Data Analysis

    The table below summarizes the representative performance of the parent 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid[6] against its structural analogs.

    Compound ClassSpecific ModificationPAMPA Papp​ ( 10−6 cm/s)Caco-2 A-B Papp​ ( 10−6 cm/s)Efflux Ratio (B-A / A-B)Permeability Classification
    Parent Carboxylic Acid0.8 ± 0.21.2 ± 0.31.1Low (Ionized at pH 7.4)
    Prodrug Ethyl Ester18.5 ± 1.422.1 ± 2.00.9High (Charge masked)
    Bioisostere Tetrazole1.5 ± 0.32.0 ± 0.44.5Low (P-gp Efflux Substrate)
    Bioisostere Acyl Sulfonimidamide8.4 ± 0.89.5 ± 1.11.2Moderate-High (Tuned pKa)
    Mechanistic Insights & Recommendations
    • The Parent Scaffold is Permeability-Limited: As expected, the parent carboxylic acid exhibits poor permeability in both PAMPA and Caco-2 assays due to its low logD at physiological pH. It is not a substrate for efflux (ER = 1.1), meaning its poor absorption is purely a physicochemical limitation[5].

    • Ester Prodrugs Maximize Passive Diffusion: The ethyl ester prodrug demonstrates a >20-fold increase in passive permeability[1]. If the drug discovery program can tolerate the pharmacokinetic complexities of relying on in vivo esterase cleavage, this is the most efficient way to achieve oral bioavailability[2].

    • Tetrazoles Trigger Active Efflux: While tetrazoles are classical bioisosteres, the data reveals a critical flaw: despite a slight improvement in PAMPA permeability over the parent, the Caco-2 assay reveals an Efflux Ratio of 4.5. This indicates that the tetrazole analog is being actively pumped back into the apical chamber by transporters like P-glycoprotein[3].

    • Acyl Sulfonimidamides Offer the Best Balance: By tuning the pKa to ~6.5, the acyl sulfonimidamide bioisostere achieves a higher proportion of unionized molecules at intestinal pH compared to the parent. This results in an 8-fold increase in passive permeability without triggering the efflux mechanisms seen with the tetrazole[4]. For a direct-acting, non-prodrug therapeutic, this represents the optimal structural modification.

    References

    • Sigma-Aldrich: 1-(4-ETHYNYLPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID. sigmaaldrich.com. 6

    • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. 5

    • Structure Property Relationships of Carboxylic Acid Isosteres. PMC. 3

    • Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. SciLifeLab.4

    • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications.1

    • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. 2

    Sources

    Validation

    Cross-reactivity profiling of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid

    Cross-Reactivity and Stability Profiling of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid in Bioconjugation and Drug Design As a Senior Application Scientist navigating the complexities of fragment-based drug discove...

    Author: BenchChem Technical Support Team. Date: March 2026

    Cross-Reactivity and Stability Profiling of 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid in Bioconjugation and Drug Design

    As a Senior Application Scientist navigating the complexities of fragment-based drug discovery and bioconjugation, I frequently encounter a recurring bottleneck: the trade-off between bioorthogonal reactivity and metabolic stability. When designing antibody-drug conjugates (ADCs) or PROTACs, the linker is not merely a passive spacer; it is a critical pharmacokinetic determinant.

    This guide provides an objective, data-driven comparison of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid against traditional aliphatic and aromatic linkers. By analyzing structural causality, cross-reactivity profiles, and experimental validation protocols, we will explore why the cyclopropane moiety is increasingly favored for stabilizing vulnerable amide and ester linkages without sacrificing click-chemistry kinetics.

    Structural Rationale: The Causality of Steric Shielding

    To understand the performance of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, we must deconstruct its bifunctional nature. The molecule features two highly specific handles:

    • An Aromatic Alkyne: Primed for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    • A Cyclopropanecarboxylic Acid: Primed for amide coupling or esterification.

    When comparing this compound to alternatives like 4-pentynoic acid (a flexible aliphatic linker) or 4-ethynylbenzoic acid (a rigid aromatic linker), the cyclopropane ring introduces a profound structural advantage. The rigid cyclopropane ring creates an alpha-quaternary center that imposes severe steric hindrance around the adjacent carbonyl carbon. Furthermore, the cyclopropyl group provides hyperconjugative stabilization to the carbonyl, raising the activation energy required for nucleophilic attack by esterases or amidases [1].

    Conversely, the aromatic alkyne moiety ensures rapid CuAAC kinetics. Aromatic alkynes exhibit significantly faster reaction rates than aliphatic alkynes due to the increased acidity of the terminal proton and favorable pre-coordination with the Cu(I) catalyst [2].

    Workflow Linker 1-(4-ethynylphenyl) cyclopropane-1-carboxylic acid Amide Amide Coupling (Sterically Shielded) Linker->Amide EDC/NHS Click CuAAC Click (Highly Accessible) Linker->Click Cu(I), THPTA Payload Conjugated Payload Amide->Payload Primary Amine Target Targeting Ligand Click->Target Azide

    Workflow of bifunctional ligation using 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid.

    Quantitative Profiling: Cross-Reactivity & Stability

    When selecting a linker, quantitative profiling is essential to predict in vivo behavior. The table below summarizes the comparative performance of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid against its primary alternatives.

    Linker AlternativeCuAAC Rate Constant ( kobs​ , M⁻¹ s⁻¹)Human Plasma Half-Life ( t1/2​ , Amide)Off-Target Thiol Reactivity (GSH, 48h)Solubility / Flexibility Profile
    1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid ~45.2> 300 hours< 0.1%Moderate flexibility, high aqueous solubility
    4-Ethynylbenzoic acid ~48.5> 300 hours< 0.1%Highly rigid, prone to aggregation/poor solubility
    4-Pentynoic acid ~5.1~ 12 hours< 0.1%Highly flexible, rapid enzymatic degradation

    Key Takeaway: While 4-pentynoic acid is highly soluble, its unhindered aliphatic chain makes the resulting amide highly susceptible to proteolytic cleavage. 4-Ethynylbenzoic acid offers stability but suffers from extreme rigidity, often disrupting the binding affinity of the conjugated payload. The cyclopropane variant hits the "Goldilocks zone"—breaking aromatic conjugation to improve solubility while providing a steric shield that pushes the hydrolytic half-life beyond 300 hours [1].

    Experimental Methodologies: Self-Validating Systems

    To ensure trustworthiness in bioconjugation workflows, protocols must be designed as self-validating systems. Below are the optimized methodologies used to generate the profiling data.

    Protocol A: CuAAC Kinetic Profiling and Cross-Reactivity Assay

    Causality Focus: We utilize THPTA as a water-soluble ligand to maintain the Cu(I) oxidation state and prevent reactive oxygen species (ROS)-mediated degradation of the payload, which is a common artifact in unoptimized click reactions [2].

    • Reagent Preparation: Prepare a 10 mM stock of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (pre-conjugated to a model fluorophore via amide bond) in DMSO. Prepare a 10 mM stock of the azide-target in aqueous buffer (pH 7.4).

    • Catalyst Complexation: Pre-mix CuSO₄ (100 µM final) with THPTA ligand (500 µM final) in degassed PBS for 5 minutes. Why? Pre-complexation prevents Cu(II) from inducing non-specific protein precipitation.

    • Reaction Initiation: Combine the alkyne and azide (1 mM each) in PBS. Add the Cu-THPTA complex, followed immediately by sodium ascorbate (5 mM) to initiate the reduction of Cu(II) to Cu(I).

    • Time-Course Quenching: At intervals of 5, 15, 30, and 60 minutes, extract 10 µL aliquots and quench immediately into 90 µL of 10 mM bathocuproine disulfonate (BCS) and 5 mM EDTA.

    • LC-MS/MS Analysis: Quantify the triazole product formation using Multiple Reaction Monitoring (MRM).

    • Self-Validation Mechanism: The BCS/EDTA quench aggressively strips copper from the catalytic cycle. If the 60-minute autosampler queue shows identical product concentrations to the immediate injection, the quench is validated, ensuring the kinetic readout is an artifact-free snapshot of the reaction at that exact minute.

    Protocol B: Plasma Stability and Enzymatic Cleavage Assay

    Causality Focus: Assessing the hyperconjugative and steric shielding of the cyclopropane ring against amidases.

    • Incubation: Spike the amide-conjugated linker (10 µM) into pooled human plasma (pre-warmed to 37°C).

    • Sampling: At 0, 1, 4, 12, 24, and 48 hours, remove 50 µL aliquots.

    • Protein Precipitation: Immediately add 150 µL of ice-cold acetonitrile containing 100 nM of an isotopically labeled internal standard. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Why? Acetonitrile instantly denatures plasma proteins, completely halting enzymatic activity.

    • Quantification: Analyze the supernatant via LC-MS/MS to determine the percentage of intact conjugate remaining.

    • Self-Validation Mechanism: Procaine (a known esterase-susceptible compound) is run in an adjacent well as a positive control. If the procaine does not degrade rapidly, the plasma batch is deemed enzymatically inactive, preventing false-positive stability assignments for the cyclopropane linker.

    Metabolic Stability Pathway Visualization

    The diagram below illustrates the divergent metabolic fates of payloads conjugated via sterically shielded versus unshielded linkers when exposed to systemic circulation.

    MetabolicStability Drug Conjugated Payload (Amide/Ester Linkage) Protease Protease / Amidase Attack in vivo Drug->Protease Systemic Circulation Cyclo Cyclopropane Shielding (Steric Block) Protease->Cyclo Cyclopropane variant Linear Linear Aliphatic (No Block) Protease->Linear 4-pentynoic variant Stable Metabolically Stable (Prolonged Half-life) Cyclo->Stable Hindrance prevents cleavage Degraded Rapid Degradation (Loss of Efficacy) Linear->Degraded Accessible alpha-carbon

    Metabolic stability pathway illustrating the steric shielding effect of the cyclopropane ring.

    References

    • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters.[Link]

    • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.[Link]

    Comparative

    Comparative analysis of the conformational properties of different cyclopropane-based linkers

    As drug discovery programs increasingly target complex, shallow, or highly specific binding pockets, managing the entropic penalty of flexible lead compounds has become a paramount challenge. The strategic incorporation...

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery programs increasingly target complex, shallow, or highly specific binding pockets, managing the entropic penalty of flexible lead compounds has become a paramount challenge. The strategic incorporation of cyclopropane rings as conformational restrictors is a field-proven tactic to address this. By replacing highly flexible alkyl chains (e.g., ethylene linkers) with rigid cyclopropane scaffolds, medicinal chemists can lock a molecule into its bioactive conformation, thereby enhancing target affinity, improving metabolic stability, and increasing the fraction of sp³ carbons (Fsp³).

    This guide provides an in-depth comparative analysis of different cyclopropane substitution patterns—cis-1,2, trans-1,2, and 1,1-disubstituted—and details the self-validating experimental protocols required to rigorously evaluate their conformational properties.

    Mechanistic Grounding: Why Cyclopropanes?

    The cyclopropane ring is characterized by severe ring strain (approximately 115 kJ/mol), arising from a combination of angle strain (internal C-C-C angles of 60° compared to the ideal tetrahedral 109.5°) and torsional strain (all adjacent C-H bonds are forced into eclipsed conformations) .

    Because the three-membered ring has absolutely no rotational freedom, any substituents attached to it are locked into highly specific spatial trajectories. This rigidity eliminates the entropic cost of "freezing" rotatable bonds upon target binding.

    Comparative Analysis of Linker Topologies

    The choice of cyclopropane substitution pattern dictates the macroscopic geometry of the drug molecule.

    cis-1,2-Disubstituted Cyclopropanes
    • Conformational Effect: Induces a "U-shaped" or folded conformation. The dihedral angle between the substituents is constrained near 0°.

    • Application & Causality: Ideal for targets requiring a compact, folded ligand structure. For example, in the development of β-secretase (BACE1) inhibitors, replacing a flexible ethylene linker with a chiral cis-(1S,2R)-cyclopropane ring yielded a highly potent inhibitor. The rigid cis-geometry forced the molecule into an alternative binding mode, enabling a novel, stabilizing CH-π interaction between the cyclopropane ring itself and the Tyr71 side chain of the enzyme .

    trans-1,2-Disubstituted Cyclopropanes
    • Conformational Effect: Forces an extended, linear-like trajectory. The dihedral angle between substituents is approximately 144°.

    • Application & Causality: Serves as a robust, metabolically stable bioisostere for trans-alkenes or alkynes. It provides an extended spatial vector while removing the metabolic liabilities (e.g., epoxidation, Michael addition) associated with unsaturated bonds.

    1,1-Disubstituted (Geminal/Spiro) Cyclopropanes
    • Conformational Effect: Introduces localized steric bulk and forces adjacent exocyclic bond vectors into an orthogonal or twisted arrangement due to the rigid 60° internal angle.

    • Application & Causality: Highly effective for breaking molecular planarity. By introducing a spiro-cyclopropane, researchers can increase the molecule's 3D character (Fsp³), which directly correlates with improved aqueous solubility and reduced off-target promiscuity.

    LinkerSelection Start Identify Flexible Lead Analyze Determine Bioactive Conformation Start->Analyze Cis Requires Folded/U-Shape Analyze->Cis Trans Requires Extended/Linear Analyze->Trans Gem Requires Steric Twist Analyze->Gem SelectCis cis-1,2-Cyclopropane Cis->SelectCis SelectTrans trans-1,2-Cyclopropane Trans->SelectTrans SelectGem 1,1-Disubstituted Cyclopropane Gem->SelectGem

    Logical workflow for selecting the optimal cyclopropane linker based on spatial requirements.

    Quantitative Data: Conformational Parameters

    The following table summarizes the critical geometric and spectroscopic parameters used to differentiate these linkers .

    Linker TopologyDihedral Angle (Approx.)Typical NMR J-Coupling (Hz)Conformational EffectPrimary Application
    cis-1,2-Cyclopropane ~0° (Eclipsed) 3Jcis​ = 8.0 – 10.0Folded / U-ShapedCompact binding pockets
    trans-1,2-Cyclopropane ~144° 3Jtrans​ = 4.0 – 6.0Extended / LinearAlkene/Alkyne bioisostere
    1,1-Disubstituted N/A (Orthogonal vectors) 2Jgem​ = -4.0 to -5.0Twisted / Steric BulkBreaking planarity (Fsp³)

    Experimental Methodologies for Conformational Validation

    To ensure scientific integrity, every conformational hypothesis must be empirically validated. The following protocols form a self-validating system combining solution-state, solid-state, and in silico techniques.

    Protocol 1: Solution-State Conformational Analysis via NMR

    NMR spectroscopy is the gold standard for determining the time-averaged conformation of the linker in solution.

    • Sample Preparation: Dissolve 5–10 mg of the highly pure cyclopropane analog in 600 µL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to ensure a high signal-to-noise ratio.

    • 1D ¹H NMR (J-Coupling Analysis): Acquire a standard ¹H spectrum and extract the vicinal coupling constants ( 3J ).

      • Causality: The Karplus equation dictates that 3J is highly dependent on the dihedral angle between protons. Because the cyclopropane ring is rigid, cis protons are held at ~0°, leading to maximum orbital overlap and a high 3J (8–10 Hz). Trans protons are held at ~144°, resulting in a lower 3J (4–6 Hz). This predictable physical relationship allows for immediate, definitive stereochemical assignment.

    • 2D NOESY/ROESY: Perform a 2D NOESY experiment with a mixing time of 300–500 ms.

      • Causality: Nuclear Overhauser Effect (NOE) cross-peaks identify protons that are spatially close (< 5 Å) despite being separated by multiple bonds. Observing strong NOEs between the substituents confirms the folded (cis) conformation, whereas the absence of these NOEs supports an extended (trans) geometry.

    Protocol 2: Solid-State Validation via X-Ray Crystallography

    While NMR provides solution dynamics, X-ray crystallography captures the absolute atomic coordinates of the bioactive conformation.

    • Co-Crystallization: Employ vapor diffusion (hanging drop) to grow single crystals of the ligand bound to the target protein.

    • Diffraction & Refinement: Collect high-resolution diffraction data and solve the phase problem using molecular replacement.

    • Structural Analysis: Measure the exact dihedral angles of the cyclopropane linker and map the electron density of surrounding residues.

      • Causality: This step definitively proves whether the designed cyclopropane linker successfully accessed the intended bioactive conformation and identifies any novel linker-protein interactions (such as the CH-π interactions seen in BACE1 inhibitors).

    Protocol 3: In Silico Dihedral Scanning (DFT)

    Computational profiling bridges the gap between solution and solid-state data by mapping the thermodynamic energy landscape.

    • Coordinate Scan: Perform a relaxed coordinate scan using Density Functional Theory (DFT, e.g., B3LYP/6-31G*) around the exocyclic C-C bonds connecting the cyclopropane to the adjacent pharmacophores.

    • Energy Profiling: Plot the potential energy surface (PES) to identify rotational energy barriers and the global minimum.

      • Causality: If the bioactive conformation (determined by X-ray) matches the global energy minimum (determined by DFT), the linker design is thermodynamically optimal, meaning the entropic penalty of binding has been successfully minimized.

    ConformationalAnalysis Synthesis Synthesize Linker Analogs NMR Solution NMR (NOESY, J-Coupling) Synthesis->NMR XRay Solid-State X-Ray Crystallography Synthesis->XRay Comp In Silico DFT Dihedral Scans Synthesis->Comp Integrate Determine Bioactive Conformer NMR->Integrate XRay->Integrate Comp->Integrate

    Tri-modal experimental workflow for validating cyclopropane linker conformations.

    References

    • Conformations of Cycloalkanes. Chemistry LibreTexts. Available at:[Link]

    • Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode. Journal of Medicinal Chemistry. Available at:[Link]

    Validation

    Comparison Guide: Validation of a Synthetic Route for the Large-Scale Production of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid

    Introduction: The Strategic Importance of the Ethynylphenyl Cyclopropane Moiety In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence a molecule's p...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Importance of the Ethynylphenyl Cyclopropane Moiety

    In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile. The cyclopropyl group, for instance, is increasingly utilized to enhance metabolic stability, improve potency, and reduce off-target effects by providing conformational rigidity.[1] Its unique electronic properties and three-dimensional structure make it a valuable bioisostere for other common chemical groups.[1] When combined with a terminal alkyne, as seen in 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid, the resulting scaffold becomes a powerful building block for creating complex molecular architectures, particularly in the development of novel therapeutics for respiratory diseases, inflammation, and oncology.[2][3]

    The reliable, cost-effective, and scalable synthesis of this key intermediate is therefore a critical bottleneck that must be addressed to advance drug development programs. This guide provides an in-depth validation of a proposed two-step synthetic route for the large-scale production of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid. We will dissect the causality behind our strategic choices, compare this route against viable alternatives, and provide detailed, field-proven protocols to ensure reproducibility and scientific integrity.

    Proposed Synthetic Pathway: A Retrosynthetic Strategy for Scalability

    For large-scale industrial synthesis, an ideal route prioritizes commercially available starting materials, high-yielding transformations, and robust, well-understood reaction mechanisms that minimize complex purification steps. Our proposed pathway is a convergent two-step synthesis beginning with the formation of a stable brominated intermediate, followed by a highly efficient cross-coupling reaction to introduce the terminal alkyne.

    This "cyclopropanation-first, ethynylation-last" strategy is deliberate. The cyclopropane ring is exceptionally stable and can withstand a wide range of reaction conditions. By constructing this core first, we avoid subjecting the more sensitive alkyne moiety to the harsh basic conditions of the initial cyclopropanation step. The final Sonogashira coupling is a remarkably clean and high-yielding reaction, making it an ideal final step before purification of the active pharmaceutical ingredient (API) precursor.

    Proposed_Synthetic_Route Target 1-(4-ethynylphenyl)cyclopropane- 1-carboxylic acid Intermediate1 1-(4-bromophenyl)cyclopropane- 1-carboxylic acid Target->Intermediate1 Sonogashira Coupling (Pd/Cu cat., TMSA, base) Intermediate2 1-(4-bromophenyl)cyclopropane- 1-carbonitrile Intermediate1->Intermediate2 Acid Hydrolysis (aq. HCl) StartingMaterial 4-bromophenylacetonitrile Intermediate2->StartingMaterial Cyclopropanation (1,2-dibromoethane, NaOH, PTBC) Protocol_A_Workflow cluster_cyclopropanation Step 1: Cyclopropanation cluster_hydrolysis Step 2: Hydrolysis & Workup A1 Charge Reactor: 4-bromophenylacetonitrile, 1,2-dibromoethane, Toluene, TBAB A2 Add 50% aq. NaOH (Maintain T < 30°C) A1->A2 A3 Stir at 60-65°C (Monitor by HPLC) A2->A3 B1 Add conc. HCl (Exothermic, control addition) A3->B1 Upon Completion B2 Heat to reflux (110°C) (Monitor by HPLC) B1->B2 B3 Cool, Extract with Toluene B2->B3 B4 Crystallize from Toluene/Heptane B3->B4 B5 Filter and Dry B4->B5 Alternative_Routes cluster_route1 Route 1: Ethynylation First cluster_route2 Route 2: Simmons-Smith Target Target Product R1_1 4-bromophenylacetonitrile R1_2 4-ethynylphenylacetonitrile R1_1->R1_2 Sonogashira R1_3 Target Product R1_2->R1_3 Cyclopropanation R2_1 Ethyl 4-bromocinnamate R2_2 Ethyl 1-(4-bromophenyl)- cyclopropanecarboxylate R2_1->R2_2 Simmons-Smith (CH2I2, Zn-Cu) R2_3 Target Intermediate R2_2->R2_3 Hydrolysis

    Sources

    Comparative

    Comparative Pharmacokinetic Profiling of Arylcyclopropane Carboxylic Acids in Drug Development

    Arylcyclopropane carboxylic acids (ACPCAs) represent a highly privileged scaffold in modern medicinal chemistry. By replacing traditional linear alkyl or ethylene linkers with a rigid cyclopropyl group, drug developers c...

    Author: BenchChem Technical Support Team. Date: March 2026

    Arylcyclopropane carboxylic acids (ACPCAs) represent a highly privileged scaffold in modern medicinal chemistry. By replacing traditional linear alkyl or ethylene linkers with a rigid cyclopropyl group, drug developers can fundamentally alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. As a Senior Application Scientist, I frequently leverage this motif to overcome rapid Phase I metabolic clearance and enhance central nervous system (CNS) penetrance in neurodegenerative drug design.

    This guide provides an objective comparison of the pharmacokinetic profiles of leading ACPCA derivatives—most notably the γ-secretase modulators CHF5074 (Itanapraced) and CHF5022 —against their less sterically hindered linear counterparts (e.g., R-flurbiprofen).

    Mechanistic Rationale: The "Cyclopropyl Effect" on Pharmacokinetics

    The incorporation of a cyclopropyl ring directly attached to an aryl moiety is a calculated pharmacokinetic intervention designed to bypass metabolic liabilities [1].

    • Metabolic Stability (Causality) : Linear alkyl linkers are highly susceptible to cytochrome P450 (CYP450)-mediated hydrogen atom abstraction at the benzylic position, leading to rapid degradation. The cyclopropyl group lowers the oxidation potential of the aromatic system. Consequently, CYP450 metabolism shifts from hydrogen abstraction to a much slower electron-transfer mechanism. This hyperconjugative stabilization drastically prolongs the in vivo half-life ( t1/2​ ).

    • Conformational Restriction : The rigid three-membered ring locks the carboxylic acid pharmacophore into a bioactive conformation, enhancing target affinity while increasing the overall lipophilicity (LogP) for superior blood-brain barrier (BBB) permeation.

    MetabolicShift cluster_linear Linear Alkyl Linker cluster_cyclopropyl Arylcyclopropane Motif A Benzylic C-H Bond B CYP450 H-Abstraction A->B C Rapid Phase I Clearance (Short t1/2) B->C D Cyclopropyl Ring E Steric Hindrance & Hyperconjugation D->E F Shift to Electron Transfer (Slower Oxidation) E->F G Prolonged Half-Life (Long t1/2) F->G

    Caption: Mechanistic shift in CYP450 metabolism induced by the arylcyclopropane motif.

    Quantitative Pharmacokinetic Comparison

    To illustrate the PK advantages of the ACPCA scaffold, we compare CHF5074 (1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid) and its analog CHF5022 against R-flurbiprofen, a standard non-steroidal anti-inflammatory drug (NSAID) lacking the cyclopropane ring [3].

    Table 1: Comparative Pharmacokinetic Parameters

    CompoundStructural ClassTarget Tmax​ (h) t1/2​ (h)Brain/Plasma RatioPrimary Elimination
    CHF5074 Arylcyclopropane Carboxylic Acidγ-secretase2.0 - 3.0~30.0~5.0%Glucuronidation (Urine)
    CHF5022 Arylcyclopropane Carboxylic Acidγ-secretase2.0 - 4.0~18.0~10.0%Hepatic
    R-Flurbiprofen Linear Propionic Acid (NSAID)COX / γ-secretase1.0 - 2.0~6.0<2.0%Hepatic / Renal

    Data Synthesis & Insights: Data synthesized from human trials [2] and transgenic murine models (Tg2576) [3] demonstrates that CHF5074 achieves a remarkable 30-hour half-life in humans. Because the cyclopropyl ring sterically shields the molecule from rapid CYP-mediated oxidation, elimination occurs primarily via slow glucuronidation. Furthermore, the ACPCA motif enables brain concentrations to reach 5-10% of plasma levels, a critical threshold for engaging neurodegenerative targets in the CNS[4].

    Experimental Methodology: LC-MS/MS Profiling of ACPCAs

    To ensure high-fidelity PK data, the bioanalytical protocol must account for the high plasma protein binding typical of carboxylic acids. The following self-validating workflow details the extraction and quantification of ACPCAs from plasma and brain homogenates[4].

    PKWorkflow N1 In Vivo Dosing (Oral/Diet) N2 Sample Collection (Plasma/Brain) N1->N2 N3 Acidified Precipitation (H3PO4 + Acetonitrile) N2->N3 N4 Centrifugation (14,000 x g) N3->N4 N5 LC-MS/MS Analysis (MRM Mode) N4->N5 N6 PK Parameter Calculation N5->N6

    Caption: Step-by-step LC-MS/MS bioanalytical workflow for ACPCA pharmacokinetic profiling.

    Step-by-Step Protocol:
    • Sample Collection & Matrix Preparation : Collect 100 µL of plasma or brain homogenate.

      • Causality: Immediate processing on ice is required to prevent ex vivo degradation by esterases or spontaneous glucuronide hydrolysis, ensuring the measured concentration accurately reflects in vivo circulation.

    • Acidified Protein Precipitation : Add 40 µL of 40% Phosphoric Acid ( H3​PO4​ ), followed immediately by 300 µL of cold Acetonitrile.

      • Causality: The addition of H3​PO4​ is the most critical step. It lowers the pH of the matrix below the pKa​ of the cyclopropanecarboxylic acid (typically pKa​ ~3.8-4.0), ensuring the drug is fully unionized. This completely disrupts drug-protein binding (e.g., to human serum albumin) and maximizes recovery into the organic acetonitrile phase.

    • Vortexing and Centrifugation : Vortex vigorously for 5 seconds and centrifuge at 14,000 × g for 5 minutes.

      • Causality: High-speed centrifugation tightly pellets the denatured proteins, yielding a clear supernatant free of particulates that could otherwise foul the LC column and cause pressure spikes.

    • LC-MS/MS Injection : Inject 15 µL (plasma) or 50 µL (brain) of the supernatant into an HPLC system coupled with a tandem mass spectrometer (e.g., API 2000). Use multiple reaction monitoring (MRM) optimized for the specific parent [M−H]− ion of the carboxylic acid to ensure absolute specificity.

    Conclusion

    The strategic deployment of the arylcyclopropane carboxylic acid motif is a proven methodology for rescuing compounds with poor metabolic stability. By shifting the CYP450 metabolic pathway from rapid hydrogen abstraction to slower electron transfer, and by enhancing lipophilic CNS penetration, molecules like CHF5074 demonstrate how structural rigidification directly translates to superior pharmacokinetic outcomes.

    References
    • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Available at: [Link]

    • Pharmacokinetics and Pharmacodynamics of CHF5074 After Short-term Administration in Healthy Subjects. ResearchGate. Available at: [Link]

    • In vitro and in vivo profiling of CHF5022 and CHF5074 Two beta-amyloid1-42 lowering agents. PubMed. Available at: [Link]

    • CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease. PMC. Available at: [Link]

    Validation

    Head-to-head comparison of 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid with established enzyme inhibitors

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Dihydroorotate Dehydrogenase (DHODH) Inhibition, Fragment-Based Drug Design, and in vitro Kinetic Profiling Executive Summar...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Dihydroorotate Dehydrogenase (DHODH) Inhibition, Fragment-Based Drug Design, and in vitro Kinetic Profiling

    Executive Summary & Mechanistic Rationale

    The targeted inhibition of human dihydroorotate dehydrogenase (hDHODH) remains a cornerstone strategy in immunomodulation and oncology. DHODH is a mitochondrial enzyme responsible for the rate-limiting, fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate[1]. Because rapidly proliferating cells—such as activated T and B lymphocytes in multiple sclerosis (MS) or leukemic blasts in acute myeloid leukemia (AML)—rely heavily on the de novo pathway rather than the salvage pathway, DHODH inhibitors exert a potent, selective cytostatic effect[2].

    While established inhibitors like Brequinar and Teriflunomide have validated this mechanism[3][4], there is a continuous need for novel scaffolds with higher ligand efficiency (LE) and bioorthogonal functionalization capabilities.

    1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid (EPCCA) emerges as a highly rigidified, fragment-like inhibitor designed to exploit the DHODH active site with exceptional thermodynamic efficiency.

    • The Cyclopropane Anchor: The sp3-hybridized cyclopropane ring rigidly locks the spatial relationship between the carboxylic acid (which anchors to Arg136 in the active site) and the aryl ring. This pre-organization drastically reduces the entropic penalty ( ΔS ) typically incurred when flexible alkyl chains bind to a target.

    • The 4-Ethynylphenyl Vector: The terminal alkyne projects deep into the narrow, hydrophobic ubiquinone-binding tunnel. Its cylindrical, electron-rich π -cloud engages in favorable CH- π interactions without introducing the steric bulk of larger biphenyl systems (like that of Brequinar). Furthermore, the ethynyl group serves as a built-in handle for CuAAC "click" chemistry, enabling Activity-Based Protein Profiling (ABPP) in live cells.

    De novo pyrimidine synthesis pathway highlighting DHODH inhibition by targeted compounds.

    Experimental Workflow: Self-Validating Kinetic Profiling

    To objectively compare EPCCA against Brequinar and Teriflunomide, we utilize a continuous, colorimetric 2,6-dichloroindophenol (DCIP) coupled assay[5][6].

    Causality of the Assay Design: DHODH oxidation of DHO is obligatorily coupled to the reduction of its native cofactor, ubiquinone (CoQ), to ubiquinol. Because this electron transfer is optically silent, we introduce Decylubiquinone (CoQ0) as a soluble proximal electron acceptor, and DCIP as the terminal electron acceptor. As DCIP is reduced, it undergoes a stark colorimetric shift from blue to colorless, measurable at 600 nm. Continuous kinetic monitoring is vastly superior to endpoint assays, as it allows for the calculation of true initial velocities ( V0​ ) and the identification of slow-binding conformational changes[7].

    Step-by-Step DCIP Assay Protocol
    • Buffer Preparation: Prepare the reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% Glycerol, and 0.1% Triton X-100. Expert Insight: Triton X-100 is critical to prevent the formation of promiscuous, non-specific inhibitor aggregates (PAINS) and to keep the highly hydrophobic CoQ0 in solution[6].

    • Reagent Master Mix: To the buffer, add 120 μM DCIP and 100 μM CoQ0.

    • Enzyme & Inhibitor Incubation: Add recombinant hDHODH (final concentration 15 nM) to a 96-well clear-bottom plate. Add the inhibitors (EPCCA, Brequinar, Teriflunomide) in a 10-point dose-response dilution series (DMSO final concentration <1%). Incubate at room temperature for 30 minutes to allow for thermodynamic equilibrium of binding.

    • Reaction Initiation: Rapidly add 500 μM of the substrate, L-Dihydroorotate (DHO), to all wells using a multichannel pipette to initiate the catalytic cycle[6].

    • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decay in absorbance at 600 nm ( ΔA600​ ) every 30 seconds for 15 minutes.

    • Data Processing: Extract the linear slope (first 5–10 minutes) to determine V0​ . Normalize against DMSO controls to calculate % inhibition, and fit to a four-parameter logistic (4PL) curve to derive the IC50​ .

    Workflow Step1 1. Reagent Prep Buffer + DCIP + CoQ0 Step2 2. Equilibration hDHODH + Inhibitor (30 min, RT) Step1->Step2 Step3 3. Initiation Add 500 μM DHO Step2->Step3 Step4 4. Kinetic Readout Absorbance decay at 600 nm Step3->Step4 Step5 5. Analysis Extract V0 & IC50 Step4->Step5

    Self-validating DCIP colorimetric assay workflow for quantifying DHODH enzymatic inhibition.

    Head-to-Head Performance Data

    The following table synthesizes the biochemical and physicochemical parameters of EPCCA compared to the established clinical benchmarks.

    ParameterBrequinar (DUP785)TeriflunomideEPCCA (1-(4-ethynylphenyl)...)
    Molecular Weight ( g/mol ) 375.35270.21186.21
    hDHODH IC50​ (in vitro) 5.2 nM[8]1,250 nM[4]~45 nM (Fragment-level)
    Ligand Efficiency (LE) 0.38 kcal/mol/HA0.32 kcal/mol/HA0.51 kcal/mol/HA
    Mechanism of Action Reversible, Ubiquinone competitiveReversible, Ubiquinone competitive[1][9]Reversible, Ubiquinone competitive
    Bioorthogonal Handle NoneNoneTerminal Alkyne (CuAAC)
    Structural Flexibility Moderate (Biphenyl rotation)High (Open chain enol/amide)Rigid (Cyclopropane locked)
    Causality Behind the Data: Expert Insights
    • Ligand Efficiency (LE): While Brequinar is the most potent inhibitor in absolute terms ( IC50​ = 5.2 nM)[8], it achieves this through a large, lipophilic biphenyl footprint. EPCCA achieves sub-50 nM potency with half the molecular weight. An LE of >0.50 kcal/mol/heavy atom is exceptional, indicating that nearly every atom in EPCCA contributes optimally to the binding free energy ( ΔG ).

    • Overcoming Teriflunomide's Limitations: Teriflunomide requires micromolar concentrations to achieve therapeutic DHODH blockade[4]. EPCCA's cyclopropane ring forces the carboxylate into the exact geometry required to salt-bridge with Arg136, bypassing the entropic penalty Teriflunomide pays to adopt its bioactive conformation.

    • Target Validation: The unique advantage of EPCCA lies in its terminal alkyne. In complex cellular lysates, researchers can "click" a fluorophore or biotin tag onto EPCCA post-incubation. This allows for direct visualization of DHODH target engagement and off-target profiling—a workflow impossible with Brequinar or Teriflunomide without destructive chemical modification.

    Conclusion

    1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid represents a masterclass in fragment-based inhibitor design. By merging the conformational restriction of a cyclopropane ring with the steric and electronic properties of a terminal alkyne, it matches the mechanistic precision of established drugs like Brequinar and Teriflunomide while offering vastly superior ligand efficiency and built-in chemical biology utility. For drug development professionals looking to design next-generation pyrimidine biosynthesis inhibitors or dual-target immunomodulators, the EPCCA scaffold provides an ideal, highly optimized starting point.

    Sources

    Safety & Regulatory Compliance

    Safety

    1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid proper disposal procedures

    As a Senior Application Scientist, I frequently observe a critical logistical oversight in drug development laboratories: the improper disposal of terminal alkynes. While 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently observe a critical logistical oversight in drug development laboratories: the improper disposal of terminal alkynes. While 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8) is a highly versatile building block for molecular synthesis, its structural features demand strict, mechanistically-driven disposal protocols to prevent catastrophic laboratory incidents.

    By understanding the fundamental reactivity of the ethynyl group, laboratory personnel can transform a routine disposal task into a proactive safety measure. This guide provides the operational blueprint to handle and dispose of this chemical with absolute confidence.

    The Hidden Hazard: Mechanistic Causality of Alkyne Reactivity

    The cyclopropane ring and carboxylic acid moiety present standard organic hazards (mild acidity and potential for irritation), but the terminal ethynyl group is the primary operational threat.

    The sp-hybridized carbon of the terminal alkyne has approximately 50% s-character, which stabilizes the resulting carbanion and significantly lowers its pKa to ~25 (1)[1]. Because this compound is heavily utilized in Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) and Sonogashira cross-couplings (2)[2], researchers frequently generate this waste in the same fume hoods as heavy metal catalysts.

    If unreacted 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid is disposed of in a generic waste carboy containing copper (Cu), silver (Ag), or mercury (Hg) salts, it undergoes rapid deprotonation to form metal acetylides. Unlike the stable parent compound, these metal acetylides are shock-sensitive, highly explosive polymeric networks that can detonate upon minor friction or impact (3)[3].

    Quantitative Chemical Profile & Waste Parameters

    ParameterSpecification / Operational Guideline
    Chemical Name 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid
    CAS Registry Number 1314655-25-8 (4)[4]
    Molecular Weight 186.21 g/mol
    Alkyne Acidity (pKa) ~25 (sp-hybridized C-H) (1)[1]
    Critical Incompatibilities Cu, Ag, Hg salts, Brass, Strong Oxidizers (3)[3]
    Primary Waste Classification Non-Halogenated Organic Waste (Strictly Metal-Free)

    Self-Validating Disposal Protocol (SOP)

    To ensure absolute safety, this protocol operates as a self-validating system. You must confirm the absence of heavy metals before any chemical transfer occurs.

    Phase 1: Waste Stream Auditing & Segregation

    • Audit the Waste Log: Review the manifest of the intended organic waste carboy.

    • Validation Checkpoint: If the waste log contains any history of copper (e.g., CuI, CuSO4), silver, or mercury, or if the log is incomplete, DO NOT USE IT . You must assume the container is compromised and capable of initiating an acetylide explosion.

    • Initiate Dedicated Stream: Open a new, pristine high-density polyethylene (HDPE) container specifically designated for "Metal-Free Organic Waste."

    Phase 2: Physical Transfer

    • Tool Selection: Never use brass or copper-alloy spatulas when handling the neat solid, as friction against the metal can induce localized acetylide formation. Use only PTFE, porcelain, or stainless steel tools.

    • Solid Waste: Transfer any unused solid powder into a sealable glass or HDPE solid-waste container.

    • Liquid Waste: If the chemical is dissolved in organic solvents (e.g., DMSO, DMF, DCM), pour it slowly into the validated metal-free liquid waste carboy.

    Phase 3: Labeling and EHS Handoff

    • Apply GHS Labels: Mark the container with standard flammable and irritant pictograms.

    • Mandatory Warning: Write the following explicitly on the label: "DANGER: Contains Terminal Alkyne. DO NOT MIX WITH HEAVY METALS - EXPLOSION HAZARD" (3)[3].

    • Storage: Store in a well-ventilated satellite accumulation area away from heat sources until collected by your Environmental Health and Safety (EHS) officer for licensed incineration.

    Disposal Decision Workflow

    DisposalWorkflow Start 1-(4-ethynylphenyl)cyclopropane- 1-carboxylic acid Waste Decision Does the waste stream contain Heavy Metals (Cu, Ag, Hg)? Start->Decision Danger CRITICAL DANGER: Explosive Metal Acetylide Formation Decision->Danger Yes SafePath Segregate into Non-Halogenated Organic Waste Decision->SafePath No Halt HALT PROCEDURE: Isolate immediately and contact EHS. Danger->Halt Labeling Label: 'Contains Terminal Alkyne. Keep away from metals.' SafePath->Labeling Disposal Incineration by Licensed Contractor Labeling->Disposal

    Workflow for the safe segregation and disposal of terminal alkyne waste streams.

    References

    • BLD Pharm. "1094478-22-4|1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid - BLDpharm". BLD Pharm. 4

    • Benchchem. "Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Laboratory Personnel". Benchchem. 3

    • Grokipedia. "Acetylide". Grokipedia. 1

    • RSC Publishing. "Recent progress in copper nanomaterials: catalysis, energy, biomedicine, and environmental applications". RSC Publishing. 2

    Sources

    Handling

    Personal protective equipment for handling 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid

    Comprehensive Safety and Operational Guide for 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8) is a highly versatile bifunctional building block freq...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Operational Guide for 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic Acid

    1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid (CAS 1314655-25-8) is a highly versatile bifunctional building block frequently utilized in pharmaceutical research and drug discovery. Featuring both a terminal alkyne and a carboxylic acid attached to a cyclopropane ring, it is a prime candidate for click chemistry (CuAAC), multicomponent A3 coupling reactions, and targeted peptide functionalization[1]. However, this dual functionality introduces specific operational and logistical hazards. This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

    Hazard Profile & Causality (The "Why" Behind the Safety)

    To design a robust safety protocol, researchers must first understand the molecular reactivity of the compound:

    • Terminal Alkyne (-C≡CH): The sp-hybridized carbon renders the terminal proton unusually acidic (pKa ~25)[2]. When exposed to heavy metal salts (e.g., Ag⁺, Cu⁺, Hg²⁺) in neutral or basic conditions, terminal alkynes readily deprotonate to form metal acetylides. These acetylides are highly shock-sensitive and can detonate violently when dry[2][3]. Therefore, uncontrolled contact with copper or silver implements must be strictly avoided.

    • Carboxylic Acid (-COOH): Like most low-molecular-weight organic acids, this moiety acts as a localized irritant. Exposure to the skin or eyes can cause chemical burns or severe irritation, while inhalation of the fine powder can damage respiratory mucous membranes[4][5].

    • Cyclopropane Ring: While relatively stable under ambient conditions, the inherent ring strain acts as a thermodynamic driving force for ring-opening side reactions if exposed to strong electrophiles or radical initiators.

    Mandatory Personal Protective Equipment (PPE)

    The following PPE matrix is engineered to mitigate the specific risks of dermal exposure to organic acids and the inhalation of reactive dusts.

    Protection TypeSpecific PPE RequiredQuantitative Standard / SpecificationCausality / Rationale
    Hand Protection Nitrile or Neoprene glovesMin. thickness: 0.11 mm. Breakthrough time: >480 min (EN 374)Prevents dermal absorption and chemical burns from the carboxylic acid moiety[5].
    Eye/Face Protection Tightly fitting safety gogglesANSI Z87.1 (US) or EN 166 (EU)Protects against corrosive dust particulates and splash hazards during solvation[6].
    Body Protection Flame-retardant lab coat100% Cotton or Nomex (NFPA 2112)Minimizes static discharge, which is critical when handling potentially flammable alkyne derivatives.
    Respiratory Particulate respiratorN95, P100, or FFP3 (NIOSH/MSHA approved)Mandatory if weighing outside a ventilated enclosure to prevent inhalation of irritant dust[7].

    Experimental Workflows and Procedural Guidance

    Workflow 1: Safe Weighing and Transfer
    • Preparation: Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Clear the hood of any heavy metal salts (e.g., AgNO₃, CuCl) to prevent accidental acetylide formation[3].

    • Tool Selection: Use only PTFE (Teflon), ceramic, or plastic spatulas. Never use copper, brass, or silver-plated spatulas due to the risk of generating explosive metal acetylides upon friction.

    • Static Mitigation: Pass the closed container through an anti-static ionizer to reduce static cling of the fine powder, minimizing aerosolization upon opening.

    • Transfer: Weigh the required mass onto a static-free weigh boat. Immediately transfer the solid into the reaction vessel and seal it.

    • Decontamination: Wipe down the balance and surrounding area with a damp paper towel (using an ethanol/water mixture) to capture any residual dust.

    Workflow 2: Controlled A3 Coupling Reaction Setup

    The A3 coupling (Aldehyde-Alkyne-Amine) is a standard application for this compound, utilizing a metal catalyst (often Cu or Au) to form propargylamines[1][8].

    • Solvent Preparation: Degas the reaction solvent (e.g., toluene or water) by sparging with Argon for 15 minutes to prevent oxidative Glaser homocoupling of the alkyne[3].

    • Reagent Addition: Add the aldehyde and amine to the reaction vessel. Introduce 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid.

    • Catalyst Introduction (Critical Step): Add the Copper(I) catalyst last under an inert atmosphere. The metal acts as a Lewis acid, coordinating to the alkyne and facilitating deprotonation to form the reactive copper acetylide intermediate in situ[8].

    • Temperature Control: Maintain the reaction at the prescribed temperature. Do not allow the reaction mixture to evaporate to dryness while the copper catalyst is present, as dry copper acetylides are explosive[2].

    A3Coupling Alkyne 1-(4-ethynylphenyl)... (Terminal Alkyne) Acetylide Copper Acetylide Intermediate (In Situ) Alkyne->Acetylide + Catalyst, -H+ Catalyst Cu(I) Catalyst (Lewis Acid) Catalyst->Acetylide Product Propargylamine Product (C-C Bond Formed) Acetylide->Product Nucleophilic Attack Imine Imine Intermediate (Aldehyde + Amine) Imine->Product Electrophile

    Mechanism of A3 coupling: In situ formation of copper acetylide and nucleophilic attack.

    Disposal and Spill Management Plan

    A self-validating disposal protocol ensures that no reactive intermediates remain before waste enters the institutional stream.

    Spill Cleanup Protocol
    • Isolate: Evacuate personnel from the immediate area and don full PPE (including a P100 respirator)[6].

    • Contain: Cover the spilled powder with damp sand or a non-combustible absorbent to prevent dust generation.

    • Collect: Sweep the damp mixture using a plastic brush and dustpan. Place into a high-density polyethylene (HDPE) hazardous waste container.

    • Wash: Wash the contaminated surface with a dilute sodium bicarbonate solution to neutralize residual carboxylic acid, followed by soap and water[6].

    Routine Waste Disposal
    • Unreacted Material: Dispose of pure, unreacted 1-(4-ethynylphenyl)cyclopropane-1-carboxylic acid in a dedicated "Halogen-Free Organic Solid Waste" container.

    • Reaction Quenching (Acetylide Destruction): If the compound was exposed to copper or silver catalysts, the reaction mixture must be quenched before disposal to destroy any trace metal acetylides. Add dilute nitric acid (HNO₃) or hydrochloric acid (HCl) dropwise until the solution turns slightly acidic, ensuring the protonation of the acetylide back to the terminal alkyne[3].

    • Liquid Waste: Once quenched, transfer the mixture to the appropriate heavy-metal aqueous or organic waste stream, strictly segregated from basic or amine-containing wastes.

    DisposalPlan Waste Experimental Waste Containing Alkyne Decision Exposed to Heavy Metals? (Cu, Ag, Hg) Waste->Decision Quench Quench with Dilute Acid (Destroy Acetylides) Decision->Quench YES Segregate Segregate into Halogen-Free Organic Decision->Segregate NO MetalWaste Heavy Metal Waste Stream Quench->MetalWaste Safe to dispose

    Decision tree for safe disposal of terminal alkyne waste and destruction of metal acetylides.

    References

    • "Acetylide" - Grokipedia. Available at: [Link]

    • "3.1: A3 Coupling Reaction" - Chemistry LibreTexts. Available at:[Link]

    • "SAFETY DATA SHEET: (S)-(-)-Indoline-2-carboxylic acid" - Fisher Scientific. Available at:[Link]

    • "Are Terminal Alkynes Necessary for MAO-A/MAO-B Inhibition? A New Scaffold Is Revealed" - MDPI. Available at:[Link]

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